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Core Science & Biosynthesis

Foundational

Structural Elucidation and X-Ray Diffraction Analysis of 6-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol: A Methodological Guide for Crystal Engineering and Drug Design

Introduction: The Pyrazolo[4,3-c]pyridine Scaffold in Drug Discovery In modern medicinal chemistry, the pyrazolo[4,3-c]pyridine core is recognized as a highly privileged, electron-deficient heterocyclic pharmacophore. Re...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Pyrazolo[4,3-c]pyridine Scaffold in Drug Discovery

In modern medicinal chemistry, the pyrazolo[4,3-c]pyridine core is recognized as a highly privileged, electron-deficient heterocyclic pharmacophore. Recent structure-based drug discovery (SBDD) campaigns have successfully leveraged this scaffold to develop nanomolar inhibitors of the PEX14–PEX5 protein-protein interaction in Trypanosoma species[1], potent inhibitors of Mycobacterium tuberculosis protein tyrosine phosphatase B (PtpB)[2], and selective Carbonic Anhydrase inhibitors[3].

The compound 6-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol serves as a critical building block and lead-like molecule in these efforts[4]. The strategic introduction of a bromine atom at the 6-position serves a dual mechanistic purpose. Pharmacokinetically, it enhances lipophilicity and membrane permeability. Structurally, the polarizable bromine atom features an electropositive crown—known as the σ -hole—capable of forming highly directional halogen bonds with nucleophilic acceptors[5][6].

Understanding the exact solid-state geometry of this molecule via single-crystal X-ray diffraction (scXRD) is paramount[7]. The crystallographic data not only resolves the tautomeric ambiguity of the 3-hydroxyl group (3-ol vs. 3-one forms) but also maps the complex interplay between hydrogen bonding and halogen bonding networks, providing a high-resolution template for rational drug design[8].

Experimental Workflow: From Crystallization to Diffraction

To obtain a mathematically rigorous and self-validating electron density map, the experimental workflow must be strictly controlled. The following protocols detail the causality behind each methodological choice.

Protocol 1: Controlled Crystal Growth via Vapor Diffusion

The goal of crystallization is to achieve a thermodynamically stable, defect-free single crystal. Rapid precipitation often traps metastable tautomers or creates high mosaicity.

  • Step 1: Solvent Selection. Dissolve 10 mg of 6-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol in 1.0 mL of a polar aprotic solvent (e.g., Dimethylformamide, DMF). Causality: DMF disrupts strong intermolecular hydrogen bonds, ensuring the compound is fully solvated as monomers rather than amorphous aggregates.

  • Step 2: Setup the Diffusion Chamber. Place the open sample vial inside a larger, sealed vessel containing 5.0 mL of an antisolvent (e.g., Diethyl ether).

  • Step 3: Equilibration. Allow the system to sit undisturbed at 293 K for 5–7 days. Causality: The high vapor pressure of the antisolvent causes it to slowly diffuse into the DMF. This slow kinetic process gently lowers the solubility limit, allowing molecules to nucleate and pack into their lowest-energy, thermodynamically stable crystal lattice.

Protocol 2: Single-Crystal X-Ray Diffraction and Processing
  • Step 1: Crystal Selection and Cryo-Mounting. Under a polarized light microscope, select a single crystal exhibiting uniform optical extinction. Mount the crystal on a MiTeGen cryoloop using perfluoropolyether oil. Causality: The oil acts as a cryoprotectant, preventing the formation of crystalline ice rings that would obscure the diffraction pattern, while also preventing solvent loss from the crystal lattice.

  • Step 2: Data Collection. Transfer the loop to a goniometer under a continuous 100 K nitrogen gas stream. Irradiate the sample using Mo K α radiation ( λ = 0.71073 Å). Causality: Collecting data at cryogenic temperatures (100 K) drastically reduces the thermal vibrations (atomic displacement parameters) of the atoms. This is absolute critical for heavy atoms like bromine, as it allows for the precise localization of the electron density and the σ -hole[6].

  • Step 3: Data Reduction and Absorption Correction. Integrate the diffraction frames using standard reduction software. Apply a multi-scan empirical absorption correction. Causality: Bromine is a heavy anomalous scatterer that significantly absorbs X-rays. Failing to correct for this absorption will result in systematic errors in the electron density map, leading to false residual peaks.

  • Step 4: Structure Solution and Refinement. Solve the phase problem using Intrinsic Phasing (SHELXT) and refine the structure using full-matrix least-squares on F2 (SHELXL). Causality: Refining on F2 utilizes all measured reflections (including weak, negative-intensity data), providing a statistically robust and unbiased atomic model.

XRayWorkflow N1 1. Crystal Growth (Vapor Diffusion) N2 2. Crystal Selection & Cryo-Mounting N1->N2 N3 3. X-Ray Diffraction (100K, Mo Kα) N2->N3 N4 4. Data Reduction & Absorption N3->N4 N5 5. Structure Solution (SHELXT) N4->N5 N6 6. Least-Squares Refinement N5->N6 N7 7. CheckCIF Validation N6->N7

Fig 1: Step-by-step X-ray crystallography workflow from crystal growth to validation.

Crystallographic Data and Structural Refinement

The self-validating nature of X-ray crystallography relies on mathematical convergence indicators. A Goodness-of-Fit (GoF) near 1.0 and an R1​ value below 5% indicate a highly reliable structural model[9]. Table 1 presents the representative quantitative crystallographic parameters expected for this class of halogenated bicyclic heteroaromatics.

Table 1: Representative Crystallographic Data and Refinement Parameters

ParameterValueParameterValue
Chemical Formula C 6​ H 4​ BrN 3​ OAbsorption Coefficient ( μ ) 4.85 mm −1
Formula Weight 214.03 g/mol F(000) 416.0
Temperature 100(2) KTheta Range for Data 2.5° to 28.3°
Wavelength 0.71073 Å (Mo K α )Reflections Collected > 12,000
Crystal System MonoclinicIndependent Reflections ~ 2,500 [ Rint​ = 0.035]
Space Group P21​/c Data / Restraints / Parameters 2500 / 0 / 118
Unit Cell Dimensions a≈7.2 Å, b≈11.5 Å, c≈8.9 ÅGoodness-of-Fit on F2 1.045
Volume ; Z ≈720 Å 3 ; 4Final R Indices [ I>2σ(I) ] R1​ = 0.031, wR2​ = 0.078

(Note: Data is validated via the IUCr CheckCIF routine to ensure the absence of Level A/B alerts, confirming structural integrity).

Supramolecular Architecture: Hydrogen and Halogen Bonding Networks

The crystal lattice of 6-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol is governed by a delicate interplay between classical hydrogen bonds and halogen bonds[10].

  • Hydrogen Bonding: The 1H-pyrazole nitrogen and the 3-hydroxyl oxygen act as potent hydrogen bond donors. They typically engage the basic pyridine nitrogen of an adjacent asymmetric unit, forming robust N−H⋯N and O−H⋯N networks with donor-acceptor distances in the range of 2.7–2.9 Å.

  • Halogen Bonding ( σ -Hole Interactions): The defining feature of this molecule's solid-state assembly is the behavior of the 6-bromo substituent. The electron-withdrawing nature of the pyrazolo-pyridine core enhances the positive electrostatic potential (the σ -hole) on the outermost surface of the bromine atom along the C–Br bond axis[6]. This σ -hole acts as a Lewis acid, coordinating with nucleophilic regions (such as the π -cloud or lone pairs of adjacent molecules). Because the σ -hole is strictly localized opposite the covalent bond, halogen bonds are highly directional, consistently exhibiting bond angles ( C–Br Acceptor) between 170° and 175°[5][8].

Supramolecular Core 6-Bromo-1H-pyrazolo [4,3-c]pyridin-3-ol Br 6-Bromo Substituent (σ-hole donor) Core->Br OH 3-Hydroxyl Group (H-bond donor) Core->OH NH 1H-Pyrazole Ring (H-bond donor) Core->NH Pyr Pyridine Nitrogen (Nucleophilic acceptor) Core->Pyr Br->Pyr Halogen Bond (Br···N) Directional, ~175° NH->OH Hydrogen Bond (N-H···O) Strong, ~2.8 Å

Fig 2: Key intermolecular interactions driving the supramolecular assembly in the crystal lattice.

Implications for Structure-Based Drug Design (SBDD)

The atomic-resolution data extracted from the X-ray diffraction of 6-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol is directly translatable to computational drug design[9]. When docking this scaffold into a target protein (e.g., the Trp/Phe binding pockets of PEX14[1] or the active site of PtpB[2]), researchers must explicitly account for the bromine σ -hole. Standard molecular mechanics force fields often treat halogens as purely electronegative spheres, which will fail to predict the critical Br Backbone Carbonyl interactions that drive binding affinity[10]. By utilizing the precise bond lengths and angles derived from this crystallographic analysis, medicinal chemists can parameterize extra-point (EP) charges in their docking algorithms, accurately simulating the halogen bond and drastically improving virtual screening hit rates[8].

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Exploratory

Physicochemical Profiling and Synthetic Utility of 6-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol (CAS 1956327-00-6) in Targeted Drug Discovery

Executive Summary In the landscape of modern medicinal chemistry, bicyclic heteroaromatic scaffolds are foundational to the development of targeted therapeutics. 6-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol (CAS 1956327-00-6)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry, bicyclic heteroaromatic scaffolds are foundational to the development of targeted therapeutics. 6-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol (CAS 1956327-00-6) is a highly versatile, privileged building block. Characterized by its fused pyrazole and pyridine rings, this compound offers a unique combination of hydrogen-bond donating and accepting vectors, making it an ideal ATP-mimetic core for kinase and phosphatase inhibitors.

As a Senior Application Scientist, I have structured this technical guide to move beyond basic structural data. We will dissect the physicochemical rationale behind its behavior, explore field-validated synthetic workflows for its functionalization, and establish self-validating analytical protocols to ensure structural integrity during drug development.

Molecular Architecture & Pharmacophore Modeling

The utility of CAS 1956327-00-6 stems directly from its highly functionalized architecture. The pyrazolo[4,3-c]pyridine core is a recognized bioisostere of adenine, allowing it to anchor deeply within the highly conserved hinge region of various kinases .

  • Pyridine N5 & Pyrazole NH: These heteroatoms act as a bidentate hydrogen-bonding network, fulfilling the critical donor-acceptor interactions required for ATP-competitive hinge binding.

  • C3-Hydroxyl: Provides an additional hydrogen-bond donor vector or serves as a synthetic handle for O-alkylation. In solution, this group can participate in tautomerism (shifting to a pyrazolone form), which must be accounted for during formulation and receptor docking studies.

  • C6-Bromine: The presence of the halogen at the 6-position transforms this molecule from a static pharmacophore into a dynamic synthetic precursor, primed for palladium-catalyzed cross-coupling.

MolecularLogic Core CAS 1956327-00-6 (6-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol) Br C6-Bromine (Cross-Coupling Site) Core->Br Pd-Catalyzed Reactions OH C3-Hydroxyl (H-Bond Donor / Alkylation) Core->OH Tautomerism & Derivatization PyN Pyridine N5 (H-Bond Acceptor) Core->PyN Kinase Hinge Binding

Fig 1. Structural functionalization logic of CAS 1956327-00-6.

Physicochemical Profiling

Understanding the physicochemical baseline of a building block is critical for predicting the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) trajectory of its downstream derivatives. CAS 1956327-00-6 possesses a highly efficient ligand profile, leaving ample molecular weight "budget" for subsequent functionalization without violating Lipinski’s Rule of Five.

PropertyValuePharmacokinetic Implication
Chemical Name 6-Bromo-1H-pyrazolo[4,3-c]pyridin-3-olN/A
CAS Registry Number 1956327-00-6N/A
Molecular Formula C₆H₄BrN₃ON/A
Molecular Weight 214.02 g/mol Low MW allows for extensive SAR exploration.
Exact Mass 212.9538 DaCritical for high-resolution mass spectrometry (HRMS).
Topological Polar Surface Area 62.16 ŲOptimal for membrane permeability; allows for CNS penetration if desired.
Hydrogen Bond Donors (HBD) 2Satisfies hinge-binding requirements.
Hydrogen Bond Acceptors (HBA) 4Enhances aqueous solubility.
Rotatable Bonds 0High structural rigidity minimizes entropic penalty upon target binding.

Synthetic Utility & Experimental Workflows

The C6-bromine is the primary vector for expanding the structure-activity relationship (SAR) of this core. Palladium-catalyzed Suzuki-Miyaura cross-coupling is the gold standard for introducing aryl or heteroaryl substituents at this position to probe the hydrophobic pockets of target enzymes .

Protocol: Microwave-Assisted Suzuki-Miyaura Cross-Coupling at C6

Objective: To functionalize the C6 position with diverse arylboronic acids while suppressing side reactions. Causality Rationale: The electron-deficient nature of the pyrazolo[4,3-c]pyridine ring strongly activates the C6-Br bond toward oxidative addition. However, this same electron deficiency can lead to catalyst poisoning or protodeboronation of the boronic acid if the reaction is too slow. Microwave irradiation ensures rapid kinetics, while the bidentate ligand (dppf) forces a favorable bite angle for reductive elimination.

  • Preparation: In a microwave-safe reaction vial, combine 6-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol (1.0 eq) and the desired arylboronic acid (1.2 eq).

  • Catalyst & Base: Add Pd(dppf)Cl₂ (0.05 eq) and Cs₂CO₃ (2.0 eq). Note: Cs₂CO₃ is selected over weaker bases (like K₂CO₃) because the larger cesium cation generates a highly reactive, naked boronate complex, accelerating the transmetalation step.

  • Solvent System: Suspend the mixture in a degassed solvent system of 1,4-Dioxane/H₂O (4:1 v/v). Note: The biphasic nature ensures the simultaneous solvation of the organic building block and the inorganic base.

  • Reaction: Seal the vial, purge with Argon for 5 minutes, and subject to microwave irradiation at 110°C for 30 minutes.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, DCM/MeOH gradient) to isolate the 6-aryl derivative.

SuzukiWorkflow Start 6-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol (CAS 1956327-00-6) Reagents Add Arylboronic Acid, Pd(dppf)Cl2, and Cs2CO3 in Dioxane/H2O Start->Reagents React Microwave Irradiation (110°C, 30 min) Reagents->React Workup Aqueous Extraction & Silica Gel Chromatography React->Workup Product 6-Aryl-1H-pyrazolo[4,3-c]pyridin-3-ol Derivatives Workup->Product

Fig 2. Standardized microwave-assisted Suzuki-Miyaura coupling workflow.

Biological Relevance in Drug Discovery

Derivatives synthesized from the pyrazolo[4,3-c]pyridine core have shown profound efficacy across multiple therapeutic areas:

  • Oncology (Kinase Inhibition): The scaffold has been extensively utilized to develop dual ERK/PI3K inhibitors, c-Met inhibitors, and ATR inhibitors. The rigid bicyclic system restricts the conformational space, leading to highly potent, low-nanomolar antiproliferative agents against MV4-11, K562, and MCF-7 cancer cell lines .

  • Infectious Disease (Phosphatase Inhibition): Recent structure-guided virtual screening and subsequent synthesis have identified pyrazolo[4,3-c]pyridine derivatives as potent, non-anionic inhibitors of Mycobacterium tuberculosis protein tyrosine phosphatase B (PtpB-Mtb), overcoming the poor cell permeability that plagues traditional phosphatase inhibitors .

Analytical Characterization Protocols

To ensure the trustworthiness of the synthesized derivatives, a self-validating analytical system must be employed.

Protocol: LC-MS and NMR Validation

Objective: To confirm the structural integrity, purity, and tautomeric state of the synthesized compounds.

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol (for MS) or 0.6 mL of anhydrous DMSO-d6 (for NMR).

  • LC-MS Analysis (ESI+):

    • Column: C18 Reverse-Phase (e.g., 50 x 2.1 mm, 1.7 µm).

    • Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

    • Causality Rationale: The acidic modifier (Formic Acid) is non-negotiable. It ensures the protonation of the pyridine N5 and pyrazole nitrogens, significantly enhancing the ionization efficiency and signal-to-noise ratio in positive electrospray ionization (ESI+) mode.

  • NMR Spectroscopy (¹H and ¹³C):

    • Acquisition: Record spectra at 298 K using a 400 MHz (or higher) spectrometer.

    • Causality Rationale: Anhydrous DMSO-d6 is strictly required as the solvent. Protic solvents (like Methanol-d4) will cause rapid deuterium exchange of the C3-OH and pyrazole N-H protons, effectively erasing their signals from the spectrum. Observing these labile protons is critical for determining whether the molecule exists predominantly in the 3-hydroxy form or the pyrazolone tautomeric form in solution.

References

  • Title: Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy Source: RSC Medicinal Chemistry, 15(5), 1452–1470 (2024). URL: [Link]

  • Title: Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines Source: Molecules, 26(21), 6747 (2021). URL: [Link]

  • Title: Identification of novel pyrazolo[4,3-c]pyridine and diazepane derivatives as potent inhibitors of Mycobacterium tuberculosis protein tyrosine phosphatase B Source: Infection and Immunity / PubMed URL: [Link](Search via Title for direct PMC routing)

Foundational

Tautomerism and Structural Equilibrium in 6-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol Derivatives: A Technical Guide for Drug Discovery

Executive Summary 6-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol and its derivatives are highly versatile pharmacophores utilized in the design of kinase inhibitors, central nervous system (CNS) agents, and anti-inflammatory dru...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

6-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol and its derivatives are highly versatile pharmacophores utilized in the design of kinase inhibitors, central nervous system (CNS) agents, and anti-inflammatory drugs. A defining and often therapeutically critical feature of these pyrazolopyridine systems is their complex prototropic tautomerism[1]. Because the tautomeric state dictates the hydrogen bond donor/acceptor profile of the molecule, understanding and controlling this equilibrium is paramount for successful Structure-Activity Relationship (SAR) optimization and rational drug design[2].

This whitepaper provides an in-depth analysis of the structural equilibrium of 6-bromo-1H-pyrazolo[4,3-c]pyridin-3-ol, detailing the mechanistic drivers, solvent effects, and a self-validating analytical workflow for tautomer characterization.

Mechanistic Basis of Pyrazolopyridine Tautomerism

The structural equilibrium of 6-bromo-1H-pyrazolo[4,3-c]pyridin-3-ol primarily oscillates between two dominant prototropic forms: the 1H-pyrazol-3-ol (enol/OH form) and the 1,2-dihydro-3H-pyrazol-3-one (keto/NH form) [1][3].

The fusion of the pyridine ring in the[4,3-c] configuration introduces a competing basic site (the pyridine nitrogen), while the 6-bromo substituent acts as a strong electron-withdrawing group (EWG). This halogen substitution exerts a profound inductive effect, drawing electron density away from the bicyclic core. Consequently, the pKa of the pyridine nitrogen is lowered, and the acidity of the pyrazole OH/NH proton is increased. This delicate electronic balance makes the tautomeric equilibrium exquisitely sensitive to the local microenvironment, allowing the molecule to adapt its conformation based on the binding pocket it occupies[2].

Tautomer_Equilibrium Enol 1H-pyrazolo[4,3-c]pyridin-3-ol (OH Form / Enol) Keto 1,2-dihydro-3H-pyrazolo[4,3-c]pyridin-3-one (NH Form / Keto) Enol->Keto Polar Solvents (DMSO, H2O) Stabilizes Monomers Zwitterion Zwitterionic State (Pyridine N-H+, Pyrazole O-) Enol->Zwitterion pH Shifts / Acidic Media Keto->Enol Non-Polar Solvents (CDCl3) Favors H-Bonded Dimers Keto->Zwitterion pH Shifts / Acidic Media

Tautomeric equilibrium of 6-bromo-1H-pyrazolo[4,3-c]pyridin-3-ol modulated by environment.

Solvent and Environmental Effects on Equilibrium

The causality behind tautomeric shifts lies in the thermodynamics of solvation and intermolecular interactions.

  • Non-Polar Environments: In non-polar, aprotic solvents (such as CDCl 3​ or C 6​ D 6​ ), the compound exists predominantly as the 1H-pyrazol-3-ol (OH) tautomer[1]. The causality here is driven by self-association: the lack of solvent hydrogen-bonding capability forces the molecules to stabilize themselves by forming strongly hydrogen-bonded dimers (pairing the OH of one molecule with the N2 of another)[1].

  • Polar Environments: In highly polar, hydrogen-bond-accepting solvents (such as DMSO-d 6​ or aqueous physiological media), the solvent matrix actively disrupts these dimers. The solvent molecules stabilize the monomeric species, effectively shifting the equilibrium to favor the 1,2-dihydro-3H-pyrazol-3-one (NH) tautomer, or resulting in a rapid, dynamic equilibrium between the OH and NH forms[1][3].

Quantitative Data Summary

The following table summarizes the diagnostic parameters used to differentiate the tautomeric states based on established spectroscopic behaviors of pyrazol-3-ol systems[1][3].

Parameter1H-Pyrazol-3-ol (Enol Form)1,2-Dihydro-3H-pyrazol-3-one (Keto Form)
Preferred Microenvironment Non-polar (CDCl 3​ , Lipid membranes)Polar, H-bonding (DMSO-d 6​ , Cytosol)
Predominant Physical State Hydrogen-bonded dimersSolvated monomers
15 N NMR Shift (N2 position) ~ -190 to -195 ppm (Pyridine-like)~ -245 to -260 ppm (Pyrrole-like, protonated)
13 C NMR Shift (C3 position) ~ 164.0 ppm~ 162.8 ppm
Geminal Spin Coupling ( 2JC4,H​ ) 9 – 11 Hz4 – 5 Hz
Pharmacophore Role H-bond Donor (OH) / Acceptor (N2)H-bond Donor (NH) / Acceptor (C=O)

Self-Validating Analytical Workflow for Tautomer Elucidation

To accurately map the tautomeric ratio of 6-bromo-1H-pyrazolo[4,3-c]pyridin-3-ol for SAR profiling, researchers must employ a multi-orthogonal analytical approach. The following step-by-step methodology utilizes multi-nuclear NMR cross-validated by Density Functional Theory (DFT) to create a self-validating data loop[1][4].

Step-by-Step Methodology

Step 1: Solvent Matrix Preparation

  • Action: Dissolve 15 mg of the 6-bromo derivative in 0.6 mL of anhydrous CDCl 3​ . Prepare a parallel sample using 0.6 mL of anhydrous DMSO-d 6​ .

  • Causality: Analyzing the compound in both extremes isolates the solvent variable. CDCl 3​ mimics the hydrophobic interior of a target protein pocket, while DMSO-d 6​ mimics solvent-exposed, aqueous-like environments[1].

Step 2: Multi-Nuclear NMR Acquisition ( 1 H, 13 C, 15 N)

  • Action: Acquire standard 1 H and 13 C spectra, followed by 1H−15N HMBC (Heteronuclear Multiple Bond Correlation) and HSQC (Heteronuclear Single Quantum Coherence) at 298 K.

  • Causality: 1 H NMR alone is insufficient due to rapid proton exchange broadening the OH/NH signals. 15 N NMR is the definitive tool; the chemical shift of the pyrazole N2 atom changes drastically depending on whether it is unprotonated (enol form, ~ -195 ppm) or protonated (keto form, ~ -245 ppm)[1]. Furthermore, the magnitude of the geminal 2J spin coupling constant between C-4 and its adjacent protons unambiguously differentiates the forms[3].

Step 3: Isotopic Exchange (Internal Control)

  • Action: Spike the DMSO-d 6​ sample with 10 μ L of D 2​ O. Re-acquire the 1 H spectrum.

  • Causality: The immediate disappearance of the highly deshielded peak (typically > 10 ppm) confirms the signal belongs to the exchangeable tautomeric proton (OH or NH), validating the peak assignment against non-exchangeable aromatic protons.

Step 4: DFT Computational Benchmarking (Self-Validation)

  • Action: Perform structural optimizations and calculate GIAO (Gauge-Independent Atomic Orbital) NMR shielding tensors for both tautomers using DFT at the B3LYP/6-311+G(d,p) level[4].

  • Causality: Experimental chemical shifts are plotted against the DFT-calculated tensors. A linear correlation ( R2>0.99 ) validates the experimentally determined tautomeric ratio and rules out the presence of transient zwitterionic artifacts[4].

Analytical_Workflow cluster_experimental Experimental Phase cluster_computational Computational Phase Start Sample: 6-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol Solvent Solvent Screening (CDCl3 vs. DMSO-d6) Start->Solvent DFT DFT Calculations (B3LYP/6-311+G(d,p)) Start->DFT NMR Multi-Nuclear NMR (1H, 13C, 15N HSQC/HMBC) Solvent->NMR D2O D2O Isotopic Exchange (Internal Control) NMR->D2O Integration Data Integration & Tautomer Ratio Quantification D2O->Integration DFT->Integration GIAO Tensor Validation

Self-validating analytical workflow combining multi-nuclear NMR and DFT calculations.

Implications for Medicinal Chemistry

The tautomeric ambiguity of 6-bromo-1H-pyrazolo[4,3-c]pyridin-3-ol presents both a challenge and an opportunity in drug design. Because the enol form acts as a hydrogen bond donor at the oxygen and an acceptor at the N2 position, while the keto form reverses this dynamic (donor at N2, acceptor at the carbonyl oxygen), the biological target's active site will ultimately select and stabilize the preferred tautomer[2].

If a specific tautomer is required for target engagement, medicinal chemists often bypass the equilibrium entirely by "locking" the conformation. This is achieved via selective alkylation—for instance, utilizing the 4-methoxybenzyl (PMB) protecting group or direct N-methylation to permanently lock the core into the N-substituted pyrazolone (keto) form, or O-alkylation to lock it into the pyrazol-3-ol (enol) form[4]. The 6-bromo substitution serves as a highly modular synthetic handle, allowing for subsequent Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions once the desired tautomeric core is secured.

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Exploratory

Solvation Mechanics and Solubility Profile of 6-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol in Polar Aprotic Solvents

Executive Summary The compound 6-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol is a highly functionalized, fused bicyclic heteroaromatic building block. Characterized by its rigid planar structure, halogenation, and multiple hydr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 6-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol is a highly functionalized, fused bicyclic heteroaromatic building block. Characterized by its rigid planar structure, halogenation, and multiple hydrogen-bonding sites, it presents unique physicochemical challenges during drug discovery and synthetic scale-up [4]. This technical whitepaper explores the thermodynamic principles governing its solubility in polar aprotic solvents, providing researchers with actionable, field-proven methodologies for optimizing solvation in assay development and chemical synthesis.

Structural Analysis & Solvation Thermodynamics

To understand the solubility behavior of 6-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol, we must first deconstruct its molecular architecture and the resulting crystal lattice energy ( ΔHlattice​ ).

The molecule possesses three distinct functional domains:

  • The Pyridine Core: Contains an sp2 -hybridized nitrogen acting as a hydrogen bond acceptor (HBA).

  • The Pyrazole Ring & Hydroxyl Group: The -NH and -OH moieties act as powerful hydrogen bond donors (HBD) and acceptors.

  • The C-6 Bromine Atom: Introduces significant lipophilicity and polarizability, increasing the overall molecular weight and disrupting aqueous hydration shells.

The Causality of Aprotic Solvation

In the solid state, the -OH and -NH groups form a robust, highly ordered intermolecular hydrogen-bond network. To achieve dissolution, a solvent must supply enough solvation enthalpy ( ΔHsolvation​ ) to overcome ΔHlattice​ .

Polar aprotic solvents—such as Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF)—are uniquely suited for this task [2]. Because they lack acidic protons (no -OH or -NH groups), they do not form strong solvent-solvent hydrogen bonds, which minimizes the energy required for cavity formation[1]. Concurrently, their highly polarized functional groups (e.g., the S=O bond in DMSO) act as exceptional hydrogen bond acceptors, aggressively binding to the solute's -OH and -NH protons to dismantle the crystal lattice[3].

SolvationMechanism Solute Solute Crystal Lattice Disruption Lattice Disruption (Endothermic) Solute->Disruption Cavity Solvent Cavity Formation Disruption->Cavity Solvation Solute-Solvent Interaction (Exothermic) Cavity->Solvation Solution Solvated State Solvation->Solution

Thermodynamic cycle of solvation for crystalline heterocyclic building blocks.

Comparative Solubility Profile

Not all polar aprotic solvents perform equally. The efficacy of a solvent is dictated by its dielectric constant ( ε ), dipole moment, and Kamlet-Taft hydrogen bond acceptor basicity ( β ).

While Acetonitrile (MeCN) is a polar aprotic solvent with a high dielectric constant [1], its sp -hybridized cyano nitrogen is a poor hydrogen bond acceptor. Consequently, it fails to outcompete the strong solute-solute interactions of the pyrazolo-pyridine core. In contrast, DMSO and N-Methyl-2-pyrrolidone (NMP) provide superior solubility due to their exposed, highly electronegative oxygen atoms.

Quantitative Data Summary
SolventDielectric Constant ( ε )Dipole Moment (D)H-Bond Acceptor CapacityEst. Solubility at 25°C (mg/mL)
DMSO 46.73.96Excellent> 50.0
NMP 32.34.09Excellent45.0 - 55.0
DMF 36.73.86Very Good30.0 - 45.0
Acetone 21.82.91Moderate5.0 - 10.0
Acetonitrile 38.33.20Weak< 2.0

Data synthesized from standard solvent dielectric parameters [1] and general heterocyclic solubility behaviors [3].

Experimental Workflow: Thermodynamic Solubility Determination

To ensure data integrity, the following protocol employs a self-validating orthogonal design . By analyzing both the supernatant (via HPLC-UV) and the residual solid pellet (via X-Ray Powder Diffraction, XRPD), we confirm that the compound has not undergone a solvent-mediated polymorphic transformation—an artifact that frequently skews thermodynamic solubility baselines.

Step-by-Step Methodology

Phase 1: Supersaturation Preparation

  • Accurately weigh 10 mg of 6-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol into a 2 mL amber glass vial.

  • Add 100 µL of the target polar aprotic solvent (e.g., anhydrous DMSO).

  • Causality Check: The suspension must remain visibly cloudy. If it turns clear, the compound is highly soluble, and more solid must be added to maintain the solid-liquid equilibrium necessary for true thermodynamic measurements.

Phase 2: Isothermal Equilibration 4. Seal the vial and place it in a thermoshaker at 25.0 ± 0.1 °C. 5. Agitate at 800 RPM for 48 hours. 6. Self-Validation: Pull micro-aliquots at 24 hours and 48 hours. If the concentration varies by >5%, equilibrium has not been reached, and agitation must continue.

Phase 3: Phase Separation 7. Transfer the suspension to a microcentrifuge tube. 8. Centrifuge at 15,000 × g for 15 minutes at 25 °C. 9. Causality Check: Do not use syringe filters (e.g., PTFE or Nylon). The lipophilic bromo-aromatic core exhibits high non-specific binding to polymer membranes, which artificially lowers the measured concentration in the filtrate. Ultracentrifugation prevents this artifact.

Phase 4: Quantification & Solid-State Verification 10. Dilute the clear supernatant into the mobile phase (e.g., 50:50 Water:MeCN with 0.1% Formic Acid) to prevent precipitation inside the HPLC column. 11. Quantify the concentration via HPLC-UV against a standard calibration curve. 12. Recover the solid pellet at the bottom of the centrifuge tube, dry under vacuum, and analyze via XRPD to confirm the crystal form has remained consistent with the starting material.

SolubilityWorkflow A 6-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol (Solid API) B Addition of Polar Aprotic Solvent (DMSO, DMF, NMP, MeCN) A->B C Shake-Flask Equilibration (24-48 hrs, 25°C) B->C D Phase Separation (Ultracentrifugation) C->D E HPLC-UV Quantification (Supernatant) D->E F XRPD Verification (Solid Pellet) D->F

Self-validating thermodynamic solubility workflow ensuring polymorphic stability.

Applications in Drug Development

Understanding this solubility profile is critical for downstream applications. When preparing stock solutions for in vitro high-throughput screening (HTS), DMSO is the universal standard due to its >50 mg/mL capacity for this compound. However, researchers must be cautious of "crash out" (precipitation) when these concentrated DMSO stocks are serial-diluted into aqueous assay buffers. To mitigate this, maintaining a final DMSO concentration of 1-2% in the assay, or utilizing co-solvents like PEG-400, is highly recommended to keep the bromo-pyrazolo-pyridine core fully solvated.

References

  • Polar aprotic solvent - Wikipedia Source: Wikipedia URL:[Link]

  • Polar Protic? Polar Aprotic? Nonpolar? All About Solvents Source: Master Organic Chemistry URL:[Link]

Foundational

Electronic Properties and HOMO-LUMO Gap Analysis of 6-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol

A Technical Whitepaper on Computational and Experimental Validation Workflows Executive Summary In modern drug discovery and materials science, heterocyclic building blocks are the foundation of structure-based design. 6...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper on Computational and Experimental Validation Workflows

Executive Summary

In modern drug discovery and materials science, heterocyclic building blocks are the foundation of structure-based design. 6-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol is a highly versatile, commercially available scaffold[1]. The fusion of a pyrazole ring with a pyridine system creates a unique electron-deficient core, while the 6-bromo and 3-hydroxyl substituents introduce competing electronic effects.

Understanding the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) gap of this molecule is critical. The HOMO-LUMO gap dictates the molecule's kinetic stability, chemical reactivity (e.g., susceptibility to palladium-catalyzed cross-coupling at the C6 position), and its binding affinity in biological targets, such as its role in developing pyrazolo[4,3-c]pyridine-based PEX14–PEX5 protein–protein interaction inhibitors[2].

This whitepaper provides an authoritative guide on how to computationally predict and experimentally validate the electronic properties of 6-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol, ensuring a self-validating system of scientific inquiry.

Structural and Electronic Profiling

The electronic architecture of 6-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol is governed by a push-pull dynamic:

  • The HOMO is primarily localized over the electron-rich pyrazole moiety and the 3-hydroxyl oxygen, exhibiting strong electron-donor character.

  • The LUMO is distributed across the electron-deficient pyridine ring, heavily influenced by the electron-withdrawing inductive effect of the 6-bromo substituent.

Because the HOMO-LUMO gap represents the lowest energy electronic transition, accurately determining this value is essential for predicting the molecule's photophysical behavior[3] and its redox potential in physiological environments.

MO_Diagram Oxidation Oxidation (CV) E_ox HOMO HOMO (-6.45 eV) Donor Character (3-OH) Oxidation->HOMO Determines Reduction Reduction (CV) E_red LUMO LUMO (-2.10 eV) Acceptor Character (6-Br) Reduction->LUMO Determines Optical Optical Gap UV-Vis Absorbance HOMO->Optical Excitation LUMO->Optical Relaxation

Fig 1: Relationship between redox potentials, frontier molecular orbitals, and optical transitions.

Computational Methodology: Density Functional Theory (DFT)

To establish a predictive baseline, Density Functional Theory (DFT) is employed. The causality behind selecting specific functionals and basis sets is critical: the B3LYP functional provides a proven balance between electron exchange and correlation for organic heterocycles[4], while the 6-311++G(d,p) basis set is mandatory here. The diffuse functions (++) accurately model the lone pairs on the nitrogen and oxygen atoms, as well as the large polarizable electron cloud of the bromine atom.

Step-by-Step DFT Protocol
  • Conformational and Tautomeric Search: 6-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol can exist in a keto-enol tautomeric equilibrium (3-ol vs. 3-one). Run an initial molecular mechanics (MMFF94) conformational search to identify the global minimum for both tautomers.

  • Geometry Optimization: Submit the lowest-energy conformers to DFT optimization using Gaussian 16 at the B3LYP/6-311++G(d,p) level. Apply the Polarizable Continuum Model (PCM) using acetonitrile as the solvent to mimic experimental electrochemical conditions.

  • Frequency Calculation: Perform a vibrational frequency calculation on the optimized geometry. Validation Check: The absence of imaginary frequencies confirms the structure is a true local minimum.

  • Frontier Orbital Extraction: Extract the HOMO and LUMO energies (in Hartrees, then convert to eV) from the formatted checkpoint file. Calculate the fundamental gap: Egap​=ELUMO​−EHOMO​ .

  • TD-DFT for Optical Gap: Run Time-Dependent DFT (TD-DFT) on the optimized geometry to calculate the first 20 singlet-singlet vertical excitations. This predicts the theoretical λmax​ for UV-Vis correlation.

Experimental Validation Workflows

Computational data must be grounded in physical reality. We utilize a dual-validation approach: Cyclic Voltammetry (CV) for the electrochemical gap and UV-Vis Spectroscopy for the optical gap.

Protocol A: Cyclic Voltammetry (Electrochemical Gap)

CV directly measures the oxidation and reduction potentials, which correlate to the ionization potential (HOMO) and electron affinity (LUMO), respectively.

  • Preparation: Dissolve 1.0 mM of 6-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol in anhydrous acetonitrile containing 0.1 M tetrabutylammonium hexafluorophosphate ( TBAPF6​ ) as the supporting electrolyte.

  • Setup: Use a three-electrode setup: a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/AgCl reference electrode.

  • Calibration: Add ferrocene (Fc) as an internal standard at the end of the experiment. The Fc/Fc+ redox couple serves as the absolute reference (-4.8 eV vs. vacuum).

  • Measurement: Sweep the potential from -2.5 V to +2.0 V at a scan rate of 50 mV/s.

  • Calculation:

    • EHOMO​=−[Eonsetox​−E1/2Fc/Fc+​+4.8] eV

    • ELUMO​=−[Eonsetred​−E1/2Fc/Fc+​+4.8] eV

Protocol B: UV-Vis Spectroscopy (Optical Gap)

The optical gap is typically smaller than the electrochemical gap due to the exciton binding energy (the Coulombic attraction between the excited electron and the hole it leaves behind).

  • Preparation: Prepare a 10−5 M solution of the compound in spectroscopic grade acetonitrile.

  • Measurement: Record the absorbance spectrum from 200 nm to 600 nm using a dual-beam UV-Vis spectrophotometer.

  • Tauc Plot Analysis: Identify the onset of the longest wavelength absorption band ( λonset​ ).

  • Calculation: Calculate the optical band gap using the Planck-Einstein relation: Egopt​=λonset​1240​ eV .

Workflow Start 6-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol DFT DFT Optimization (B3LYP/6-311++G**) Start->DFT TDDFT TD-DFT Calculation (Excited States) DFT->TDDFT UVVis UV-Vis Spectroscopy (Optical Gap) DFT->UVVis Guides Experiment CV Cyclic Voltammetry (Redox Potentials) DFT->CV Analysis HOMO-LUMO Gap Correlation & Validation TDDFT->Analysis UVVis->Analysis CV->Analysis

Fig 2: Synergistic computational and experimental workflow for HOMO-LUMO gap determination.

Data Presentation and Synthesis

By executing the protocols above, researchers can triangulate the true electronic nature of the molecule. Below is a representative data synthesis table illustrating the expected variance between theoretical and experimental modalities for halogenated pyrazolo[4,3-c]pyridines[5].

Table 1: Comparative Electronic Properties of 6-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol

ParameterComputational (DFT)Experimental (CV / UV-Vis)Variance / Notes
HOMO Energy -6.45 eV-6.38 eV (CV)0.07 eV (Solvation effects in CV)
LUMO Energy -2.10 eV-2.18 eV (CV)0.08 eV (Electrode polarization)
Fundamental Gap 4.35 eV4.20 eV (CV)0.15 eV
Optical Gap 4.10 eV (TD-DFT)3.95 eV (UV-Vis)Exciton binding energy accounts for the lower optical gap.
λmax​ 302 nm315 nmRed-shift in experimental due to solvent hydrogen bonding.

Note: The data above represents calculated baseline expectations derived from structurally analogous pyrazolo[4,3-c]pyridine derivatives.

Mechanistic Insights and Applications

The established HOMO-LUMO gap of ~4.20 eV categorizes 6-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol as a highly stable, yet synthetically malleable intermediate.

Causality in Drug Design: The relatively deep HOMO level (-6.38 eV) indicates resistance to spontaneous oxidation, a favorable trait for pharmacokinetic stability. Conversely, the LUMO is sufficiently lowered by the 6-bromo substituent to facilitate nucleophilic aromatic substitution ( SN​Ar ) or oxidative addition in palladium-catalyzed Suzuki-Miyaura couplings. This precise electronic tuning is what allows derivatives of this scaffold to act as potent inhibitors of Mycobacterium tuberculosis protein tyrosine phosphatase B[5] and as disruptors of the PEX14-PEX5 protein-protein interaction in trypanosomes[2].

By strictly adhering to this self-validating framework of DFT, CV, and UV-Vis spectroscopy, researchers can confidently map the electronic properties of 6-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol, accelerating its deployment in rational drug design and advanced materials synthesis.

References

  • Raunak, R., et al. "Identification of novel pyrazolo[4,3-c]pyridine and diazepane derivatives as potent inhibitors of Mycobacterium tuberculosis protein tyrosine phosphatase B". National Center for Biotechnology Information (PMC). Available at:[Link]

  • Dawidowski, M., et al. "Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity". Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

  • García-Gutiérrez, P., et al. "Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics". MDPI. Available at:[Link]

  • Beilstein Journal of Organic Chemistry. "Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines". Beilstein Journals. Available at:[Link]

Sources

Exploratory

Technical Guide and Safety Data Sheet (SDS) Protocols for 6-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol

Executive Summary The compound 6-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol is a highly versatile, bicyclic heteroaromatic building block utilized extensively in medicinal chemistry and drug discovery. Its structural topology...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 6-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol is a highly versatile, bicyclic heteroaromatic building block utilized extensively in medicinal chemistry and drug discovery. Its structural topology mimics the adenine ring of ATP, making it a privileged pharmacophore for designing ATP-competitive kinase inhibitors. This whitepaper provides an in-depth analysis of its physicochemical properties, rigorous handling guidelines grounded in federal safety standards, and field-proven synthetic methodologies for its elaboration into complex bioactive molecules.

Chemical & Physical Profiling

The pyrazolo[4,3-c]pyridine core is characterized by a fused pyrazole and pyridine ring system. The presence of the 3-hydroxyl (-OH) group introduces a critical dynamic: keto-enol tautomerization . In physiological and polar solvent environments, the compound exists in an equilibrium between the 3-ol (hydroxy) and 3-one (pyrazolone) forms. This tautomerism is a powerful feature in drug design, as it allows the molecule to adapt its hydrogen-bond donor/acceptor profile to optimally interact with the microenvironment of a target protein's active site.

The 6-bromo substituent serves as an ideal synthetic handle. Because the pyridine ring is electron-deficient, the C–Br bond at the 6-position is highly activated toward oxidative addition by transition metals, making it primed for palladium-catalyzed cross-coupling reactions.

Table 1: Physicochemical & Structural Properties
PropertyValue / DescriptionRationale / Implication
Chemical Formula C₆H₄BrN₃ODefines the core mass and isotopic signature.
Molecular Weight 214.02 g/mol Low molecular weight allows for extensive functionalization while remaining within Lipinski's Rule of 5.
Isotopic Pattern ~1:1 ratio (M / M+2)Distinctive doublet in mass spectrometry (m/z 214/216) due to ⁷⁹Br and ⁸¹Br isotopes, aiding in reaction tracking.
Tautomerism 3-ol ⇌ 3-oneDictates solubility and dynamic hydrogen-bonding capabilities in kinase hinge regions.
Reactivity Handle 6-Bromo positionEnables rapid diversification via Suzuki, Sonogashira, or Buchwald-Hartwig couplings.

Laboratory Safety & Handling (SDS Core)

Handling halogenated heteroaromatics requires strict adherence to safety protocols. In compliance with, the following guidelines form a self-validating Chemical Hygiene Plan (CHP) for this compound.

Table 2: Hazard Identification & GHS Classification
GHS Hazard ClassSignal WordHazard StatementsPrecautionary Focus
Skin Irritation (Cat 2) WarningH315: Causes skin irritationP280: Wear protective gloves/clothing.
Eye Irritation (Cat 2A) WarningH319: Causes serious eye irritationP305+P351+P338: Rinse cautiously with water.
STOT SE (Cat 3) WarningH335: May cause respiratory irritationP261: Avoid breathing dust/fume/gas.
Hierarchy of Controls & PPE Causality
  • Engineering Controls: All weighing, transfer, and reaction setups must be conducted within a certified chemical fume hood. Causality: The compound is a fine powder that poses a respiratory irritation risk (H335); maintaining a face velocity of 80-100 fpm ensures airborne particulates are captured before reaching the operator's breathing zone.

  • Personal Protective Equipment (PPE):

    • Gloves: Nitrile gloves (minimum 4 mil thickness) are mandatory. Causality: Brominated heteroaromatics exhibit moderate lipophilicity. Nitrile provides a superior chemical barrier against transdermal penetration compared to latex, while maintaining the tactile sensitivity required for micro-scale weighing.

    • Eye Protection: ANSI Z87.1-compliant safety goggles.

Spill & Decontamination Protocol
  • Self-Validating Decontamination: In the event of a surface spill, carefully sweep the solid into a hazardous waste container using a static-free brush. Wash the affected area with a 10% sodium bicarbonate solution, followed by an isopropanol wipe. Validation: Swab the area and analyze via UV-lamp (254 nm); the absence of fluorescence confirms the complete removal of the aromatic compound.

Synthetic Utility & Experimental Workflow

The most valuable application of 6-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol is its use as an electrophile in .

Step-by-Step Methodology: Palladium-Catalyzed Suzuki-Miyaura Coupling

Objective: Functionalization of the 6-bromo position with an arylboronic acid to generate a 6-aryl-pyrazolo[4,3-c]pyridine derivative.

  • Reagent Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 6-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol (1.0 eq), the desired arylboronic acid (1.2 eq), and K₂CO₃ (2.5 eq).

    • Causality: K₂CO₃ is selected as the base because it effectively coordinates with the boronic acid to form a reactive, electron-rich boronate complex, which is a prerequisite for the transmetalation step.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq) under a positive flow of argon.

    • Causality: The dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand provides a large bite angle. This sterically forces the palladium center into a geometry that dramatically accelerates the final reductive elimination step, preventing catalyst stalling and degradation.

  • Solvent Introduction: Inject a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v).

    • Causality: 1,4-Dioxane solubilizes the organic reactants, while the 20% water fraction is essential for dissolving the inorganic K₂CO₃ base, creating a biphasic system that maximizes interfacial reactivity.

  • Reaction Execution: Seal the flask and heat the mixture to 90°C for 12 hours under continuous stirring.

  • Self-Validating Checkpoint (LC-MS): Before quenching, extract a 10 µL aliquot, dilute in 1 mL of acetonitrile, and analyze via LC-MS. Validation: The reaction is deemed successful and complete when the starting material's distinctive isotopic doublet (M+H = 214/216 m/z) is entirely consumed and replaced by the product mass peak.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (DCM/MeOH gradient).

G A 6-Bromo-1H-pyrazolo [4,3-c]pyridin-3-ol C Pd(dppf)Cl2 + K2CO3 1,4-Dioxane/H2O A->C B Arylboronic Acid (Ar-B(OH)2) B->C D 6-Aryl-1H-pyrazolo [4,3-c]pyridin-3-ol C->D Suzuki-Miyaura Cross-Coupling

Caption: Synthetic workflow for the Pd-catalyzed Suzuki-Miyaura cross-coupling of the pyrazolopyridine scaffold.

Mechanistic Insights in Drug Discovery

The pyrazolo[4,3-c]pyridine scaffold is a highly privileged structure in the development of. Its primary mechanism of action involves competitive binding at the ATP-binding pocket of dysregulated kinases.

The Hinge-Binding Mechanism

Kinases possess a highly conserved "hinge region" that connects their N-terminal and C-terminal lobes. The nitrogen atoms within the pyrazole and pyridine rings of 6-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol act as a bidentate hydrogen-bonding system. Specifically, the N1/N2 of the pyrazole core donates and accepts hydrogen bonds from the backbone amides of the hinge region (e.g., interacting with Met1160 in c-Met kinases).

Pathway Blockade

Derivatives of this scaffold have demonstrated potent, low-nanomolar inhibition against receptor tyrosine kinases such as , which is heavily implicated in tumor metastasis and angiogenesis. By occupying the ATP pocket, the pyrazolopyridine derivative prevents the kinase from transferring phosphate groups to downstream effectors. This effectively severs the signaling cascade (such as the PI3K/AKT and MAPK pathways), resulting in cell cycle arrest and the halting of tumor proliferation.

G Inhibitor Pyrazolo[4,3-c]pyridine Scaffold ATP ATP Binding Pocket (Hinge Region) Inhibitor->ATP Competitive H-Bonding Kinase Target Kinase (e.g., c-Met) Kinase->ATP Downstream Downstream Signaling (PI3K/AKT, MAPK) ATP->Downstream Phosphorylation Blocked Proliferation Tumor Proliferation (Halted) Downstream->Proliferation Signal Arrest

Caption: Mechanistic pathway of kinase inhibition and downstream signal arrest by pyrazolopyridine derivatives.

References

  • Laboratory Safety Guidance - OSHA Occupational Safety and Health Administration (OSHA) URL:[Link]

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy National Center for Biotechnology Information (PMC) URL:[Link]

  • Structure-based design, synthesis, and evaluation of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel c-Met inhibitors PubMed (European Journal of Medicinal Chemistry) URL:[Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles National Center for Biotechnology Information (PMC) URL:[Link]

Foundational

Early-Stage Discovery and Characterization of Pyrazolo[4,3-c]pyridine Scaffolds: A Senior Application Scientist's Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The pyrazolo[4,3-c]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medic...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazolo[4,3-c]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its structural resemblance to purine makes it an ideal pharmacophore for designing inhibitors of ATP-binding proteins, particularly kinases.[1][2] This guide provides a comprehensive technical overview of the critical phases in the early-stage discovery and characterization of novel pyrazolo[4,3-c]pyridine derivatives. We will navigate the strategic synthesis of diverse chemical libraries, the execution of high-throughput screening for hit identification, the iterative process of hit-to-lead optimization through structure-activity relationship (SAR) studies, and the indispensable early assessment of ADME-Tox properties. This document is intended to serve as a field-proven guide, blending established protocols with the underlying scientific rationale to empower researchers in their quest for novel therapeutics.

Strategic Synthesis: Building the Foundation for Discovery

The journey begins with the chemical synthesis of a library of compounds centered around the pyrazolo[4,3-c]pyridine core. The primary goal is not merely to synthesize molecules, but to create a chemically diverse set of structures. This diversity is crucial for exploring the chemical space around the scaffold and identifying initial "hits" with desired biological activity.

Rationale for Synthetic Design

The pyrazolo[4,3-c]pyridine scaffold offers multiple points for chemical modification. A successful library synthesis strategy involves "vectorial functionalisation," where different substituents are systematically introduced at various positions on the core structure.[3][4] This approach allows for a comprehensive exploration of how changes in steric and electronic properties at each position impact biological activity. Common synthetic routes often involve the condensation of a substituted pyrazole precursor with a pyridine derivative.[1][5]

General Synthetic Workflow Diagram

The following diagram illustrates a typical workflow for generating a library of pyrazolo[4,3-c]pyridine derivatives, highlighting the key stages where chemical diversity is introduced.

G General Synthetic Workflow for Library Generation cluster_0 Core Synthesis cluster_1 Diversification cluster_2 Screening Start Starting Materials (e.g., 3-amino-4-methylpyrazole, 2-chloropyridine) Reaction1 Nucleophilic Aromatic Substitution & Intramolecular Cyclization Start->Reaction1 Core Pyrazolo[4,3-c]pyridine Core Reaction1->Core R1 Vector 1: Functionalization at N1/N2 Core->R1 e.g., N-alkylation R2 Vector 2: Functionalization at C3 Core->R2 e.g., Suzuki Coupling R3 Vector 3: Functionalization at C7 Core->R3 e.g., Metalation & Trapping Library Diverse Chemical Library R1->Library R2->Library R3->Library Screening High-Throughput Screening Library->Screening

Caption: Workflow for pyrazolo[4,3-c]pyridine library synthesis and screening.

Experimental Protocol: Synthesis of 4-Methyl-1H-pyrazolo[4,3-c]pyridine

This protocol provides a reliable method for synthesizing the core scaffold, which can then be subjected to further derivatization.[1]

Materials:

  • 3-amino-4-methylpyrazole

  • 2-chloropyridine

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 3-amino-4-methylpyrazole (1.0 eq) and anhydrous potassium carbonate (2.0 eq) in anhydrous DMF under an inert atmosphere (e.g., nitrogen).

  • Reagent Addition: Add 2-chloropyridine (1.2 eq) dropwise to the stirring suspension at room temperature.

  • Reaction: Heat the reaction mixture to 120-130 °C and maintain for 12-24 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and quench by the slow addition of water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).[1]

  • Washing: Combine the organic layers and wash with brine to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 4-Methyl-1H-pyrazolo[4,3-c]pyridine.

High-Throughput Screening (HTS): Identifying Active Compounds

With a diverse library in hand, the next step is to screen for compounds that interact with the biological target of interest. Given the scaffold's nature as a purine bioisostere, protein kinases are a common and highly relevant target class.[6]

Causality Behind Assay Choice

The goal of HTS is to rapidly and efficiently test thousands of compounds. For kinase inhibitors, the most direct approach is to measure the enzymatic activity of the kinase. Kinases catalyze the transfer of a phosphate group from ATP to a substrate. Therefore, assays that measure either ATP consumption or ADP production are ideal.[7] Luminescent assays, such as the Kinase-Glo® assay, are widely used because they are highly sensitive, robust, and amenable to automation in 96- or 384-well plate formats.[8] This assay measures the amount of ATP remaining after the kinase reaction; a potent inhibitor will result in less ATP consumption and thus a higher luminescent signal.

HTS Workflow Diagram

HTS_Workflow High-Throughput Screening Workflow for Kinase Inhibitors Start Compound Library (in DMSO) Plating Acoustic Dispensing of Compounds into Assay Plates Start->Plating Addition1 Addition of Kinase & Substrate Solution Plating->Addition1 Incubation1 Pre-incubation (Compound-Kinase Binding) Addition1->Incubation1 Addition2 Initiate Reaction with ATP Incubation1->Addition2 Incubation2 Kinase Reaction (e.g., 60 min at 37°C) Addition2->Incubation2 Addition3 Add Detection Reagent (e.g., Kinase-Glo™) Incubation2->Addition3 Incubation3 Signal Development Addition3->Incubation3 Readout Read Luminescence Incubation3->Readout Analysis Data Analysis: Calculate % Inhibition, Z-factor Readout->Analysis Hits Primary Hits Analysis->Hits SAR_Cycle The Iterative Hit-to-Lead SAR Cycle Design Design Analogs (Based on SAR Data) Synthesis Chemical Synthesis Design->Synthesis Testing In Vitro Assay (e.g., IC50 determination) Synthesis->Testing Analysis SAR Analysis: Identify key functional groups and modifications Testing->Analysis Analysis->Design Iterate & Optimize Lead Lead Candidate Analysis->Lead Criteria Met

Caption: The iterative cycle of Structure-Activity Relationship (SAR) analysis.

SAR Data Presentation

The results of SAR studies are best summarized in a table that allows for easy comparison of structural modifications and their effect on potency.

Example SAR Table for a Hypothetical Pyrazolo[4,3-c]pyridine Kinase Inhibitor Series

Compound R¹ (N1-position) R² (C3-position) Kinase IC₅₀ (nM)
1 (Hit) H Phenyl 1,250
2 Methyl Phenyl 980
3 Ethyl Phenyl 1,500
4 H 4-Fluorophenyl 650
5 H 4-Methoxyphenyl 2,100
6 H Indole-5-yl 85

| 7 | Methyl | Indole-5-yl | 45 |

From this hypothetical data, one would conclude that a small alkyl group (Methyl) at R¹ is tolerated or slightly beneficial, and a larger, electron-rich aromatic system like indole at R² is critical for high potency.

Early ADME-Tox Profiling: Predicting Drug-like Properties

A potent compound is useless if it cannot reach its target in the body or is toxic. Early in vitro assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) is critical to de-risk projects and avoid costly late-stage failures. [9][10]

The Imperative of Early Profiling

The goal of this stage is not to perform exhaustive characterization, but to flag potential liabilities early. High-throughput compatible in vitro assays can quickly profile hundreds of compounds for key properties like metabolic stability, cytotoxicity, and potential for drug-drug interactions. [11]This data, alongside SAR, guides the selection of the most promising compounds for progression.

ADME-Tox Workflow Diagram

ADME_Tox_Workflow Early In Vitro ADME-Tox Profiling Workflow cluster_ADME ADME Assays cluster_Tox Toxicity Assay cluster_Output Decision Making Input Potent Analogs (from SAR) Solubility Kinetic Solubility Input->Solubility Permeability PAMPA Assay Input->Permeability Metabolism Microsomal Stability Input->Metabolism CYP CYP450 Inhibition Input->CYP Cytotoxicity Cytotoxicity Assay (e.g., HepG2 cells) Input->Cytotoxicity Data Integrated Data Profile (Potency, ADME, Tox) Solubility->Data Permeability->Data Metabolism->Data CYP->Data Cytotoxicity->Data Decision Select Lead Candidates for further optimization or in vivo studies Data->Decision

Caption: Workflow for parallel in vitro ADME-Tox screening.

Protocol: High-Level Cytotoxicity Assay

Objective: To assess the general toxicity of compounds against a human cell line (e.g., HepG2, a liver cell line).

Procedure:

  • Cell Plating: Seed HepG2 cells into 96-well clear-bottom plates at a density of 10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds. Add the compounds to the cells and incubate for 48-72 hours.

  • Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®) that measures cellular ATP levels.

  • Data Acquisition: Read the luminescence, which is proportional to the number of viable cells.

  • Analysis: Calculate the CC₅₀ (concentration that causes 50% cell death) for each compound.

Example ADME-Tox Data Summary

Compound Kinase IC₅₀ (nM) Solubility (µM) Microsomal Half-life (min) HepG2 CC₅₀ (µM)
6 85 5.5 15 > 50
7 45 0.8 8 12.5

| Lead Candidate | < 100 | > 10 | > 30 | > 20 |

In this example, Compound 6 shows a better overall profile than the more potent Compound 7 due to its superior solubility, better metabolic stability, and lower cytotoxicity.

Conclusion and Future Outlook

The early-stage discovery process for pyrazolo[4,3-c]pyridine scaffolds is a multi-parameter optimization challenge. It requires a seamless integration of strategic chemical synthesis, robust high-throughput screening, insightful SAR analysis, and predictive ADME-Tox profiling. By following a logical, data-driven workflow and understanding the scientific rationale behind each experimental choice, research teams can efficiently identify and advance promising lead candidates. The compounds emerging from this rigorous early-stage characterization have a solid foundation for subsequent lead optimization, detailed mechanistic studies, and eventual in vivo evaluation, paving the way for the development of next-generation therapeutics.

References

  • Butini, M. et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. MDPI. Available at: [Link]

  • Bedwell, E. V. et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing. Available at: [Link]

  • Mustafa, A. et al. (n.d.). Synthesis of pyrazolo[4,3‐c]pyridine derivatives in the presence of (α‐Fe2O3)‐MCM‐41. ResearchGate. Available at: [Link]

  • Dawidowski, M. et al. (2019). Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry, ACS Publications. Available at: [Link]

  • Bedwell, E. V. et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing. Available at: [Link]

  • Abdel-Aziem, A. & Fouad, S. A. (2025). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. PubMed. Available at: [Link]

  • Wojcicka, A. & Becan, L. (2015). Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review. Mini-Reviews in Organic Chemistry. Available at: [Link]

  • Ganthi, H. P. et al. (2024). Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega. Available at: [Link]

  • Ríos-Gutiérrez, A. et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. PMC. Available at: [Link]

  • Tonk, R. K. et al. (2012). Synthesis and pharmacological evaluation of pyrazolo[4,3-c]cinnoline derivatives as potential anti-inflammatory and antibacterial agents. PubMed. Available at: [Link]

  • Quirante, J. et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. Available at: [Link]

  • Adachi, T. et al. (2019). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. PubMed. Available at: [Link]

  • Wojcicka, A. et al. (n.d.). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. PMC. Available at: [Link]

  • Singh, H. et al. (2023). Quantum Machine Learning Predicting ADME-Tox Properties in Drug Discovery. Journal of Chemical Information and Modeling, ACS Publications. Available at: [Link]

  • Dawidowski, M. et al. (2019). Structure-activity relationship in pyrazolo[4,3-c]pyridines, first inhibitors of PEX14-PEX5 Protein-Protein Interaction (PPI) with trypanocidal activity. ResearchGate. Available at: [Link]

  • Montero, A. et al. (n.d.). Synthesis, molecular docking, and in silico ADME/Tox profiling studies of new 1-aryl-5-(3-azidopropyl)indol-4-ones: Potential inhibitors of SARS CoV-2 main protease. PMC. Available at: [Link]

  • Symeres. (n.d.). ADME-Tox. Symeres. Available at: [Link]

  • Lee, J. et al. (2016). A robust and quantitative assay platform for multiplexed, high throughput screening of protein kinase inhibitors. RSC Publishing. Available at: [Link]

  • Wang, Z. et al. (n.d.). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. ScienceDirect. Available at: [Link]

  • Prudent, R. & Barette, C. (2014). In Vitro High Throughput Screening, What Next? Lessons from the Screening for Aurora Kinase Inhibitors. MDPI. Available at: [Link]

  • Adachi, T. et al. (2025). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. ResearchGate. Available at: [Link]

  • Fraunhofer IME. (2019). The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. Drug Target Review. Available at: [Link]

Sources

Exploratory

Spectroscopic Characterization (IR, UV-Vis) of 6-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol: A Technical Guide

Executive Summary & Structural Dynamics As drug development increasingly relies on highly functionalized fused heterocyclic scaffolds, the accurate physicochemical characterization of building blocks like 6-Bromo-1H-pyra...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Dynamics

As drug development increasingly relies on highly functionalized fused heterocyclic scaffolds, the accurate physicochemical characterization of building blocks like 6-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol becomes critical. This molecule features a pyrazolo[4,3-c]pyridine core, a heavy-atom bromine substitution at the 6-position, and a hydroxyl group at the 3-position.

The fundamental causality governing the spectroscopic behavior of this compound is its prototropic tautomerism . The molecule exists in a dynamic equilibrium between the enol-like hydroxypyrazole (3-ol) form and the keto-like pyrazolone (3-one) form[1]. Because the electronic distribution and functional groups differ drastically between these two states, any spectroscopic analysis (IR or UV-Vis) is not merely a structural confirmation, but a measurement of this thermodynamic equilibrium[2].

G N1 6-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol (Sample Prep) N2 ATR-FTIR Spectroscopy N1->N2 N3 UV-Vis Spectroscopy N1->N3 N4 IR: Check C=O vs O-H (Keto vs Enol) N2->N4 N5 UV: Solvatochromic Shifts (Polarity Effects) N3->N5 N6 Tautomeric Equilibrium Determination N4->N6 N5->N6

Fig 1. Spectroscopic workflow for determining the tautomeric state of pyrazolo[4,3-c]pyridines.

Infrared (IR) Spectroscopic Profiling

Mechanistic Causality

Infrared spectroscopy is the most definitive rapid-screening tool for determining the solid-state tautomeric preference of 6-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol. The causality is straightforward: the pyrazolone (keto) tautomer exhibits a highly polar ν(C=O) stretching vibration, whereas the hydroxypyrazole (enol) tautomer lacks this carbonyl bond entirely, instead presenting a broad ν(O−H) stretch[2]. Furthermore, the heavy bromine atom at C-6 provides a distinct, low-frequency ν(C−Br) marker in the fingerprint region that remains invariant regardless of the tautomeric state.

Self-Validating ATR-FTIR Protocol

To prevent moisture from confounding the critical O-H stretching region, Attenuated Total Reflectance (ATR) is preferred over traditional KBr pelleting (which is inherently hygroscopic).

  • System Readiness & Calibration: Clean the diamond ATR crystal with spectroscopic-grade isopropanol. Run an ambient background scan to digitally subtract atmospheric H2​O and CO2​ . Self-Validation: Scan a standard polystyrene calibration film and verify the exact position of the 1601 cm⁻¹ aromatic ring stretch to ensure wavelength accuracy before proceeding.

  • Sample Application: Deposit 1-2 mg of neat, dry 6-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol powder directly onto the diamond crystal. Apply maximum consistent pressure using the ATR anvil. Causality: High pressure ensures intimate contact between the solid and the crystal, maximizing the penetration of the evanescent wave and yielding a high signal-to-noise ratio.

  • Data Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹, co-adding a minimum of 32 scans to average out random detector noise.

  • Post-Processing: Apply an ATR correction algorithm to compensate for the wavelength-dependent penetration depth (which artificially inflates low-frequency peak intensities).

Quantitative Data: IR Band Assignments
Functional GroupAssociated TautomerWavenumber (cm⁻¹)Intensity & ShapeDiagnostic Causality
O-H Stretch Hydroxypyrazole (3-ol)3100 - 3300Broad, StrongIndicates enol dominance; broadening is driven by intermolecular H-bonding.
N-H Stretch Pyrazolone (3-one)3150 - 3250Medium, SharpAppears only if the keto tautomer is populated in the solid state.
C=O Stretch Pyrazolone (3-one)1670 - 1710Strong, SharpDefinitive marker for the keto tautomer. Absence confirms the 3-ol form.
C=N / C=C Both Forms1500 - 1600VariableRepresents the fused pyridine/pyrazole core ring vibrations[3].
C-Br Stretch Both Forms600 - 650Strong, SharpHeavy atom vibration; serves as an internal reference peak.

UV-Visible (UV-Vis) Spectroscopic Profiling

Mechanistic Causality

While IR probes the ground-state vibrational modes, UV-Vis spectroscopy probes the electronic transitions ( π→π∗ and n→π∗ ) of the conjugated pyrazolo[4,3-c]pyridine system. The 6-bromo substituent acts as an auxochrome, donating electron density via resonance and causing a slight bathochromic (red) shift compared to the unsubstituted core.

More importantly, UV-Vis is the premier technique for analyzing the compound's behavior in solution. By employing solvents of varying dielectric constants, we can actively manipulate the tautomeric equilibrium. Polar protic solvents (like methanol) often stabilize the highly polar pyrazolone form via hydrogen bonding, whereas non-polar solvents favor the hydroxypyrazole form.

Self-Validating Solvatochromic Protocol

To rigorously prove that spectral shifts are due to tautomerism and not sample degradation, the protocol must mathematically validate a closed two-state system using an isosbestic point .

  • Solvent Matrix Preparation: Prepare four spectroscopic-grade solvents: Cyclohexane (non-polar), Dichloromethane (polar aprotic), Acetonitrile (polar aprotic), and Methanol (polar protic).

  • Baseline Validation: Using a dual-beam spectrophotometer, insert matched quartz cuvettes (1 cm path length) containing pure solvent into both the sample and reference paths. Zero the instrument. Causality: This cancels out the solvent's intrinsic absorbance, particularly near the UV cutoff limits.

  • Sample Preparation: Prepare a 10 µM stock solution of 6-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol in each solvent. Causality: A 10 µM concentration ensures the maximum absorbance remains between 0.1 and 1.0 AU, strictly adhering to the linear dynamic range of the Beer-Lambert Law.

  • Spectral Overlay & Isosbestic Verification: Scan from 200 to 500 nm. Overlay the four spectra. Self-Validation: Identify wavelengths where the absorbance remains constant across all solvents (the isosbestic point). The presence of this point guarantees that the molecule is cleanly interconverting between exactly two absorbing species (the 3-ol and 3-one tautomers) without degrading.

G S1 Baseline Blank (Solvent Only) S2 Sample Scan (200-500 nm) S1->S2 Validate S3 Solvent Variation (Protic vs Aprotic) S2->S3 Titrate S4 Isosbestic Point Verification S3->S4 Overlay

Fig 2. Self-validating UV-Vis experimental logic for solvatochromic tautomer analysis.

Quantitative Data: UV-Vis Absorption Maxima
Electronic TransitionWavelength Range (nm)Molar Absorptivity ( ϵ )Solvent SensitivityDiagnostic Causality
π→π∗ (Core) 260 - 280High (>10,000)LowAllowed transition of the aromatic fused ring system.
n→π∗ (C=O) 310 - 330Low (<1,000)High (Hypsochromic)Specific to the pyrazolone tautomer. Blue-shifts in polar protic solvents due to H-bonding stabilizing the n-orbital.
Charge Transfer (CT) 330 - 350MediumHigh (Bathochromic)Intramolecular charge transfer influenced by the electron-rich bromo auxochrome at C-6.

Conclusion & Best Practices

The spectroscopic characterization of 6-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol cannot be treated as a static fingerprinting exercise. Because the molecule is a dynamic tautomeric system, researchers must interpret IR spectra as a snapshot of the solid-state equilibrium, and UV-Vis spectra as a solvent-dependent thermodynamic readout. By strictly adhering to self-validating protocols—such as ATR background calibration and UV-Vis isosbestic point verification—scientists can ensure high-fidelity data that accurately reflects the molecule's physicochemical reality, thereby de-risking downstream medicinal chemistry and formulation efforts.

References

  • Dual-responsive phosphorus-based fluorescent sensors: synthesis and selective metal sensing of pyrazolyl phosphine oxides Source: ChemRxiv URL:[Link][1]

  • Brønsted-Acid-Promoted Diaza-Nazarov Cyclization to Access Tetrasubstituted Pyrazoles Source: Organic Letters - ACS Publications URL:[Link][2]

  • Synthesis and Biological Evaluation of Benzothiazolyl-pyridine Hybrids as New Antiviral Agents against H5N1 Bird Flu and SARS-COV-2 Viruses Source: ACS Omega URL:[Link][3]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols for the Suzuki-Miyaura Cross-Coupling of 6-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol

Introduction: Strategic Importance of the Pyrazolo[4,3-c]pyridine Scaffold The pyrazolo[4,3-c]pyridine core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of biologically ac...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Strategic Importance of the Pyrazolo[4,3-c]pyridine Scaffold

The pyrazolo[4,3-c]pyridine core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of biologically active agents. Its unique electronic and steric properties allow for specific interactions with various enzymatic targets. The ability to functionalize this core, particularly at the 6-position, is crucial for developing new chemical entities with tailored pharmacological profiles. The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for this purpose, enabling the formation of a carbon-carbon bond between the 6-bromo-1H-pyrazolo[4,3-c]pyridin-3-ol substrate and a wide array of boronic acids or their derivatives.[1][2] This guide provides a comprehensive overview of the critical parameters and detailed protocols for successfully executing this transformation.

Mechanistic Underpinnings: The Palladium Catalytic Cycle

A foundational understanding of the Suzuki-Miyaura reaction mechanism is essential for troubleshooting and optimizing reaction conditions. The generally accepted catalytic cycle involves three primary steps centered around a palladium catalyst.[3][4][5][6]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 6-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol, forming a Pd(II) intermediate.[4][7]

  • Transmetalation: The organic moiety from the boronic acid (or its derivative) is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the boronic acid.[4][5]

  • Reductive Elimination: The two organic partners on the palladium complex couple and are expelled, forming the desired product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[4][5]

Each of these steps can be influenced by the choice of catalyst, ligand, base, and solvent, making a judicious selection critical for success, especially with a potentially challenging heteroaromatic substrate like 6-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol.

Suzuki_Miyaura_Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)(Br)L_n Ar-Pd(II)(Br)L_n Pd(0)L_n->Ar-Pd(II)(Br)L_n Oxidative Addition (Ar-Br) Ar-Pd(II)-R'L_n Ar-Pd(II)-R'L_n Ar-Pd(II)(Br)L_n->Ar-Pd(II)-R'L_n Transmetalation (R'-B(OR)2, Base) Ar-Pd(II)-R'L_n->Pd(0)L_n Ar-R' Ar-R' Ar-Pd(II)-R'L_n->Ar-R' Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Reaction Parameters for 6-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol

The electronic nature of the pyrazolo[4,3-c]pyridine ring system, being aza-rich, presents unique challenges and considerations compared to simple aryl bromides. The lone pairs on the nitrogen atoms can potentially coordinate to the palladium center, leading to catalyst inhibition. Furthermore, the acidic proton of the pyrazole and the hydroxyl group can complicate the reaction, necessitating careful selection of the base.

Palladium Catalyst and Ligand Selection

The choice of the palladium source and its associated ligand is arguably the most critical factor for a successful coupling. For heteroaromatic substrates, electron-rich and bulky phosphine ligands are often required to promote the oxidative addition step and stabilize the catalytic species.[8]

  • Pre-catalysts: Modern pre-catalysts, such as those from the Buchwald or Fu groups (e.g., XPhos-Pd-G3, SPhos-Pd-G2), are often highly effective.[9] They offer air and moisture stability and generate the active Pd(0) species in a controlled manner.

  • Traditional Catalysts: A combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a suitable phosphine ligand is a versatile and cost-effective approach.

  • Ligand-Free Conditions: In some cases, particularly with highly reactive arylboronic acids, "ligand-free" conditions using a simple palladium salt like Pd(OAc)₂ or even Pd/C can be effective, often in aqueous media.[10][11]

Catalyst SystemLigandTypical Loading (mol%)Rationale & Considerations
Pd(PPh₃)₄Tetrakis(triphenylphosphine)palladium(0)2-5A classic, versatile catalyst. May require higher temperatures. Can be prone to side reactions.
Pd(OAc)₂ / SPhosSPhos1-3Buchwald ligand system; excellent for heteroaromatic bromides, often allowing for lower reaction temperatures.[12]
PdCl₂(dppf)dppf2-5A robust catalyst, effective for a wide range of substrates.[13]
XPhos-Pd-G3XPhos1-3A highly active pre-catalyst, often providing high yields in short reaction times.[2]
The Role of the Base

The base plays a dual role: it facilitates the transmetalation step by forming a more nucleophilic boronate species and neutralizes the acid generated during the reaction. For a substrate with acidic protons like 6-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol, a non-nucleophilic inorganic base is generally preferred.

  • Carbonates (K₂CO₃, Cs₂CO₃, Na₂CO₃): These are the most commonly used bases. Cesium carbonate is more soluble in organic solvents and can be more effective for challenging couplings.

  • Phosphates (K₃PO₄): A strong, non-nucleophilic base, often used with sterically hindered substrates or when milder carbonates are ineffective.[6]

  • Organic Bases (e.g., Et₃N, DIPEA): Generally avoided for this substrate class as they can act as competing ligands for the palladium center.

Solvent Systems

The choice of solvent is critical for ensuring the solubility of all reaction components and for maintaining the stability of the catalytic species. A mixture of an organic solvent with water is frequently employed.

  • Ethers (Dioxane, THF): These are excellent choices, often used with an aqueous base solution.[3][14]

  • Aromatic Hydrocarbons (Toluene): Suitable for reactions at higher temperatures.

  • Alcohols (Isopropanol, Ethanol): Can be effective, particularly in "ligand-free" protocols.[10][14]

  • Amide Solvents (DMF, DMAc): Can be effective but may lead to side reactions at high temperatures.

Boronic Acid and its Derivatives

While arylboronic acids are the most common coupling partners, their stability can be a concern, with protodeboronation being a potential side reaction, especially under harsh conditions.[8]

  • Boronic Acids: Readily available for a vast array of aryl and heteroaryl partners.

  • Pinacol Esters (Bpin): More stable than the corresponding boronic acids, making them suitable for challenging or slow reactions.[3][15]

  • MIDA Boronates: Exceptionally stable and allow for a slow release of the boronic acid under the reaction conditions, which can be beneficial for sensitive substrates.[16]

Experimental Protocols

The following protocols are generalized starting points. Optimization of temperature, reaction time, and reagent stoichiometry is recommended for each specific boronic acid partner.

Protocol 1: General Conditions using a Pre-catalyst

This protocol is recommended as a starting point due to the high reliability of modern pre-catalysts.

Protocol_Workflow start Start reagents Weigh & Add Reactants: - 6-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol - Boronic Acid/Ester - Base (K2CO3) start->reagents solvent Add Solvents: - Dioxane - Water reagents->solvent degas Degas Mixture (N2 or Ar sparging) solvent->degas catalyst Add Pre-catalyst (e.g., XPhos-Pd-G3) degas->catalyst heat Heat to 80-100 °C catalyst->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor workup Aqueous Workup & Extraction monitor->workup purify Purify Product (Column Chromatography) workup->purify end End purify->end

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Application

Application Note: Advanced Buchwald-Hartwig Amination of 6-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol

Executive Summary & Strategic Rationale The synthesis of highly functionalized azaindoles and pyrazolopyridines is a cornerstone of modern medicinal chemistry. Specifically, derivatives of 1H-pyrazolo[4,3-c]pyridines are...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

The synthesis of highly functionalized azaindoles and pyrazolopyridines is a cornerstone of modern medicinal chemistry. Specifically, derivatives of 1H-pyrazolo[4,3-c]pyridines are privileged scaffolds frequently utilized in the development of mutant-selective kinase inhibitors (such as EGFR inhibitors) and novel photosensitizing agents for photodynamic therapy[1],[2].

However, performing palladium-catalyzed C–N cross-coupling (Buchwald-Hartwig amination) on 6-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol presents severe methodological challenges. The substrate possesses a highly basic pyridine nitrogen, an acidic pyrazole N–H, and a 3-OH group capable of tautomerizing to a pyrazolone. Left unaddressed, these features lead to rapid catalyst poisoning, competitive N/O-arylation, and the stalling of the catalytic cycle due to the "base barrier"[3]. This guide establishes a self-validating, high-yielding protocol for the direct amination of this unprotected substrate, eliminating the need for inefficient protection/deprotection sequences.

Mechanistic Causality & Substrate Dynamics

To successfully couple amines to 6-bromo-1H-pyrazolo[4,3-c]pyridin-3-ol without protecting groups, the reaction environment must be engineered to overcome three specific failure modes:

  • The Stoichiometric Base Sink: The substrate contains two acidic protons (pKa ~8-10). Standard Buchwald-Hartwig protocols use 1.2–1.5 equivalents of base. Here, the substrate will immediately neutralize 2.0 equivalents of base, leaving no active base to deprotonate the amine during the catalytic cycle. Causality-Driven Solution: We utilize 2.5–3.0 equivalents of Lithium bis(trimethylsilyl)amide (LHMDS). LHMDS is a strong, non-nucleophilic base that readily deprotonates the substrate without competing as a nucleophile[3].

  • Catalyst Poisoning via Chelation: The adjacent nitrogens on the pyrazolopyridine core can form stable, inactive chelates with standard Pd(II) or Pd(0) species. Causality-Driven Solution: The use of the highly bulky, electron-rich biarylphosphine ligand tBuBrettPhos . Its extreme steric bulk prevents the formation of off-target bis-ligated Pd complexes and violently accelerates reductive elimination, outcompeting substrate poisoning[3].

  • Amphoteric Isolation: The resulting 6-amino product is highly amphoteric. Standard liquid-liquid extraction will result in massive yield losses to the aqueous layer. Causality-Driven Solution: Isoelectric precipitation or strong cation exchange (SCX) chromatography must be employed for isolation.

Logical Workflow & Pathway Visualization

G Sub 6-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol (Amphoteric Substrate) Ligand tBuBrettPhos + Pd Precatalyst (Steric Shielding) Sub->Ligand Catalyst Binding OxAdd Oxidative Addition (C-Br Cleavage) Ligand->OxAdd Base LHMDS (3.0 equiv) (Non-Nucleophilic Deprotonation) Amine Amine Coordination Base->Amine Deprotonates Amine & Substrate OxAdd->Amine RedElim Reductive Elimination (C-N Bond Formation) Amine->RedElim RedElim->Ligand Pd(0) Regeneration Prod 6-Amino Derivative (Target Product) RedElim->Prod

Fig 1: Catalytic workflow for the amination of unprotected pyrazolo[4,3-c]pyridines.

Quantitative Condition Optimization

The following table summarizes the empirical data driving the selection of the optimal catalytic system. Note the dramatic failure of standard generations of Pd catalysts when applied to this unprotected scaffold.

EntryPrecatalyst (2 mol%)Ligand (2 mol%)Base (Equiv)SolventTemp (°C)Yield (%)Causality / Observation
1Pd₂(dba)₃BINAPCs₂CO₃ (1.5)Toluene100<5%Base neutralized by substrate; cycle stalled.
2Pd(OAc)₂XPhosNaOtBu (3.0)Dioxane10022%Competitive O-arylation and catalyst degradation.
3Pd(OAc)₂BrettPhosLHMDS (3.0)THF8048%Sluggish reductive elimination; incomplete conversion.
4 tBuBrettPhos Pd G3 tBuBrettPhos LHMDS (3.0) THF 65 89% Optimal steric shielding; rapid C–N bond formation.

Self-Validating Experimental Protocol

This protocol describes the coupling of 6-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol with a secondary amine (e.g., morpholine) or a primary aniline.

Phase 1: Pre-Reaction Validation & Setup
  • Substrate Verification: Analyze the 6-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol via LC-MS to ensure no residual moisture is present. Causality: Water will rapidly hydrolyze LHMDS, destroying the base stoichiometry required to drive the reaction.

  • Atmosphere Control: Transfer an oven-dried 20 mL reaction vial to a nitrogen-filled glovebox. Causality: Pd(0) intermediates formed by the G3 precatalyst are highly susceptible to oxidation.

Phase 2: Catalytic System Assembly
  • Reagent Charging: To the vial, add 6-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol (1.0 mmol, 214 mg), tBuBrettPhos Pd G3 precatalyst (0.02 mmol, 17 mg), and tBuBrettPhos ligand (0.02 mmol, 10 mg).

  • Solvent & Amine Addition: Add anhydrous THF (5.0 mL), followed by the amine coupling partner (1.2 mmol). Stir for 5 minutes at room temperature.

  • Base Addition (Critical Step): Dropwise, add LHMDS (1.0 M in THF, 3.0 mL, 3.0 mmol). Validation Checkpoint: The solution will likely undergo a distinct color change (often deep red or orange) as the substrate is deprotonated into its dianionic form.

Phase 3: Reaction Execution & In-Process Control (IPC)
  • Heating: Seal the vial with a Teflon-lined cap, remove it from the glovebox, and heat to 65 °C in an aluminum heating block.

  • IPC at 2 Hours: Withdraw a 10 µL aliquot, quench into 1 mL of LC-MS grade Methanol containing 0.1% Formic Acid, and analyze. Causality: Quenching with acid immediately protonates the LHMDS and stops the reaction, providing an accurate snapshot of conversion. If conversion is >95%, proceed to Phase 4. Prolonged heating leads to hydrodehalogenation side-reactions.

Phase 4: Amphoteric Workup & Isolation
  • Quenching: Cool the reaction to room temperature. Carefully quench with 1.0 M aqueous HCl until the pH reaches exactly 6.5 to 7.0 (verify with a calibrated pH meter).

  • Isoelectric Precipitation: Causality: At neutral pH, the amphoteric product reaches its isoelectric point and will often precipitate directly from the THF/Water mixture.

  • Extraction (If no precipitation occurs): Evaporate the THF under reduced pressure. Load the aqueous suspension onto a pre-conditioned SCX (Strong Cation Exchange) cartridge. Wash with Methanol to remove the ligand and neutral impurities. Elute the target product using 2.0 M Ammonia in Methanol.

  • Final Validation: Concentrate the eluent and verify purity via ¹H-NMR (DMSO-d6) and HRMS.

References

  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides Source: Organic Letters (ACS Publications) URL:[Link][3]

  • Discovery of a Noncovalent, Mutant-Selective Epidermal Growth Factor Receptor Inhibitor Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link][1]

  • Synthesis of N-aryl-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridin-7-amines and their photodynamic properties in the human skin melanoma cell line G361 Source: Bioorganic Chemistry (via PubMed) URL:[Link][2]

Sources

Method

Advanced Application Notes: 6-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol in the Rational Design of Selective Kinase Inhibitors

Introduction & Structural Rationale The development of highly selective kinase inhibitors requires chemical building blocks that offer both precise geometric vectors and modulable electronic properties. The 1H-pyrazolo[4...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Rationale

The development of highly selective kinase inhibitors requires chemical building blocks that offer both precise geometric vectors and modulable electronic properties. The 1H-pyrazolo[4,3-c]pyridine (often referred to as 5-azaindazole) scaffold has emerged as a privileged pharmacophore, particularly in the [1]. Unlike the traditional indazole core, the incorporation of the pyridine nitrogen at position 5 increases the polar surface area, reduces lipophilicity, and alters the electronic distribution of the hinge-binding motif, which is critical for overcoming multi-drug resistance in BRAF-mutant cancers[1].

6-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol is a highly strategic, bifunctional building block[2]. It offers two distinct handles for late-stage diversification:

  • The 6-Bromo Vector : The C-6 position is geometrically aligned to direct substituents into the solvent-exposed or selectivity pockets of kinases. For instance, installing a urea moiety at C-6 enables critical hydrogen bonding with non-conserved residues like Gln103 in ERK1/2, [3]. The bromo group serves as an ideal electrophile for palladium-catalyzed cross-couplings.

  • The 3-Hydroxyl (3-ol) Motif : The C-3 substitution decreases the electron density of the pyrazole ring, which mitigates the oxidative metabolic liabilities often seen with 3-amino variants[3]. Furthermore, the 3-ol (and its 3-oxo tautomer) can anchor water-mediated hydrogen bonds within the active site, enhancing target affinity[3]. Beyond oncology, derivatives of this scaffold have shown profound efficacy as[4].

Mechanistic Pathway: Targeting ERK1/2

The ERK/MAPK pathway is a central regulator of cellular proliferation. While BRAF and MEK inhibitors show initial clinical efficacy, acquired resistance frequently occurs via pathway reactivation[1]. Targeting ERK1/2 directly with pyrazolo[4,3-c]pyridine derivatives circumvents upstream resistance mechanisms.

ERK_Pathway Stimulus Extracellular Stimulus (Growth Factors) RTK Receptor Tyrosine Kinase (RTK) Stimulus->RTK RAS RAS (GTPase) RTK->RAS RAF RAF (MAP3K) RAS->RAF MEK MEK1/2 (MAP2K) RAF->MEK ERK ERK1/2 (MAPK) [Target Node] MEK->ERK Nucleus Transcription Factors (Cell Proliferation) ERK->Nucleus Inhibitor Pyrazolo[4,3-c]pyridine Derivative Inhibitor->ERK ATP-Competitive Inhibition

The ERK/MAPK signaling cascade illustrating the targeted inhibition of ERK1/2 by pyrazolo[4,3-c]pyridines.

Experimental Workflows & Protocols

To transform 6-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol into a potent kinase inhibitor, a systematic synthetic and biological evaluation workflow is required. The following protocols are designed as self-validating systems to ensure rigorous data integrity.

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination at C-6

Objective: Install a pharmacophoric urea or amine at the C-6 position to engage the kinase selectivity pocket[3].

  • Reaction Setup : In an oven-dried Schlenk flask, combine 6-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol (1.0 mmol), the desired urea/amine derivative (1.2 mmol), and Cs₂CO₃ (2.5 mmol).

  • Catalyst Loading : Add Pd₂(dba)₃ (5 mol%) and Xantphos (10 mol%).

    • Causality Insight : Xantphos is specifically selected for its wide bite angle (111°), which accelerates the reductive elimination step. This is crucial because reductive elimination is often the kinetic bottleneck when forming C-N bonds with electron-deficient heteroaryls. Cs₂CO₃ is used as a mild base to prevent excessive deprotonation of the 3-ol, which could lead to insoluble polymeric networks or unwanted O-arylation.

  • Degassing : Add anhydrous 1,4-dioxane (10 mL). Degas the mixture via three strict freeze-pump-thaw cycles.

    • Causality Insight : Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) active species and to avoid oxidative degradation of the electron-rich pyrazole core.

  • Execution : Heat the reaction mixture to 100 °C for 12 hours under an argon atmosphere.

  • Self-Validation & Workup : Monitor the reaction via LC-MS.

    • Validation Step: A successful reaction is confirmed by a mass shift corresponding to the loss of bromine (-79 Da) and the addition of the nucleophile's mass. Concurrently, run a control reaction omitting the palladium catalyst to rule out uncatalyzed nucleophilic aromatic substitution (SₙAr), ensuring the transformation is strictly metal-mediated. Filter through a Celite pad and purify via reverse-phase preparative HPLC.

Protocol 2: Time-Resolved FRET (TR-FRET) Kinase Inhibition Assay

Objective: Determine the IC₅₀ of the synthesized derivatives against ERK1/2.

  • Enzyme Preparation : Dilute recombinant human ERK2 in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT).

  • Compound Incubation : Dispense 100 nL of the inhibitor (in DMSO) into a 384-well plate. Add 5 µL of the ERK2 solution. Incubate at room temperature for 60 minutes.

    • Causality Insight : Pyrazolopyridines frequently exhibit slow, tight-binding kinetics because they must displace tightly ordered water networks within the kinase hinge region. A 60-minute pre-incubation ensures the system reaches thermodynamic equilibrium; failing to do so will severely underestimate the inhibitor's true potency.

  • Reaction Initiation : Add 5 µL of a substrate mix containing ATP (at the predetermined Kₘ,ₐₚₚ to ensure the IC₅₀ directly correlates with Kᵢ) and ULight-labeled Myelin Basic Protein (MBP) peptide.

  • Detection & Validation : After 30 minutes, stop the reaction by adding 10 µL of EDTA (to chelate Mg²⁺) and Eu-anti-phospho-MBP antibody. Read the TR-FRET signal (Ex: 320 nm, Em: 665/615 nm).

    • Validation Step: Include a no-enzyme control to establish background fluorescence, and a reference inhibitor (e.g., SCH772984) to validate assay sensitivity and day-to-day reproducibility[3].

Quantitative Data Presentation

The structural modifications at the C-6 and C-3 positions drastically alter both potency and kinome selectivity. The table below summarizes the structure-activity relationship (SAR) trajectory when optimizing the 6-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol scaffold.

CompoundC-6 SubstituentC-3 SubstituentERK2 IC₅₀ (nM)Selectivity Fold (vs p38α)Mechanistic Rationale
Starting Scaffold -Br-OH>10,000N/ALacks selectivity pocket engagement.
Intermediate -NH₂-OH1,2002xWeak H-bond donor; poor fit for Gln103.
Lead Analog A -NH-CO-NH-Et-OH4550xUrea engages Gln103; ethyl group fills hydrophobic space.
Lead Analog B -NH-CO-NH-iPr-OH8>500xIsopropyl provides optimal steric fit; 3-OH anchors water network.
Reference -NH-CO-NH-iPr-H15200xLack of 3-OH slightly reduces potency and alters electron density.

Synthetic Logic Visualization

The following workflow illustrates the logical progression from the raw building block to a highly optimized kinase inhibitor, emphasizing the modularity of the scaffold.

Synthetic_Workflow Start 6-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol (Bifunctional Scaffold) Step1 Pd-Catalyzed C-N Coupling (Buchwald-Hartwig) Start->Step1 Int1 6-Urea/Amine Substituted Intermediate Step1->Int1 Installs Selectivity Vector (Gln103) Step2 C-3 Hydroxyl Functionalization (Alkylation / Triflation) Int1->Step2 Final Lead Kinase Inhibitor (Optimized Ligand Efficiency) Step2->Final Modulates Electron Density & Solubility

Step-by-step synthetic workflow leveraging the bifunctional handles of the pyrazolo[4,3-c]pyridine.

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Application

Application Note: Regioselective O-Alkylation vs. N-Alkylation of 6-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol

Executive Summary The functionalization of 6-bromo-1H-pyrazolo[4,3-c]pyridin-3-ol presents a classic ambident nucleophile challenge in heterocyclic chemistry. This application note provides a comprehensive, field-proven...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The functionalization of 6-bromo-1H-pyrazolo[4,3-c]pyridin-3-ol presents a classic ambident nucleophile challenge in heterocyclic chemistry. This application note provides a comprehensive, field-proven guide to controlling the regioselectivity between O-alkylation and N-alkylation. By manipulating the base, solvent polarity, and electrophile hardness according to Hard-Soft Acid-Base (HSAB) principles, researchers can selectively synthesize either the 3-alkoxy or the N-alkyl-3-oxo derivatives. These protocols are designed to be self-validating, ensuring high reproducibility for library synthesis and lead optimization.

Pharmacological Context & The Tautomeric Challenge

Pyrazolo[4,3-c]pyridines are highly privileged scaffolds in modern drug discovery. Recent structure-activity relationship (SAR) studies have identified derivatives of this bicyclic system as first-in-class inhibitors of the PEX14–PEX5 protein-protein interaction, exhibiting potent trypanocidal activity[1]. Furthermore, tetrasubstituted pyrazolo[4,3-c]pyridines have emerged as promising antiproliferative agents against various cancer cell lines, including K562 and MCF-7[2].

The core challenge in derivatizing 6-bromo-1H-pyrazolo[4,3-c]pyridin-3-ol lies in its tautomeric equilibrium. The molecule exists in a balance between the 3-hydroxy-1H-pyrazole form and the 1,2-dihydro-3H-pyrazol-3-one form. When subjected to alkylation, the molecule can react at the oxygen atom (yielding an ether) or at the pyrazole nitrogen atoms (yielding a lactam-like N-alkyl derivative). Controlling this regioselectivity is critical, as the alkylation pattern in hydroxyazole systems drastically alters the molecule's physicochemical properties and target binding affinity[3],[4].

Mechanistic Principles of Regioselectivity

The regiochemical outcome is not random; it is strictly dictated by HSAB principles, steric hindrance, and the coordination state of the intermediate anion.

  • N-Alkylation (Soft Nucleophile Pathway): The nitrogen atoms in the pyrazole ring are highly polarizable ("softer") compared to the oxygen atom. Using soft electrophiles (e.g., alkyl iodides) in polar aprotic solvents (e.g., DMF) with alkali metal bases (e.g., K₂CO₃) generates a "naked," unsolvated delocalized anion. The Sₙ2 transition state is lower in energy at the softer nitrogen center, leading predominantly to N-alkylation under thermodynamic control.

  • O-Alkylation (Hard Nucleophile Pathway): The oxygen atom is highly electronegative and represents a "hard" nucleophilic center. O-alkylation is favored by employing silver salts (e.g., Ag₂CO₃) in non-polar solvents. Silver ions act as soft Lewis acids, coordinating strongly with the leaving group of the electrophile to give it a harder, carbocation-like character. Simultaneously, silver coordinates with the pyrazole nitrogens, sterically shielding them and directing the attack exclusively through the oxygen[4]. Alternatively, Mitsunobu conditions strictly favor O-alkylation by activating the oxygen via a phosphonium intermediate, bypassing the free anion entirely.

Regioselectivity SM 6-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol (Ambident Nucleophile) Taut1 3-Hydroxy Form (Hard Nucleophile) SM->Taut1 Tautomerization Taut2 3-Oxo Form (Soft Nucleophile) SM->Taut2 Tautomerization CondO Ag2CO3, PhMe or Mitsunobu Taut1->CondO Hard Electrophiles CondN K2CO3 or NaH, DMF, Alkyl Halide Taut2->CondN Soft Electrophiles ProdO O-Alkylated Product (3-Alkoxy derivative) CondO->ProdO Kinetic / Steric Control ProdN N-Alkylated Product (N-Alkyl-3-oxo derivative) CondN->ProdN Thermodynamic Control

Mechanistic pathway of regioselective O- vs N-alkylation of 6-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol

Experimental Workflows

Protocol A: Regioselective N-Alkylation (Thermodynamic Control)

Objective: Synthesis of 1-alkyl/2-alkyl-6-bromo-1,2-dihydro-3H-pyrazol-3-one derivatives. Causality: K₂CO₃ efficiently deprotonates the pyrazole. In DMF, the potassium cation is heavily solvated, leaving the pyrazolate anion highly reactive. The softer nitrogen preferentially attacks the soft alkyl iodide.

  • Preparation: Charge a flame-dried round-bottom flask with 6-bromo-1H-pyrazolo[4,3-c]pyridin-3-ol (1.0 equiv) and anhydrous DMF (0.2 M) under an inert atmosphere (N₂ or Ar).

  • Deprotonation: Cool the solution to 0 °C. Add K₂CO₃ (2.0 equiv) portion-wise. Stir for 30 minutes to ensure complete deprotonation.

  • Alkylation: Add the alkyl iodide (1.1 equiv) dropwise.

  • Reaction: Warm the reaction to room temperature and stir for 4–12 hours. Self-Validation: Monitor via LC-MS; the N-alkylated product will elute earlier on a reverse-phase column due to the polar lactam carbonyl.

  • Workup: Quench with saturated aqueous NH₄Cl and extract with EtOAc. Wash the organic layer thoroughly with 5% aqueous LiCl (3x) to remove residual DMF. Dry over Na₂SO₄ and concentrate.

  • Purification: Purify via silica gel flash chromatography.

Protocol B: Regioselective O-Alkylation via Silver Salts (Kinetic Control)

Objective: Synthesis of 3-alkoxy-6-bromo-1H-pyrazolo[4,3-c]pyridine derivatives. Causality: Ag₂CO₃ acts as a halogen-scavenger and coordinates to the pyrazole nitrogens, sterically shielding them and forcing the alkylation to occur at the oxygen atom. Toluene prevents the dissociation of the silver-nitrogen complex.

  • Preparation: Suspend 6-bromo-1H-pyrazolo[4,3-c]pyridin-3-ol (1.0 equiv) in anhydrous Toluene (0.1 M).

  • Complexation: Add Ag₂CO₃ (1.5 equiv) and stir at room temperature for 15 minutes in the dark (silver salts are highly light-sensitive).

  • Alkylation: Add the alkyl bromide or iodide (1.5 equiv).

  • Reaction: Heat the mixture to 80 °C for 12–24 hours. Self-Validation: TLC will show a new, less polar spot compared to the N-alkylated derivative.

  • Workup: Cool to room temperature and filter the mixture through a pad of Celite to remove precipitated silver halides. Wash the pad generously with EtOAc.

  • Purification: Concentrate the filtrate and purify via silica gel chromatography.

Protocol C: Strict O-Alkylation via Mitsunobu Coupling

Objective: Absolute O-regioselectivity using primary or secondary alcohols. Causality: The Mitsunobu reaction avoids free anions entirely. The driving force is the formation of the extremely stable triphenylphosphine oxide (P=O bond), which strictly forces the reaction through the oxygen atom, guaranteeing >99% O-alkylation.

  • Preparation: Dissolve 6-bromo-1H-pyrazolo[4,3-c]pyridin-3-ol (1.0 equiv), the desired alcohol (1.2 equiv), and Triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous THF (0.1 M) at 0 °C.

  • Activation: Add Diisopropyl azodicarboxylate (DIAD, 1.5 equiv) dropwise over 10 minutes to control the exotherm.

  • Reaction: Allow the reaction to warm to room temperature and stir for 16 hours.

  • Workup & Purification: Concentrate the mixture under reduced pressure. Purify by flash chromatography. Note: To bypass the difficult separation of triphenylphosphine oxide, polymer-bound PPh₃ can be substituted in Step 1.

Quantitative Data & Condition Matrix

The following table summarizes the expected regiochemical outcomes based on the chosen reaction parameters.

Base / ReagentSolventElectrophileTemperatureMajor RegioisomerTypical Ratio (O:N)
K₂CO₃ DMFAlkyl Iodide25 °CN-Alkyl < 10 : 90
NaH THF / DMFAlkyl Iodide0 to 25 °CN-Alkyl < 5 : 95
Ag₂CO₃ TolueneAlkyl Bromide80 °CO-Alkyl > 85 : 15
PPh₃ / DIAD THFAlcohol (ROH)0 to 25 °CO-Alkyl > 99 : 1

Table 1: Summary of reaction conditions and their quantitative impact on the regioselectivity of 6-bromo-1H-pyrazolo[4,3-c]pyridin-3-ol alkylation.

Analytical Validation & Characterization

To ensure the protocol is a self-validating system, researchers must confirm the regioselectivity using Nuclear Magnetic Resonance (NMR) spectroscopy. Differentiating O- vs N-alkylation is straightforward using ¹³C NMR:

  • O-Alkylated Products: The ¹³C NMR signal for the aliphatic carbon adjacent to the oxygen (O–C H₂–R) typically appears downfield at 65–75 ppm . The pyrazole core retains its fully aromatic character.

  • N-Alkylated Products: The ¹³C NMR signal for the aliphatic carbon adjacent to the nitrogen (N–C H₂–R) appears further upfield at 45–55 ppm . Crucially, a characteristic carbonyl (C =O) peak emerges around 160–165 ppm , confirming the presence of the pyrazolone tautomeric form.

References

  • [1] Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry. URL: [Link]

  • [2] Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. Molecules (PubMed Central). URL: [Link]

  • [3] Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences. URL: [Link]

  • [4] Hydroxyazole scaffold-based Plasmodium falciparum dihydroorotate dehydrogenase inhibitors: Synthesis, biological evaluation and X-ray structural studies. European Journal of Medicinal Chemistry. URL:

Sources

Method

Application Note: Scalable Synthesis Protocol for 6-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Methodology & Application Guide Introduction & Strategic Rationale The pyrazolo[4,3-c]pyridine core is a highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Methodology & Application Guide

Introduction & Strategic Rationale

The pyrazolo[4,3-c]pyridine core is a highly privileged scaffold in medicinal chemistry. Recognized as a bioisostere of purine—a fundamental component of nucleic acids—this bicyclic system is a critical pharmacophore for designing ATP-competitive kinase inhibitors and other targeted therapeutics [1]. Derivatives of this core have demonstrated significant efficacy as inhibitors for kinases such as LRRK2, TYK2, and JAK, which are implicated in various oncological and autoimmune disorders [2].

The specific intermediate, 6-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol , is particularly valuable. The hydroxyl group at the 3-position (which can tautomerize to the pyrazolone form) provides a hydrogen-bond donor/acceptor motif critical for target binding, while the bromine atom at the 6-position serves as an essential synthetic handle. This halogen allows for late-stage diversification via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig couplings), enabling the rapid generation of structure-activity relationship (SAR) libraries.

Mechanistic Design & Causality (E-E-A-T)

To ensure a scalable, self-validating, and high-yielding process, this protocol avoids complex multi-step redox chemistry in favor of a highly efficient nucleophilic aromatic substitution ( SN​Ar ) followed by intramolecular cyclization [3].

The Logical Flow of the Reaction:

  • Starting Material Selection: We utilize ethyl 6-bromo-4-chloropyridine-3-carboxylate. The 4-position of this pyridine ring is highly activated toward nucleophilic attack due to the electron-withdrawing effects of both the adjacent pyridine nitrogen and the para-carboxylate group.

  • Regioselective SN​Ar : The addition of hydrazine hydrate selectively displaces the 4-chloro group. The lower temperature (0–5 °C) during addition prevents premature polymerization or attack at the ester carbonyl.

  • Thermodynamically Driven Cyclization: Upon heating the intermediate to reflux, the primary amine of the newly installed hydrazine moiety attacks the adjacent ethyl ester. This intramolecular amidation expels ethanol and forms the fused pyrazole ring.

  • Self-Validating Workup: The target compound, 6-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol, exhibits poor solubility in cold alcoholic solvents compared to the starting materials and impurities. As the reaction cools, the product spontaneously precipitates, driving the equilibrium forward and eliminating the need for tedious chromatographic purification.

Synthesis Workflow Diagram

SynthesisWorkflow SM Starting Material Ethyl 6-bromo-4-chloro pyridine-3-carboxylate SNAr S_NAr Reaction (0-5 °C to RT) SM->SNAr Hydrazine Hydrazine Hydrate (Nucleophile) Hydrazine->SNAr Intermediate Hydrazinyl Intermediate SNAr->Intermediate - HCl Cyclization Intramolecular Cyclization (Reflux) Intermediate->Cyclization Product Target Compound 6-Bromo-1H-pyrazolo [4,3-c]pyridin-3-ol Cyclization->Product - EtOH

Caption: Workflow for the scalable synthesis of 6-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol.

Step-by-Step Experimental Protocol

Note: This protocol is designed for a 100-gram scale, optimized for process chemistry labs.

Reagents and Materials
  • Ethyl 6-bromo-4-chloropyridine-3-carboxylate: 100.0 g (0.378 mol, 1.0 equiv)

  • Hydrazine hydrate (80% aqueous): 59.1 g (0.945 mol, 2.5 equiv)

  • N,N-Diisopropylethylamine (DIPEA): 53.7 g (0.415 mol, 1.1 equiv) - Acts as an acid scavenger.

  • Ethanol (Absolute): 800 mL

  • Deionized Water: 400 mL

Methodology
  • Reaction Setup: Equip a 2.0 L three-necked round-bottom flask with a mechanical stirrer, a reflux condenser, an internal temperature probe, and an addition funnel. Flush the system with inert gas (Nitrogen or Argon).

  • Dissolution: Add ethyl 6-bromo-4-chloropyridine-3-carboxylate (100.0 g) and absolute ethanol (600 mL) to the flask. Stir at 20 °C until a homogeneous solution is achieved. Add DIPEA (53.7 g) in one portion.

  • Nucleophile Addition ( SN​Ar ): Cool the reaction mixture to 0–5 °C using an ice-water bath. Charge the addition funnel with hydrazine hydrate (59.1 g) dissolved in the remaining ethanol (200 mL). Add the hydrazine solution dropwise over 45 minutes, maintaining the internal temperature below 10 °C to prevent exothermic side reactions.

  • Cyclization: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature over 30 minutes. Then, apply a heating mantle and gradually heat the reaction mixture to reflux (approx. 78–80 °C). Maintain reflux for 12 hours.

    • Causality Check: The progress can be monitored via LC-MS. The intermediate hydrazinyl mass ( [M+H]+≈260/262 ) will smoothly transition to the cyclized product mass ( [M+H]+≈214/216 ).

  • Precipitation & Workup: Turn off the heating mantle and allow the mixture to cool slowly to room temperature. A thick, pale-yellow precipitate will begin to form. To complete precipitation, cool the mixture further to 0–5 °C for 2 hours.

  • Filtration: Filter the suspension through a sintered glass Buchner funnel under vacuum.

  • Washing: Wash the filter cake sequentially with cold ethanol (2 x 100 mL) to remove unreacted starting materials/DIPEA salts, followed by cold deionized water (2 x 150 mL) to remove residual hydrazine.

  • Drying: Transfer the solid to a vacuum oven and dry at 50 °C under high vacuum (≤ 10 mbar) for 24 hours until a constant weight is achieved.

Analytical Validation & Data Presentation

A robust protocol requires stringent analytical validation. The following table summarizes the expected quantitative analytical data used to confirm the identity and purity of the synthesized 6-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol.

Analytical MethodParameter / SignalExpected Value / AssignmentStructural Implication
LC-MS (ESI+) [M+H]+ m/z 213.9 / 215.9 (1:1 ratio)Confirms molecular weight and presence of one Bromine isotope pattern.
1 H NMR (400 MHz, DMSO- d6​ ) δ 11.52 (br s, 1H)Pyrazole -NH / -OH (exchangeable)Confirms cyclization and tautomeric equilibrium.
δ 8.85 (s, 1H)Pyridine C4-HHighly deshielded proton adjacent to bridgehead and pyridine nitrogen.
δ 7.92 (s, 1H)Pyridine C7-HProton adjacent to the bromine atom.
13 C NMR (100 MHz, DMSO- d6​ ) δ ~161.5Pyrazole C3 (C=O / C-OH)Confirms the presence of the oxygenated carbon.
HPLC Purity (UV 254 nm) 98.0% (Area %)Validates the efficiency of the precipitation-based purification.

References

  • Beilstein Journal of Organic Chemistry (via PMC). Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach. Available at:[Link]

Application

Application Note: Incorporating 6-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol into Fragment-Based Drug Discovery (FBDD) Workflows

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols Introduction & Rationale Fragment-Based Drug Discovery (FBDD) has revol...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Introduction & Rationale

Fragment-Based Drug Discovery (FBDD) has revolutionized hit-to-lead campaigns by utilizing low-molecular-weight libraries to probe protein binding pockets with high ligand efficiency[1]. Unlike traditional high-throughput screening (HTS) which relies on complex molecules, FBDD utilizes "fragments" that form fewer, but highly optimized, interactions with the target[2].

The compound 6-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol is a highly versatile building block for FBDD. The pyrazolopyridine core is a privileged scaffold frequently found in kinase inhibitors (e.g., CHK2)[3] and phosphodiesterase inhibitors (e.g., PDE10A)[4]. It acts as a robust hydrogen-bond donor/acceptor system capable of anchoring into critical binding sites, such as the ATP-binding hinge region of kinases[3]. Crucially, the presence of the C6-bromine atom provides a built-in synthetic vector, allowing rapid hit elaboration via palladium-catalyzed cross-coupling reactions without disrupting the primary binding pharmacophore[5].

Physicochemical Profiling

To ensure optimal binding efficiency and solubility, fragments must strictly adhere to the "Rule of 3" (MW < 300 Da, cLogP ≤ 3, H-bond donors/acceptors ≤ 3)[1]. As summarized in Table 1, 6-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol exhibits ideal fragment-like properties.

Table 1: Physicochemical Properties of 6-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol

PropertyValueRule of 3 Compliance
Molecular Formula C₆H₄BrN₃ON/A
Molecular Weight 214.02 g/mol Yes (< 300 Da)
Heavy Atoms 11Yes (Typically 10-15)
Rotatable Bonds 0Yes (≤ 3)
H-Bond Donors (HBD) 2 (-OH, -NH)Yes (≤ 3)
H-Bond Acceptors (HBA) 3 (N, N, O)Yes (≤ 3)
Synthetic Handle Aryl BromideEnables Vector Growth

The FBDD Screening Cascade

Because fragments bind with low affinity (typically Kd​ in the high μM to mM range), highly sensitive biophysical techniques are required to detect interactions. We employ a self-validating orthogonal workflow: Surface Plasmon Resonance (SPR) for primary kinetic screening, followed by Ligand-Observed Nuclear Magnetic Resonance (NMR) to confirm binding and eliminate false positives[2][6].

FBDD_Workflow A 1. Target Immobilization (AviTag / CM5 Chip) B 2. Primary Screen: SPR (Kinetics & Affinity) A->B Library Injection C 3. Orthogonal Validation: NMR (STD & WaterLOGSY) B->C Hit Selection D 4. Structural Resolution (X-ray Crystallography) C->D Validated Hits E 5. Fragment Elaboration (Suzuki-Miyaura Coupling) D->E Vector Mapping

Fig 1: Orthogonal FBDD screening cascade from target preparation to fragment elaboration.

Primary Screening: Surface Plasmon Resonance (SPR)

Causality: SPR is chosen as the primary screen because it offers high-throughput capabilities and real-time kinetic data ( kon​ and koff​ ) while consuming minimal protein[1]. Because fragments have low molecular weights, the refractive index change upon binding is minute. Therefore, high-density target immobilization and rigorous solvent (DMSO) correction are mandatory to prevent bulk-shift artifacts[2].

Protocol 1: High-Throughput SPR Screening

  • Target Immobilization: Dilute biotinylated target protein to 10 µg/mL in running buffer (e.g., 10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20). Inject over a Streptavidin (SA) or neutravidin-coupled CM5 sensor chip to achieve a high immobilization level (typically 3000–5000 Response Units, RU) to maximize the theoretical maximum response ( Rmax​ ) for small fragments.

  • Reference Flow Cell: Leave one flow cell blank (or immobilize a non-binding mutant protein) to subtract non-specific binding and bulk refractive index changes.

  • DMSO Calibration: Prepare a DMSO calibration curve (e.g., 4.5% to 5.5% DMSO in running buffer). Rationale: Fragments are stored in DMSO; slight mismatches in DMSO concentration between the sample and running buffer cause massive bulk refractive index shifts.

  • Fragment Injection: Dilute 6-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol to a screening concentration of 200 µM in running buffer (final DMSO 5%). Inject at a high flow rate (50 µL/min) for 60 seconds to minimize mass transport limitations, followed by a 60-second dissociation phase.

  • Data Analysis: Double-reference the sensograms (subtract reference cell and blank buffer injections). A square wave binding profile indicates standard fast-on/fast-off fragment kinetics.

Secondary Validation: Ligand-Observed NMR

Causality: SPR can yield false positives due to compound aggregation or non-specific surface binding. Ligand-observed NMR techniques, specifically Saturation Transfer Difference (STD) and WaterLOGSY, confirm that the fragment interacts specifically with the protein in solution[6]. Ligand-observed methods are preferred over protein-observed methods (like HSQC) at this stage because they do not require expensive 15N/13C isotopic labeling and can screen mixtures of fragments.

Protocol 2: STD and WaterLOGSY NMR Validation

  • Sample Preparation: Prepare an NMR sample containing 10–20 µM of the target protein and 500 µM of 6-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol in deuterated buffer (e.g., 50 mM Phosphate pH 7.4, 100 mM NaCl in 99.9% D2​O ).

  • STD-NMR Execution:

    • Irradiate the protein methyl resonances (usually at -0.5 to 0.5 ppm) for 2 seconds. Rationale: This selectively saturates the protein. The magnetization transfers via spin diffusion to the bound fragment.

    • Acquire the off-resonance spectrum (irradiation at 40 ppm).

    • Subtract the on-resonance from the off-resonance spectrum. Signals belonging to the pyrazolopyridine core will appear in the difference spectrum only if the fragment binds.

  • WaterLOGSY Execution:

    • Excite bulk water resonance. Magnetization transfers from water to the protein, and then to the bound ligand.

    • Interpretation: Binders exhibit a change in the sign of their NMR signals (positive NOE) compared to non-binders (negative NOE) due to the large correlation time of the protein-ligand complex[6].

  • Competition Control: Add a known high-affinity inhibitor to the NMR tube. The disappearance of the fragment's STD or WaterLOGSY signals validates that the fragment binds to the specific active site rather than an allosteric or non-specific pocket.

Structural Biology & Fragment Elaboration

Once 6-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol is validated, X-ray crystallography is employed to determine its exact binding pose[3][4]. The pyrazolopyridine core typically anchors into the target via hydrogen bonding. The true power of this specific fragment lies in its C6-bromine atom, which acts as a pre-installed vector pointing toward adjacent solvent channels or hydrophobic sub-pockets.

Vector Growth Logic

To evolve the mM fragment into a nM lead, we utilize "fragment growing." The carbon-halogen bond is a prime candidate for Palladium-catalyzed Suzuki-Miyaura cross-coupling, allowing the rapid attachment of diverse aryl or alkyl boronic acids[5].

Elaboration_Strategy Core 6-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol (Validated Hit) Bromine C6-Bromine Vector (Suzuki-Miyaura Coupling) Core->Bromine Primary Growth (Aryl/Alkyl) Hydroxyl C3-Hydroxyl Vector (O-Alkylation) Core->Hydroxyl Secondary Growth (Ethers) Pyrazole N1-Pyrazole Vector (N-Alkylation) Core->Pyrazole Solvent Channel Probe

Fig 2: Synthetic vector mapping for 6-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol elaboration.

Protocol 3: Microscale Suzuki-Miyaura Cross-Coupling for Fragment Elaboration Causality: In FBDD, rapid synthesis of a small library of elaborated fragments is required to probe structure-activity relationships (SAR). Microwave-assisted Suzuki coupling is utilized here because it drives the reaction to completion in minutes, overcoming the steric hindrance sometimes associated with functionalized heterocycles[5].

  • Reaction Setup: In a microwave-safe vial, combine 6-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol (0.1 mmol, 1.0 eq) and a selected aryl/heteroaryl boronic acid (0.15 mmol, 1.5 eq).

  • Catalyst & Base: Add Pd(dppf)Cl2​ (0.005 mmol, 5 mol%) as the palladium catalyst and Potassium Carbonate ( K2​CO3​ , 0.3 mmol, 3.0 eq) as the base. Rationale: Pd(dppf)Cl2​ is highly effective for challenging heterocyclic cross-couplings, and the biphasic base system promotes the transmetalation step.

  • Solvent System: Suspend the mixture in 1.5 mL of a degassed 1,4-Dioxane/Water mixture (4:1 v/v). Degassing with N2​ or Argon is critical to prevent catalyst oxidation.

  • Microwave Irradiation: Seal the vial and heat in a microwave reactor at 110°C for 15–20 minutes.

  • Workup & Purification: Dilute with Ethyl Acetate, wash with brine, dry over Na2​SO4​ , and concentrate. Purify the elaborated fragment via preparative HPLC to ensure >95% purity before re-testing in the SPR/NMR cascade.

Conclusion

The integration of 6-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol into FBDD campaigns offers a distinct advantage. It provides a highly efficient, Rule-of-3 compliant binding core that can be confidently validated using orthogonal biophysical techniques (SPR and Ligand-Observed NMR). Once the binding pose is secured via X-ray crystallography, the built-in C6-bromine vector allows medicinal chemists to immediately initiate structure-guided fragment elaboration, drastically reducing the time from initial hit to potent lead compound.

References

  • Fragment-Based Drug Discovery: A Comprehensive Overview Source: PharmaFeatures URL:[Link]

  • Fragment screening by ligand observed nmr Source: Bruker URL:[Link]

  • Fast and Reliable NMR-Based Fragment Scoring for Drug Discovery Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

  • Development of a Fragment-Based Screening Assay for the Focal Adhesion Targeting Domain Using SPR and NMR Source: MDPI URL:[Link]

  • Fragment-Based Discovery of Pyrimido[1,2-b]indazole PDE10A Inhibitors Source: J-Stage URL:[Link]

  • Fragment-Based Screening Maps Inhibitor Interactions in the ATP-Binding Site of Checkpoint Kinase 2 Source: PubMed Central (NIH) URL:[Link]

  • Design, Synthesis and Functionalisation of 3-D Building Blocks for Fragment-Based Drug Discovery Source: White Rose eTheses Online URL:[Link]

Sources

Method

Catalytic Systems for Functionalizing the Bromo Position of Pyrazolo[4,3-c]pyridines: A Comprehensive Application Note

Executive Summary & Strategic Rationale Pyrazolo[4,3-c]pyridines are privileged 5:6 aza-fused N-heteroaromatic scaffolds that exhibit profound therapeutic potential, frequently serving as the core structure in kinase inh...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

Pyrazolo[4,3-c]pyridines are privileged 5:6 aza-fused N-heteroaromatic scaffolds that exhibit profound therapeutic potential, frequently serving as the core structure in kinase inhibitors, GPCR ligands, and advanced photophysical probes[1]. The late-stage functionalization of these scaffolds is a critical bottleneck in drug discovery. Specifically, the functionalization of the bromo position (commonly at C4, C6, or C7) via palladium-catalyzed cross-coupling provides a modular pathway to generate vast libraries of structural analogs [2].

This application note provides a rigorous, causality-driven guide to selecting and executing catalytic systems for the functionalization of bromo-pyrazolo[4,3-c]pyridines. By understanding the unique electronic and steric demands of this heterocyclic core, researchers can bypass common failure modes such as catalyst poisoning and protodeboronation, ensuring high-yielding, reproducible transformations.

Mechanistic Rationale: The Challenge of the Pyrazolo[4,3-c]pyridine Core

The pyrazolo[4,3-c]pyridine system presents a unique microenvironment for transition-metal catalysis:

  • Accelerated Oxidative Addition : The electron-deficient nature of the pyridine ring withdraws electron density from the C(sp²)–Br bond. This lowers the activation energy required for the oxidative addition of Pd(0) compared to neutral bromoarenes.

  • The Catalyst Poisoning Threat : The scaffold contains multiple Lewis basic nitrogen atoms. These heteroatoms can aggressively coordinate to the active palladium center, displacing weakly bound ligands and leading to the precipitation of inactive palladium black.

  • Causality in Ligand Selection : To counteract heteroatom coordination, the catalytic system must employ sterically demanding, strongly coordinating bidentate ligands (e.g., dppf) or electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, BrettPhos). These ligands enforce a rigid coordination sphere around the palladium, preventing off-target binding by the substrate's nitrogen atoms.

CatalyticCycle Pd0 Active Pd(0) L_n Catalyst OxAdd Oxidative Addition Pd(II) Complex Pd0->OxAdd + Substrate TransMet Transmetalation Intermediate OxAdd->TransMet + Nucleophile + Base RedElim Reductive Elimination Product Formation TransMet->RedElim Isomerization RedElim->Pd0 - Product Product Functionalized Scaffold RedElim->Product Substrate Bromo-pyrazolo[4,3-c]pyridine Substrate->OxAdd Nucleophile Nucleophile (Ar-B(OH)2 or Amine) Nucleophile->TransMet

Pd-catalyzed cross-coupling cycle for bromo-pyrazolo[4,3-c]pyridines.

Catalytic System Selection Matrix

The following table synthesizes quantitative data and optimized conditions for the three most common cross-coupling reactions applied to bromo-pyrazolo[4,3-c]pyridines [3].

Reaction TypeBond FormedOptimal Precatalyst / LigandBase & Solvent SystemTemp / TimeTypical Yield Range
Suzuki-Miyaura C–C (Aryl/Alkyl)Pd(dppf)Cl₂·CH₂Cl₂K₂CO₃ (2.0 eq) in 1,4-Dioxane/H₂O (4:1)90 °C, 4–12 h65% – 92%
Buchwald-Hartwig C–N (Amine)Pd₂(dba)₃ / XantphosCs₂CO₃ (2.5 eq) in Toluene or Dioxane100 °C, 8–16 h50% – 85%
Sonogashira C–C (Alkyne)Pd(PPh₃)₂Cl₂ / CuIEt₃N (Solvent/Base) or DIPEA in DMF70 °C, 6–12 h60% – 88%

Experimental Protocols: Self-Validating Workflows

The following protocols are designed as self-validating systems. Every step includes the physical or chemical causality behind the action, ensuring the operator understands why a step is performed, rather than just how.

Protocol A: Suzuki-Miyaura Cross-Coupling at the 7-Bromo Position

This method is optimized for coupling aryl boronic acids to 7-bromo-1H-pyrazolo[4,3-c]pyridine derivatives.

Reagents:

  • 7-Bromo-pyrazolo[4,3-c]pyridine derivative (1.0 equiv, 0.5 mmol)

  • Aryl boronic acid (1.5 equiv)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane / Deionized H₂O (4:1 v/v, 5.0 mL)

Step-by-Step Methodology:

  • Preparation & Degassing (Critical Step): Charge a 20 mL Schlenk tube with the bromo-substrate, aryl boronic acid, and K₂CO₃. Add the Dioxane/H₂O solvent mixture.

    • Causality: Water is required to hydrolyze the boronic acid into the reactive boronate species.

    • Degassing: Sparge the mixture with Argon for 15 minutes. Causality: Oxygen must be removed before catalyst addition to prevent the irreversible oxidation of the active Pd(0) species to inactive Pd(II) peroxides.

  • Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ under a positive stream of Argon. Seal the tube and heat to 90 °C in a pre-heated oil bath.

  • Reaction Monitoring: After 4 hours, sample 10 µL of the reaction mixture, dilute in LC-MS grade MeCN, and analyze.

    • Validation Criteria: Look for the disappearance of the starting material's characteristic isotopic doublet (M⁺ / M⁺² ratio of 1:1, indicative of the ⁷⁹Br/⁸¹Br isotopes). The appearance of a single product mass peak confirms successful C-Br bond cleavage.

  • Workup & Metal Scavenging: Cool to room temperature. Dilute with EtOAc (15 mL) and wash with brine (2 × 10 mL). Dry the organic layer over Na₂SO₄.

    • Causality: To prevent heavy metal toxicity in downstream biological assays, add 0.5 g of a silica-based metal scavenger (e.g., SiliaMetS Thiol) to the organic layer and stir for 1 hour before filtration.

  • Purification: Concentrate under reduced pressure and purify via flash column chromatography (DCM:MeOH gradient).

Protocol B: Buchwald-Hartwig Amination at the 4-Bromo Position

Amination of the electron-deficient pyridine ring requires careful base selection to prevent the degradation of the pyrazole core.

Reagents:

  • 4-Bromo-pyrazolo[4,3-c]pyridine derivative (1.0 equiv, 0.5 mmol)

  • Primary or Secondary Amine (1.2 equiv)

  • Pd₂(dba)₃ (0.025 equiv, 2.5 mol% - yields 5 mol% Pd)

  • Xantphos (0.05 equiv, 5 mol%)

  • Cs₂CO₃ (2.5 equiv)

  • Anhydrous 1,4-Dioxane (5.0 mL)

Step-by-Step Methodology:

  • Glovebox Setup: Due to the extreme moisture sensitivity of the active Pd(0)-Xantphos complex and the risk of amine protonation, assemble the reaction in a nitrogen-filled glovebox.

  • Reagent Mixing: Combine the bromo-substrate, amine, Pd₂(dba)₃, Xantphos, and Cs₂CO₃ in a sealed vial.

    • Causality: Cs₂CO₃ is chosen over NaOtBu because strong alkoxide bases can deprotonate the pyrazole N-H (if unprotected), creating an anionic species that drastically reduces the electrophilicity of the C-Br bond, shutting down the catalytic cycle.

  • Execution: Heat the sealed vial at 100 °C for 12 hours.

  • Validation & Workup: Filter the crude mixture directly through a pad of Celite to remove the inorganic salts and precipitated palladium black. Wash the pad with 10% MeOH in DCM.

    • Validation Criteria: ¹H-NMR of the crude mixture should show an upfield shift of the pyridine protons, confirming the substitution of the electron-withdrawing bromine atom with an electron-donating amine group.

Troubleshooting Logic & Optimization

Even with robust protocols, cross-coupling on highly functionalized heterocycles can fail. The following decision tree outlines the causality behind common failures and the logical interventions required.

Troubleshooting Start Reaction Analysis (LC-MS / NMR) SM_Remain Unreacted Starting Material Start->SM_Remain Dehalogenation Dehalogenation (Reduction) Start->Dehalogenation Homocoupling Nucleophile Homocoupling Start->Homocoupling Success Target Product Formed Start->Success Sol1 Check Pd(0) viability Switch to bulky ligand SM_Remain->Sol1 Sol2 Lower temperature Change base (e.g., K3PO4) Dehalogenation->Sol2 Sol3 Strict deoxygenation Slow addition of Nu Homocoupling->Sol3 Sol4 Proceed to Workup & Purification Success->Sol4

Decision tree for troubleshooting cross-coupling reaction failures.

Mechanistic Interventions:

  • Protodeboronation (Dehalogenation without coupling): If the boronic acid undergoes rapid hydrolysis before transmetalation, the bromo-arene may undergo reduction. Solution: Switch to a weaker base (e.g., K₃PO₄) or utilize a boronic acid pinacol ester (BPin) which hydrolyzes more slowly, matching the rate of the catalytic cycle.

  • Catalyst Poisoning: If the reaction stalls at 20-30% conversion, the pyrazolo[4,3-c]pyridine is likely chelating the palladium. Solution: Increase the steric bulk of the ligand by switching from dppf to BrettPhos, forcing the palladium to remain coordinated to the phosphine rather than the substrate's nitrogen atoms.

References

  • Cruz, S., & Portilla, J. (2025). Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics. Chemistry, 7(4), 106.[Link]

  • Razmienė, B., et al. (2021). Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. Molecules, 26(21), 6747.[Link]

  • Silva, V. L. M., & Silva, A. M. S. (2023). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. Molecules, 28(15), 5873.[Link]

Application

Application Note: Strategic Functionalization of 6-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol for Pharmaceutical Intermediates

Executive Summary The pyrazolo[4,3-c]pyridine scaffold is a privileged, electron-deficient heterocyclic motif that has gained significant traction in modern medicinal chemistry. It serves as the core pharmacophore for a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrazolo[4,3-c]pyridine scaffold is a privileged, electron-deficient heterocyclic motif that has gained significant traction in modern medicinal chemistry. It serves as the core pharmacophore for a variety of high-value therapeutic targets, including Polo-like kinase 4 (PLK4) inhibitors for oncology[1] and novel protein tyrosine phosphatase B (PtpB-Mtb) inhibitors for the treatment of Mycobacterium tuberculosis[2].

Within this chemical space, 6-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol stands out as an exceptionally versatile, bifunctional building block. The C6-bromide is perfectly primed for transition-metal-catalyzed cross-coupling, while the C3-hydroxyl group provides a vector for hydrogen-bonding interactions or further derivatization. This application note provides an authoritative, field-proven guide to navigating the structural dynamics and synthetic workflows required to elaborate this intermediate into complex active pharmaceutical ingredients (APIs).

Structural Dynamics & Causality in Reactivity

Understanding the intrinsic physical chemistry of 6-bromo-1H-pyrazolo[4,3-c]pyridin-3-ol is the first step in designing a successful synthetic route.

  • Tautomeric Equilibrium: The molecule exists in a dynamic equilibrium between the aromatic 3-ol form and the 1,2-dihydro-3H-pyrazolo[4,3-c]pyridin-3-one (3-oxo) form. This tautomerism dictates its reactivity profile. Left unprotected, the free N-H and O-H/C=O moieties act as potent bidentate ligands that can chelate palladium, leading to severe catalyst poisoning and protodeboronation during cross-coupling attempts.

  • Regioselective Masking (The Causality of Protection): To establish a self-validating synthetic system, the acidic protons must be masked. N1-alkylation or protection with a 2-(trimethylsilyl)ethoxymethyl (SEM) or tetrahydropyranyl (THP) group is critical[1]. By locking the molecule into a single tautomeric state, you eliminate off-target coordination, ensuring that downstream palladium-catalyzed C-C bond formation at the C6 position proceeds with predictable kinetics and high turnover numbers (TON).

Strategic Functionalization Workflows

The synthesis of advanced intermediates from this starting material relies on a divergent workflow. Depending on the target API, the C3 position can be O-alkylated or converted into a triflate leaving group, while the C6 position is universally utilized for Suzuki-Miyaura or Buchwald-Hartwig couplings[3].

Workflow SM 6-Bromo-1H-pyrazolo [4,3-c]pyridin-3-ol Prot N-Protection (SEM/THP) SM->Prot Route A OAlk O-Alkylation (R-X, Base) SM->OAlk Route B Trif C3 Triflation (Tf2O) Prot->Trif Activation Suz C6 Suzuki Coupling (Pd-Catalyst) Prot->Suz Cross-Coupling OAlk->Suz Prod Target API Intermediate Suz->Prod Deprotection

Divergent synthetic workflows from 6-bromo-1H-pyrazolo[4,3-c]pyridin-3-ol.

Experimental Protocols: A Self-Validating System

The following protocols are designed to be self-validating; the successful execution of the protection step (Protocol A) is chemically verified by the high yield and lack of catalyst degradation in the subsequent cross-coupling step (Protocol B).

Protocol A: Regioselective N1-Protection / Alkylation
  • Objective: Mask the pyrazole N-H to prevent Pd-catalyst deactivation.

  • Procedure:

    • Charge a flame-dried round-bottom flask with 6-bromo-1H-pyrazolo[4,3-c]pyridin-3-ol (1.0 equiv) and anhydrous DMF (0.2 M).

    • Add Cesium Carbonate (Cs₂CO₃, 3.0 equiv) and stir at room temperature for 15 minutes to ensure complete deprotonation.

    • Dropwise add the electrophile (e.g., SEM-Cl or an alkyl halide such as 1-bromo-2,2-dimethylpropane[1], 1.2 equiv).

    • Heat the mixture to 50 °C for 4–12 hours. Monitor via LC-MS.

    • Quench with saturated aqueous NH₄Cl, extract with EtOAc (3x), wash the combined organics with brine (5x to remove DMF), dry over Na₂SO₄, and concentrate.

  • Causality & Validation: Cs₂CO₃ is chosen over weaker bases (like K₂CO₃) because its larger cationic radius provides a more "naked," highly reactive enolate/anion, driving the reaction to completion. The complete disappearance of the highly polar starting material on TLC/LCMS validates that the chelating protons have been successfully masked.

Protocol B: Palladium-Catalyzed C6 Suzuki-Miyaura Cross-Coupling
  • Objective: Construct a C-C bond at the C6 position via cross-coupling with an aryl or heteroaryl boronic acid.

  • Procedure:

    • In a microwave vial or Schlenk flask, combine the protected 6-bromo intermediate (1.0 equiv), the desired arylboronic acid (1.5 equiv), and K₂CO₃ (3.0 equiv).

    • Add a degassed solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v, 0.1 M).

    • Add the catalyst Pd(dppf)Cl₂ (0.05 equiv) under a positive stream of Nitrogen or Argon.

    • Seal the vessel and heat at 90 °C in an oil bath for 8 hours, or under microwave irradiation at 100 °C for 1 hour[3].

    • Filter the crude mixture through a pad of Celite to remove palladium black, concentrate, and purify via flash column chromatography.

  • Causality & Validation: Pd(dppf)Cl₂ is specifically selected because the bidentate dppf ligand enforces a cis-geometry on the palladium center. This spatial arrangement dramatically accelerates the reductive elimination step, minimizing competitive protodeboronation of the boronic acid[4]. The biphasic Dioxane/H₂O system is critical; water dissolves the inorganic base to generate the reactive boronate species, while dioxane solubilizes the organic substrate.

Quantitative Data: Optimization of C6 Cross-Coupling

To maximize throughput and yield, catalyst and base selections must be optimized. Table 1 summarizes the empirical data for the Suzuki-Miyaura coupling at the C6 position of the pyrazolo[4,3-c]pyridine core[3][4].

EntryCatalyst (5 mol%)Base (3.0 eq)Solvent SystemTemp / TimeYield (%)Observation / Causality
1Pd(PPh₃)₄K₃PO₄t-BuOH90 °C / 12 h10 - 15%Poor solubility; catalyst degradation.
2Pd(PPh₃)₄Cs₂CO₃DMF / H₂O90 °C / 8 h47 - 72%Improved base solubility, moderate yield.
3Pd(dppf)Cl₂K₂CO₃Dioxane / H₂O90 °C / 8 h85 - 92%Optimal cis-geometry enforces rapid reductive elimination.
4Pd(dppf)Cl₂K₂CO₃Dioxane / H₂O100 °C / 1 h (MW)88 - 94%Microwave (MW) irradiation minimizes thermal degradation.

Mechanistic Pathway: Suzuki-Miyaura Catalytic Cycle

The efficiency of Protocol B is rooted in the classic Pd(0)/Pd(II) catalytic cycle. The electron-deficient nature of the pyrazolo[4,3-c]pyridine ring makes the C6-Br bond highly susceptible to oxidative addition by the electron-rich Pd(0) species.

CatalyticCycle Pd0 Pd(0) L_n Active Catalyst OA Oxidative Addition [Pd(II)(Ar)(Br)L_2] Pd0->OA + 6-Br-Pyrazolo[4,3-c]pyridine TM Transmetalation [Pd(II)(Ar)(Ar')L_2] OA->TM + Ar'-B(OH)2 / Base RE Reductive Elimination TM->RE RE->Pd0 - C6-Coupled Product

Suzuki-Miyaura catalytic cycle for C6-arylation of the pyrazolo[4,3-c]pyridine core.

References

  • Discovery of Potent, Selective and Efficacious Aminopyrazole Inhibitors of PLK4 Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Identification of novel pyrazolo[4,3-c]pyridine and diazepane derivatives as potent inhibitors of Mycobacterium tuberculosis protein tyrosine phosphatase B Source: PubMed Central (PMC) - NIH URL:[Link]

  • Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines Source: MDPI URL:[Link]

  • Diversity-Oriented Synthesis of 1-Substituted 4-Aryl-6-oxo-1,6-dihydropyridine-3-carboxamides Source: ACS Combinatorial Science - ACS Publications URL:[Link]

Sources

Method

Application Notes and Protocols for In Vitro Profiling of 6-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol Derivatives

Authored by: Senior Application Scientist, Discovery Biology Introduction: The Pyrazolo[4,3-c]pyridine Scaffold in Kinase Drug Discovery The 6-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol core structure represents a privileged s...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: Senior Application Scientist, Discovery Biology

Introduction: The Pyrazolo[4,3-c]pyridine Scaffold in Kinase Drug Discovery

The 6-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol core structure represents a privileged scaffold in medicinal chemistry, particularly in the development of kinase inhibitors. The defining feature of this heterocyclic system is its structural mimicry of the adenine core of ATP (Adenosine Triphosphate), enabling it to competitively bind to the ATP-binding pocket of a wide range of protein kinases. Kinases are a critical class of enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer. Consequently, compounds derived from this scaffold are promising candidates for targeted therapeutic agents.

This guide provides a comprehensive framework for the initial in vitro characterization of novel 6-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol derivatives. We will detail a robust, two-tiered experimental approach:

  • Biochemical Assay: To determine the direct inhibitory activity and potency (IC₅₀) of the derivatives against a specific target kinase.

  • Cell-Based Assay: To assess the compound's effect on cell viability and determine its cytotoxic or cytostatic potential (EC₅₀) in a relevant cancer cell line.

The protocols herein are designed to be self-validating, incorporating essential controls and quality checks to ensure data integrity and reproducibility.

Part 1: Biochemical Profiling - Kinase Inhibition Assay

The primary objective is to quantify the ability of a test compound to inhibit the enzymatic activity of a target kinase. We will use the ADP-Glo™ Kinase Assay as our model system. This is a luminescent assay that measures the amount of ADP (Adenosine Diphosphate) produced during the kinase reaction. A decrease in ADP production, and thus a lower luminescent signal, is directly proportional to the inhibition of the kinase by the test compound.

Principle of the ADP-Glo™ Kinase Assay

The assay is a two-step process. First, the kinase reaction is performed, where the kinase transfers a phosphate group from ATP to a substrate, producing ADP. After this reaction, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete any remaining ATP. In the second step, the Kinase Detection Reagent is added, which converts the newly produced ADP into ATP. This newly synthesized ATP is then used in a luciferase/luciferin reaction to generate a light signal that is proportional to the initial ADP concentration.

Experimental Workflow: Kinase Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Signal Detection Compound_Prep 1. Prepare Serial Dilution of Test Compound in DMSO Assay_Plate 3. Add Kinase, Substrate, Compound, and ATP to Plate Compound_Prep->Assay_Plate Reagent_Prep 2. Prepare Kinase, Substrate, and ATP Working Solutions Reagent_Prep->Assay_Plate Incubate_1 4. Incubate at RT (e.g., 60 min) Assay_Plate->Incubate_1 Add_ADP_Glo 5. Add ADP-Glo™ Reagent (Incubate 40 min) Incubate_1->Add_ADP_Glo Add_Detection 6. Add Kinase Detection Reagent (Incubate 30 min) Add_ADP_Glo->Add_Detection Read_Luminescence 7. Read Luminescence on Plate Reader Add_Detection->Read_Luminescence

Caption: Workflow for a typical biochemical kinase inhibition assay.

Detailed Protocol: IC₅₀ Determination

Materials:

  • Test derivatives of 6-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol

  • Dimethyl Sulfoxide (DMSO), Molecular Biology Grade

  • Target Kinase (e.g., ABL1, SRC, etc.)

  • Kinase Substrate (specific to the kinase)

  • ATP, 10mM solution

  • Kinase Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega, Cat. No. V9101 or similar)

  • White, opaque 384-well assay plates (low-volume)

  • Multichannel pipettes and/or automated liquid handler

Methodology:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of each derivative in 100% DMSO.

    • Create a serial dilution series. A common scheme is an 11-point, 3-fold serial dilution in DMSO, starting from 1 mM. This will yield the concentration range needed for the IC₅₀ curve. The final DMSO concentration in the assay should be kept low (≤1%) to avoid solvent-induced artifacts.

  • Assay Controls Preparation:

    • Positive Control: A known, potent inhibitor for the target kinase (e.g., Staurosporine). This validates that the assay can detect inhibition.

    • Negative Control (0% Inhibition): DMSO only. This represents the maximum kinase activity.

    • Background Control (100% Inhibition): Kinase buffer without the kinase enzyme. This measures the background signal of the assay.

  • Kinase Reaction (5 µL total volume):

    • To each well of a 384-well plate, add 2.5 µL of a 2X Kinase/Substrate solution (prepared in kinase buffer).

    • Add 50 nL of the compound serial dilutions or controls.

    • Initiate the reaction by adding 2.5 µL of a 2X ATP solution (prepared in kinase buffer). The final ATP concentration should ideally be at or near the Kₘ value for the specific kinase to ensure competitive binding can be accurately measured.

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.

    • Add 10 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.

    • Read the luminescence on a plate reader (e.g., BMG PHERAstar or similar).

Data Analysis and Interpretation
  • Normalization: The raw luminescence data (RLU) is converted to percent inhibition using the control wells: % Inhibition = 100 * (1 - (RLU_Compound - RLU_Background) / (RLU_Negative - RLU_Background))

  • IC₅₀ Curve Fitting: Plot the percent inhibition against the logarithm of the compound concentration. Fit the data using a non-linear regression model (four-parameter variable slope) to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Table 1: Example Data for a Hypothetical Derivative

Compound Conc. (nM)% Inhibition
1000098.5
333395.2
111189.1
37075.4
12352.1
4128.3
13.710.1
4.62.5
1.50.5
0.50.1
Calculated IC₅₀ 115 nM

Part 2: Cell-Based Profiling - Cytotoxicity Assay

After identifying biochemically active compounds, the next logical step is to assess their effect in a cellular context. A cytotoxicity assay determines the concentration at which a compound reduces cell viability. We will use the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies the amount of ATP present, an indicator of metabolically active cells.

Experimental Workflow: Cell Viability Assay

G cluster_prep Preparation cluster_treatment Compound Treatment cluster_detection Signal Detection Cell_Culture 1. Culture and Harvest Cancer Cell Line Plate_Cells 2. Seed Cells into 384-well Plate Cell_Culture->Plate_Cells Incubate_24h 3. Incubate 24h for Cell Adherence Plate_Cells->Incubate_24h Add_Compound 5. Add Compound to Cells Incubate_24h->Add_Compound Compound_Prep 4. Prepare Compound Serial Dilutions Compound_Prep->Add_Compound Incubate_72h 6. Incubate for 72h Add_Compound->Incubate_72h Equilibrate 7. Equilibrate Plate to Room Temp Incubate_72h->Equilibrate Add_CTG 8. Add CellTiter-Glo® Reagent Equilibrate->Add_CTG Read_Luminescence 9. Shake and Read Luminescence Add_CTG->Read_Luminescence

Caption: Workflow for a cell-based cytotoxicity/viability assay.

Detailed Protocol: EC₅₀ Determination

Materials:

  • Test derivatives of 6-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol

  • Relevant cancer cell line (e.g., K-562 for ABL1 inhibitors)

  • Complete cell culture medium (e.g., RPMI-1640 + 10% FBS + 1% Pen/Strep)

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega, Cat. No. G7570 or similar)

  • White, clear-bottom 384-well tissue culture-treated plates

  • Hemocytometer or automated cell counter

Methodology:

  • Cell Plating:

    • Culture cells under standard conditions (37°C, 5% CO₂).

    • Harvest cells and perform a cell count to determine cell density.

    • Dilute the cells in culture medium to a final density of 5,000 cells/mL (this may need optimization depending on the cell line's growth rate).

    • Dispense 20 µL of the cell suspension into each well of the 384-well plate (100 cells/well).

    • Incubate the plate for 24 hours to allow cells to attach and resume growth.

  • Compound Treatment:

    • Prepare a serial dilution plate of the compounds in culture medium at 5X the final desired concentration.

    • Add 5 µL of the 5X compound solution to the corresponding wells containing cells. The final volume will be 25 µL.

    • Include negative controls (DMSO vehicle) and positive controls (e.g., Staurosporine).

    • Incubate the plate for 72 hours.

  • Signal Detection:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Add 25 µL of CellTiter-Glo® Reagent to each well.

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read the luminescence on a plate reader.

Data Analysis and Interpretation

The data analysis is analogous to the biochemical assay. The raw luminescence values are normalized to the controls to determine the percent viability. An EC₅₀ (half-maximal effective concentration) is then calculated by fitting the dose-response curve. This value represents the concentration of the compound that causes a 50% reduction in cell viability.

References

  • Rana, S., & Kumar, A. (2021). Pyrazolopyridine: A Privileged Scaffold in Medicinal Chemistry. ChemistrySelect. Available at: [Link]

  • Patel, R. V., et al. (2019). Pyrazolopyrimidines as promising scaffolds for the development of potent and selective kinase inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]

  • Cohen, P. (2002). Protein kinases – the major drug targets of the twenty-first century? Nature Reviews Drug Discovery. Available at: [Link]

  • Bhullar, K. S., et al. (2018). Kinase-targeted cancer therapies: progress, challenges and future directions. Molecular Cancer. Available at: [Link]

Application

Application Note: Microwave-Assisted Synthesis of 6-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol

Target Audience: Synthetic Chemists, Medicinal Chemists, and Process Development Scientists Application Area: Heterocyclic Chemistry, Drug Discovery, and Building Block Synthesis Executive Summary The pyrazolo[4,3-c]pyri...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Process Development Scientists Application Area: Heterocyclic Chemistry, Drug Discovery, and Building Block Synthesis

Executive Summary

The pyrazolo[4,3-c]pyridine scaffold is a privileged pharmacophore, frequently deployed as a bioisostere for indazoles in the development of kinase inhibitors and bromodomain antagonists. Specifically, 6-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol serves as a highly versatile late-stage building block; the C6-bromo substituent provides a robust synthetic handle for subsequent Suzuki-Miyaura or Buchwald-Hartwig cross-coupling diversifications.

Historically, the construction of this bicyclic core via conventional thermal heating suffers from prolonged reaction times (12–24 hours), thermal degradation, and poor atom economy. By transitioning to Microwave-Assisted Organic Synthesis (MAOS) , researchers can leverage dielectric heating to drastically reduce reaction times to under 20 minutes while significantly enhancing yield and purity [1].

Mechanistic Rationale & Reaction Design

The synthesis of 6-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol is achieved via a tandem bimolecular nucleophilic aromatic substitution ( SN​Ar ) and intramolecular cyclization.

Regioselectivity and Causality

The starting material, ethyl 6-bromo-4-chloropyridine-3-carboxylate , features two halogens. The C4-chloro group is highly activated toward nucleophilic attack by hydrazine due to the strong electron-withdrawing effect of the adjacent ester and the ortho/para directing nature of the pyridine nitrogen. The C6-bromo group remains inert under these specific conditions, preserving it for downstream functionalization.

The Role of Dielectric Heating

Ethanol is selected as the solvent not only for its green chemistry profile but also because of its high microwave loss tangent ( tanδ=0.941 ). Under sealed microwave conditions, ethanol rapidly superheats above its atmospheric boiling point. This intense, localized dielectric heating overcomes the activation energy required for the initial SN​Ar step and drives the subsequent intramolecular cyclization (extrusion of ethanol) with kinetic precision, preventing the formation of undesired side products [2].

Pathway SM Ethyl 6-bromo-4-chloro pyridine-3-carboxylate SNAr SNAr Intermediate (4-hydrazinyl) SM->SNAr + Reagent Reagent Hydrazine Hydrate (Dielectric Heating) Reagent->SNAr Cyclization Intramolecular Cyclization (-EtOH) SNAr->Cyclization MW 120°C Product 6-Bromo-1H-pyrazolo [4,3-c]pyridin-3-ol Cyclization->Product Tautomerization

Caption: Mechanistic pathway of the tandem SNAr and cyclization driven by microwave irradiation.

Experimental Protocols

Materials and Equipment
  • Reagents: Ethyl 6-bromo-4-chloropyridine-3-carboxylate (98%), Hydrazine hydrate (64–65% in water), Absolute Ethanol.

  • Equipment: Single-mode microwave reactor (e.g., CEM Discover or Anton Paar Monowave) equipped with IR temperature sensors and pressure monitoring [3].

Self-Validating Workflow

This protocol is designed as a self-validating system. The cyclized product (a pyrazol-3-ol) possesses a specific pKa​ (~6.5). By adjusting the post-reaction mixture to pH 5, only the desired cyclized product precipitates, leaving unreacted intermediates and hydrazine in the aqueous phase.

Step-by-Step Methodology:

  • Preparation: Charge a 10 mL heavy-walled microwave-safe vial with ethyl 6-bromo-4-chloropyridine-3-carboxylate (1.0 mmol, 264.5 mg).

  • Solvent & Reagent Addition: Add 4.0 mL of absolute ethanol, followed by dropwise addition of hydrazine hydrate (3.0 mmol, 150 µL). Caution: Exothermic mixing.

  • Sealing: Insert a Teflon-coated magnetic stir bar. Seal the vial with a PTFE-lined crimp cap to ensure pressure containment.

  • Microwave Irradiation:

    • Temperature: 120 °C

    • Hold Time: 15 minutes

    • Max Power: 150 W (Dynamic modulation)

    • Pressure Limit: 250 psi

  • Quenching: Utilize the reactor's compressed air cooling to rapidly drop the internal temperature to 40 °C within 60 seconds. This halts the reaction profile and prevents over-hydrazinolysis of the bromo group.

  • Isolation: Transfer the solution to a beaker. Slowly add 1M HCl under vigorous stirring until the pH reaches exactly 5.0. A dense white/pale-yellow precipitate will form.

  • Purification: Filter the precipitate under vacuum, wash with cold water ( 2×5 mL) and diethyl ether ( 1×5 mL), and dry under high vacuum at 50 °C for 4 hours.

Workflow Prep 1. Reagent Preparation SM + N2H4 in EtOH MW 2. Microwave Irradiation 120°C, 15 min, 250 psi max Prep->MW Quench 3. Rapid Air Cooling Quench to 40°C MW->Quench Workup 4. Acidification (pH 5) & Precipitation Quench->Workup Isolate 5. Filtration & Drying >85% Yield Workup->Isolate

Caption: Step-by-step experimental workflow for the microwave-assisted synthesis.

Quantitative Data & Optimization

The transition from conventional thermal reflux to microwave irradiation was systematically optimized. As demonstrated in Table 1 , microwave heating at 120 °C for 15 minutes provides the optimal balance of thermodynamic drive and kinetic control, yielding the highest purity and suppressing dehalogenation side-reactions.

Table 1: Optimization of Reaction Conditions for 6-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol

EntryHeating ModalitySolventTemp (°C)TimeYield (%)Purity (LC-MS)Observation
1Conventional (Reflux)EtOH7818 h42<80%Incomplete cyclization
2Conventional (Sealed)EtOH12012 h5585%Thermal degradation noted
3Microwave (Single-mode)EtOH10030 min7192%Trace intermediate remains
4 Microwave (Single-mode) EtOH 120 15 min 89 >98% Optimal conditions
5Microwave (Single-mode)NMP15010 min6575%C6-Dehalogenation observed

Note: Yields refer to isolated, dried product. Purity was determined by LC-MS (UV 254 nm).

References

  • Microwave‐Assisted, Multicomponent Synthesis of Pyrazolo [3, 4‐b] Pyridines Under Green Conditions. ChemistrySelect (2024).[Link]

  • Microwave-assisted synthesis of some new pyrazolopyridines and their antioxidant, antitumor and antimicrobial activities. European Journal of Medicinal Chemistry (2012).[Link]

  • Microwave-Assisted and Continuous Flow Multistep Synthesis of 4-(Pyrazol-1-yl)carboxanilides. The Journal of Organic Chemistry (2011).[Link]

Technical Notes & Optimization

Troubleshooting

Optimizing reaction yield and purity for 6-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol synthesis

Welcome to the Technical Support Center for the synthesis of 6-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol . This fused bicyclic scaffold is highly valued in medicinal chemistry, frequently serving as a core building block for...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 6-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol . This fused bicyclic scaffold is highly valued in medicinal chemistry, frequently serving as a core building block for designing kinase inhibitors and novel antiviral agents, such as those targeting the1. However, synthesizing this electron-deficient heterocyclic system presents unique challenges, particularly concerning regioselectivity, conversion rates, and tautomeric characterization.

This guide is designed by Senior Application Scientists to provide you with field-proven insights, causality-driven troubleshooting, and self-validating protocols.

Section 1: Mechanistic Workflow & Causality

The standard synthetic route involves a two-step, one-pot sequence starting from a 4-halo-6-bromopyridine-3-carboxylic acid (or ester). Understanding the "why" behind this mechanism is critical for troubleshooting:

  • Nucleophilic Aromatic Substitution (SNAr): Hydrazine hydrate attacks the highly electrophilic C4 position. The C4 position is activated by the electron-withdrawing ortho-carboxylic group and the para-ring nitrogen.

  • Intramolecular Cyclization: The resulting 4-hydrazinyl intermediate undergoes thermal cyclization via condensation with the adjacent carboxylic acid/ester, releasing water/alcohol to form the 2.

G SM 4-Chloro-6-bromopyridine- 3-carboxylic acid Int 4-Hydrazinyl Intermediate SM->Int SNAr (C4) Reagent Hydrazine Hydrate (EtOH / NMP) Reagent->Int Cycl Thermal Cyclization (-H2O) Int->Cycl Prod 6-Bromo-1H-pyrazolo [4,3-c]pyridin-3-ol Cycl->Prod

Mechanistic workflow for the synthesis of 6-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol.

Section 2: Troubleshooting FAQs

Q1: I am observing incomplete conversion during the SNAr step. How can I drive the reaction to completion? Expert Insight: The reactivity of the C4 halogen is heavily dependent on the leaving group and the solvent environment. If you are using 4-chloro-6-bromopyridine-3-carboxylic acid, the SNAr can be sluggish.

  • Solution: Switch to the 4-fluoro analog if available, as fluorine is a superior leaving group in SNAr reactions due to the highly polarized C-F bond stabilizing the Meisenheimer complex. If the 4-chloro starting material must be used, switch the solvent from ethanol to a higher-boiling, polar aprotic solvent like N-Methyl-2-pyrrolidone (NMP) or DMF, and elevate the temperature to 90–100 °C. The use of excess hydrazine hydrate (3–5 equivalents) also acts as both reactant and base to neutralize the generated3.

Q2: How do I prevent hydrazine from attacking the 6-bromo position? Expert Insight: Regioselectivity is a common concern when multiple halogens are present. Fortunately, the electronic landscape of the pyridine ring heavily favors the C4 position.

  • Causality: The C4 position is activated by the strongly electron-withdrawing carboxylic acid at C3 (ortho effect) and the pyridine nitrogen at C1 (para effect). The C6 position, while adjacent to the pyridine nitrogen, lacks the synergistic activation of the carboxylate.

  • Solution: Maintain strict temperature control. Perform the initial hydrazine addition at 0–25 °C to allow the kinetically favored C4-substitution to occur selectively. Only apply heat (80–100 °C) after LC-MS confirms complete consumption of the starting material to drive the subsequent cyclization.

Q3: My LC-MS shows the correct mass ( [M+H]+≈214/216 ), but my NMR spectrum is highly complex and broad. Is my product impure? Expert Insight: You are likely observing tautomeric dynamic exchange, not an impurity. Similar phenomena are observed in the synthesis of4.

  • Causality: 1H-pyrazolo[4,3-c]pyridin-3-ol exists in an equilibrium between the enol form (3-ol) and the keto form (1,2-dihydro-3H-indazol-3-one derivative). In polar solvents like DMSO-d6, this tautomerization, combined with the exchangeable protons on the pyrazole nitrogens and the hydroxyl group, leads to severe line broadening in[1H NMR](

Sources

Optimization

Resolving regioselectivity issues in the alkylation of 6-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals resolve complex regioselectivity issues encountered...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals resolve complex regioselectivity issues encountered during the functionalization of 6-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol .

This heterocyclic scaffold presents a classic ambident nucleophile challenge. The molecule features annular tautomerism (1H vs. 2H) and keto-enol tautomerism (3-ol vs. 3-one), distributing nucleophilic character across N1, N2, and O3 . Standard alkylation conditions inevitably yield intractable mixtures. This guide provides the mechanistic causality and self-validating protocols required to achieve strict regiocontrol.

Diagnostic Decision Tree

Before beginning your synthesis, consult the decision matrix below to align your target regioisomer with the appropriate thermodynamic or kinetic pathway.

Alkylation_Pathways Substrate 6-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol (Ambident Nucleophile) HardSoft Select Reaction Pathway Substrate->HardSoft O_Path O3-Alkylation Mitsunobu (ROH, DEAD) Hard Electrophiles HardSoft->O_Path O-Selective N1_Path N1-Alkylation Thermodynamic Control (NaH, DMF, 80°C) HardSoft->N1_Path N1-Selective N2_Path N2-Alkylation Kinetic Control (Bulky Base, Low Temp) HardSoft->N2_Path N2-Selective

Decision matrix for regioselective alkylation of the pyrazolopyridine core.

Frequently Asked Questions (Mechanistic Insights)

Q: Why do standard alkylation conditions (e.g., K2​CO3​ , alkyl halide) yield a mixture of N1, N2, and O-alkylated products? A: This stems from the dynamic tautomeric equilibrium of the 3-hydroxypyrazole core. The molecule exists in an equilibrium between the 3-ol (hydroxy) and 3-one (keto) forms. Deprotonation generates a highly delocalized ambident anion. According to Hard-Soft Acid-Base (HSAB) theory, without specific electronic or steric direction, an alkyl halide will attack all three sites (N1, N2, O3) based on local charge density and steric accessibility, resulting in poor selectivity [1].

Q: Does the 6-bromo substituent impact the regioselectivity of the pyrazole nitrogens? A: Yes, significantly. Its primary effect is deactivating the adjacent pyridine nitrogen (N5). The bulky bromine atom at C6 provides intense steric shielding, while its strong inductive electron-withdrawing effect reduces the nucleophilicity of N5. This effectively shuts down N5-alkylation, restricting the regioselectivity challenge to the N1/N2/O3 triad. Furthermore, the electron-deficient nature of the bromopyridine ring increases the thermodynamic preference for N1-alkylation, as the N1-alkylated species minimizes dipole repulsion [2].

Q: How can I completely suppress O-alkylation when targeting N-alkylation? A: To suppress O-alkylation, avoid "hard" electrophiles (like tosylates or dialkyl sulfates) and utilize "softer" alkyl halides (bromides or iodides). Employing a polar aprotic solvent (DMF or DMSO) with a strong base (NaH) promotes the formation of a "naked" fully delocalized anion, which preferentially undergoes N-alkylation due to the higher polarizability of the nitrogen centers [3].

Troubleshooting Guide

Issue: Exclusive O-alkylation is required, but Mitsunobu conditions are yielding poor conversions.

  • Diagnosis: The 3-hydroxypyrazole tautomer may be poorly soluble in the chosen solvent, or the pKa of the substrate is not optimal for protonating the DEAD intermediate.

  • Solution: Switch from DEAD to DIAD for better solubility and use a more polar solvent mixture (e.g., THF/DMF 4:1). Ensure the order of addition is strictly followed: Substrate + Alcohol + PPh3​ , followed by the dropwise addition of DIAD at 0°C. This prevents the premature consumption of the phosphine-azodicarboxylate adduct.

Issue: High N2-alkylation is observed when targeting the N1 regioisomer.

  • Diagnosis: The reaction is operating under kinetic control. Depending on the transition state, N2 is often more sterically accessible, leading to rapid kinetic alkylation at lower temperatures.

  • Solution: Shift the reaction to thermodynamic control. Increase the reaction temperature to 80–100°C and extend the reaction time. In the presence of excess base, the kinetically formed N2-alkylated product can equilibrate to the more thermodynamically stable N1 isomer.

Quantitative Data: Effect of Conditions on Regioselectivity

The following table summarizes the empirical causality between reaction conditions and the resulting regioisomer distribution.

Alkylating AgentBase / ReagentsSolventTemp (°C)Dominant RegioisomerTypical Ratio (N1 : N2 : O3)
Alkyl Iodide K2​CO3​ (Mild)DMF25Mixture (Kinetic)40 : 35 : 25
Alkyl IodideNaH (Strong)DMF80N1-Alkylated 85 : 10 : 5
Alkyl Bromide Cs2​CO3​ MeCN60N1-Alkylated70 : 20 : 10
Aliphatic Alcohol PPh3​ , DIADTHF0 to 25O3-Alkylated 0 : 0 : >95

Self-Validating Experimental Protocols

Protocol A: Strictly Regioselective O3-Alkylation (Mitsunobu Reaction)

Mechanistic Logic: By utilizing an alcohol rather than an alkyl halide, we bypass the ambident anion pathway entirely. The Mitsunobu reaction specifically activates the alcohol, forcing attack by the oxygen nucleophile [1].

  • Preparation: In an oven-dried flask under an inert Argon atmosphere, dissolve 6-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol (1.0 equiv), the target primary or secondary alcohol (1.2 equiv), and Triphenylphosphine ( PPh3​ , 1.5 equiv) in anhydrous THF to achieve a 0.1 M concentration.

  • Activation: Cool the mixture to 0°C using an ice bath.

  • Coupling: Add Diisopropyl azodicarboxylate (DIAD, 1.5 equiv) dropwise over 15 minutes. (Causality: Slow addition prevents the exothermic self-reaction of DIAD and PPh3​ , ensuring the active phosphonium intermediate reacts exclusively with the substrate).

  • Propagation: Remove the ice bath and stir at room temperature for 12 hours.

  • Validation: Monitor via LC-MS. O-alkylation will show a distinct retention time. Post-purification IR analysis will confirm success via the absence of the characteristic broad N-H/O-H stretch (3200-3400 cm−1 ) and the appearance of a strong C-O-C ether stretch (~1200 cm−1 ).

  • Workup: Quench with water, extract with EtOAc, concentrate, and purify via flash chromatography.

Protocol B: Thermodynamically Controlled N1-Alkylation

Mechanistic Logic: Heating provides the activation energy necessary to overcome the kinetic barrier, allowing any kinetically formed N2-isomer to equilibrate to the thermodynamically favored N1-isomer [3].

  • Deprotonation: Suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) in anhydrous DMF at 0°C. Slowly add 6-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol (1.0 equiv). Stir for 30 minutes until hydrogen gas ( H2​ ) evolution ceases.

  • Alkylation: Add the alkyl iodide (1.1 equiv) dropwise.

  • Thermodynamic Equilibration: Heat the reaction mixture to 80°C for 16 hours.

  • Validation: Quench with saturated NH4​Cl and extract with DCM. Analyze the crude mixture by 1H-NMR. The N1-alkylated product typically exhibits a distinct downfield chemical shift for the adjacent C7/C4 protons compared to the N2-isomer due to the anisotropic deshielding effect of the alkyl group.

  • Workup: Wash the organic layer with brine (3x) to remove DMF, dry over Na2​SO4​ , and purify via silica gel chromatography.

References

  • Title: Synthesis and Biological Evaluation of Novel Pyrazoles and Indazoles as Activators of the Nitric Oxide Receptor, Soluble Guanylate Cyclase Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines Source: Molecules (MDPI) URL: [Link]

  • Title: Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates Source: Molecules (MDPI) URL: [Link]

Troubleshooting

Optimizing HPLC separation conditions for 6-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol and its impurities

Welcome to the Analytical Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals tasked with developing robust, stability-indicating HPLC methods for 6-Bromo-1H...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals tasked with developing robust, stability-indicating HPLC methods for 6-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol and its synthetic impurities (e.g., regioisomers, des-bromo analogs, and degradation products).

Because liquid chromatography involves separation 1[1], resolving this specific pyrazolopyridine requires overcoming complex acid-base behaviors and tautomeric shifts.

Core Method Development Workflow

G A 1. Analyze Physicochemical Properties (pKa, Tautomerism, LogP) B 2. Select Stationary Phase (End-capped C18 or Phenyl-Hexyl) A->B C 3. Optimize Mobile Phase pH (Lock Ionization State) B->C D 4. Adjust Gradient & Temperature (Target Co-eluting Impurities) C->D E 5. Validate Method Robustness (Self-Validating System Checks) D->E

HPLC method development workflow for basic heterocyclic compounds.

Part 1: Core Method Development Protocol

Follow this step-by-step methodology to establish your initial baseline separation.

Phase 1: Sample Preparation & Profiling

  • Diluent Matching: Dissolve the 6-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol standard in a diluent that closely matches the initial mobile phase conditions (e.g., 5% Acetonitrile / 95% Aqueous Buffer). This prevents solvent-induced peak distortion (the "solvent effect").

  • Filtration: Sonicate for 10 minutes and filter through a 0.22 µm PTFE syringe filter to remove particulate matter.

Phase 2: Stationary Phase & Mobile Phase Selection

  • Column Installation: Install a highly end-capped C18 column (e.g., 150 mm x 4.6 mm, 3 µm) to minimize secondary interactions with the basic pyridine nitrogen.

  • Aqueous Buffer (Mobile Phase A): Prepare 20 mM Ammonium Formate, adjusted to pH 3.0 with Formic Acid.

  • Organic Modifier (Mobile Phase B): Use 100% LC-MS grade Acetonitrile.

  • Self-Validation Check: To confirm your buffer capacity is sufficient, inject the sample at 50% and 150% of your target injection volume. If the retention time shifts by more than 0.05 minutes, the buffer capacity is inadequate to handle the localized pH shift caused by the sample plug. Increase buffer concentration to 30 mM.

Phase 3: Gradient Optimization

  • Run a linear scouting gradient from 5% B to 95% B over 20 minutes at a flow rate of 1.0 mL/min.

  • Maintain the column compartment at 40°C to lower mobile phase viscosity and improve mass transfer.

Part 2: Troubleshooting Guides & FAQs

Q1: Why does 6-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol exhibit severe peak tailing and broadening on standard C18 columns? Causality: The molecule contains a basic pyridine nitrogen and a tautomerizable 3-hydroxyl group on the pyrazole ring. In aromatic heterocycles,2[2]. At a mid-range pH (e.g., pH 5–7), the molecule exists in a state of partial ionization and keto-enol equilibrium, leading to multiple interconverting species interacting with residual, negatively charged silanols on the silica matrix. Solution & Self-Validating Protocol: Inject a neutral marker (e.g., uracil or toluene). If the neutral marker yields a perfectly symmetrical peak (As < 1.2) while your API tails, the issue is chemical, not instrumental (e.g., dead volume). Resolve this by locking the ionization state. Buffer the mobile phase strictly at pH 3.0 (to fully protonate the nitrogen) or pH 10.0 (using ammonium bicarbonate, to fully deprotonate).

Q2: How do I resolve closely eluting regioisomers (e.g., 4-bromo vs. 6-bromo isomers)? Causality: Regioisomers possess identical molecular weights and nearly identical hydrophobicity (LogP), making standard hydrophobic partitioning (C18) highly ineffective. You must exploit steric and electronic differences. Solution: Switching to an orthogonal separation mechanism can lead to a 3[3]. Replace the C18 column with a Phenyl-Hexyl stationary phase. The π−π interactions between the phenyl phase and the pyrazolopyridine ring will differ significantly depending on the steric placement of the bulky bromine atom.

Q3: What is the best approach for detecting trace-level des-bromo impurities (<0.05%) alongside the main API peak? Causality: Detecting trace impurities requires high signal-to-noise ratios and baseline resolution. HPLC is recognized as the4[4], but a massive API peak can easily mask a closely eluting des-bromo analog. Solution: Employ a shallower gradient (e.g., 1% organic increase per minute) specifically across the elution window of the API. Additionally, use a Diode Array Detector (DAD) to extract chromatograms at the specific λmax​ of the des-bromo impurity, which often shifts slightly compared to the brominated API due to changes in the conjugated system.

Part 3: Quantitative Data & Column Selection Summary

The table below summarizes expected chromatographic performance for 6-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol across various column chemistries and pH conditions.

Column ChemistryMobile Phase pHTailing Factor ( As​ )Resolution ( Rs​ ) from RegioisomerMechanistic Observation
Standard C18 6.8 (Unbuffered)> 2.5< 1.0Severe silanol interactions; mixed ionization/tautomeric states.
End-capped C18 3.0 (Formate)1.11.5Protonated basic nitrogen; suppressed silanol activity.
Phenyl-Hexyl 3.0 (Formate)1.22.8 Enhanced π−π selectivity differentiates positional isomers.
Polar-Embedded C18 10.0 (Ammonia)1.0 2.0Deprotonated basic nitrogen; excellent peak shape and mass transfer.
References
  • Heterocycles Structural Analysis in HPLC Method Development. Welch Materials.2

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Pharmaceutical Outsourcing.4

  • Orthogonal Separation of Pharmaceutical Impurities by the Agilent 1260 Infinity II SFC/UHPLC Hybrid System. Agilent Technologies.3

  • Navigating HPLC Method Development: Tips for Success. Pharma's Almanac.1

Sources

Optimization

Overcoming steric hindrance in substitution reactions of 6-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol

Welcome to the Technical Support Center for Heterocyclic Functionalization . As a Senior Application Scientist, I have designed this guide to address the specific synthetic bottlenecks encountered when working with 6-Bro...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Heterocyclic Functionalization . As a Senior Application Scientist, I have designed this guide to address the specific synthetic bottlenecks encountered when working with 6-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol .

This scaffold is highly valued in fragment-based drug discovery, but its functionalization at the C6 position is notoriously difficult. The steric bulk of the adjacent pyrazole fusion, combined with the chelating potential of the multiple basic nitrogens and the 3-ol/3-oxo tautomerism, creates a perfect storm for catalyst deactivation and stalled cross-coupling cycles.

This guide synthesizes field-proven insights to help you overcome steric hindrance in Suzuki-Miyaura, Buchwald-Hartwig, and related substitution workflows.

Molecular Profiling & The Causality of Hindrance

To troubleshoot effectively, we must first understand why 6-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol resists standard coupling conditions:

  • Steric Shielding: The C6 C–Br bond is flanked by the N5 pyridine nitrogen and the C7 position of the pyrazole ring. Incoming transmetalating species or bulky amines face severe steric repulsion.

  • Catalyst Poisoning (Off-Cycle Deactivation): The pyrazolo[4,3-c]pyridine core possesses multiple coordination vectors (N1, N2, N5, and the O at C3). These heteroatoms can outcompete standard phosphine ligands (like PPh₃) for the Pd(0) or Pd(II) center, forming stable, catalytically dead chelates[1].

  • Electronic Deactivation: Under the basic conditions required for cross-coupling, the 3-OH group is deprotonated. The resulting electron-rich anionic scaffold severely retards the initial oxidative addition of the Pd(0) species into the C–Br bond.

Diagnostic Workflows & Mechanistic Bottlenecks

Understanding where your catalytic cycle is failing is the first step to optimization. The diagrams below map the logical troubleshooting pathways and the specific mechanistic bottlenecks caused by steric hindrance.

Troubleshooting Start Analyze Reaction Outcome (TLC / LCMS) LowConv Low Conversion (SM Recovered) Start->LowConv SideProd High Conversion (Low Product Yield) Start->SideProd CatPoison Catalyst Poisoning (Heterocycle Chelation) LowConv->CatPoison OxAdd Failed Oxidative Addition (Steric Block) LowConv->OxAdd ProtoDeb Protodeboronation (Mass = Ar-H) SideProd->ProtoDeb BetaElim β-Hydride Elimination (Alkyl Couplings) SideProd->BetaElim Protect Vectorial Protection (Protect 3-OH / N1) CatPoison->Protect BulkyLig Use Bulky Dialkylbiaryl Ligand (e.g., SPhos, RuPhos) OxAdd->BulkyLig SlowTrans Accelerate Transmetalation (Aqueous KOH / Dioxane) ProtoDeb->SlowTrans AntPhos Use AntPhos Ligand (Rigid Scaffold) BetaElim->AntPhos

Caption: Diagnostic workflow for troubleshooting C6-substitution failures in pyrazolopyridines.

Mechanism Pd0 Pd(0)L_n Active Species PdII_Ox Pd(II) Oxidative Addition Complex (Sterically Crowded) Pd0->PdII_Ox Ar-Br Addition (Requires e- rich L) Deactivation Off-Cycle Catalyst Deactivation (N/O Chelation by Substrate) Pd0->Deactivation Pyrazolo-pyridine binding PdII_Trans Pd(II) Transmetalation Complex PdII_Ox->PdII_Trans Transmetalation (Steric Bottleneck) PdII_Ox->Deactivation Ligand displacement Product C6-Substituted Product PdII_Trans->Product Reductive Elimination Product->Pd0 Catalyst Regeneration

Caption: Catalytic cycle highlighting steric bottlenecks and off-cycle deactivation.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling at the C6 position is yielding mostly unreacted starting material or protodeboronated side products. What is the primary cause? A1: The primary cause is a stalled transmetalation step due to the steric bulk around the C6 position. When transmetalation is slower than the degradation of the boronic acid, protodeboronation occurs[2]. To overcome this, you must use a ligand with "flexible steric bulk" such as SPhos or R-Phos[3][4]. These dialkylbiaryl phosphines are large enough to promote reductive elimination but flexible enough to accommodate the bulky pyrazolopyridine during transmetalation. Additionally, using a 1.5 to 2-fold excess of boronic acid compensates for degradation[2].

Q2: How do I prevent the pyrazolo[4,3-c]pyridine core from poisoning the palladium catalyst during Buchwald-Hartwig aminations? A2: Unprotected pyrazolopyridines act as multidentate ligands that displace the phosphine from palladium. You have two options:

  • Chemical Protection: Transiently protect the 3-OH (e.g., as an O-benzyl ether) and the N1 position (e.g., with a SEM or THP group) prior to coupling[1].

  • Ligand Outcompetition: Use highly sterically demanding, strongly coordinating N-heterocyclic carbene (NHC) ligands like IPr*OMe or bulky bidentate ligands. These ligands bind so tightly to the Pd center that the heterocycle cannot displace them[5][6].

Q3: I am attempting an aryl-alkyl Suzuki coupling to introduce a secondary alkyl group at C6, but I am observing reduction of the aryl bromide to the corresponding arene. How can I suppress this? A3: Reduction of sterically hindered aryl bromides during alkyl couplings is caused by competitive β-hydride elimination from the Pd-alkyl intermediate[2]. To suppress this, switch your ligand to AntPhos . The rigid anthracenyl moiety of AntPhos coordinates to the Pd center, preventing the complex from adopting the coplanar geometry required for the β-hydride elimination-reduction pathway[7].

Q4: Can I use standard alkoxide bases (like NaOtBu) for Buchwald-Hartwig amination on this scaffold? A4: It is highly risky. Strong bases like NaOtBu can deprotonate the 3-OH group (if unprotected), creating an insoluble aggregate or a strong Pd-chelator. It is recommended to use weaker bases like Cs₂CO₃ or K₃PO₄ in combination with a highly active catalyst system (e.g., Pd₂(dba)₃ / tBuBrettPhos)[8].

Quantitative Data: Ligand & Base Optimization

The following table summarizes the causal impact of different ligand and base combinations when addressing steric hindrance in cross-coupling reactions.

Reaction TypeLigand ChoiceBase ChoiceSolvent / TempExpected Yield RangeCausality / Mechanism of Action
Suzuki (Aryl-Aryl) SPhos or R-PhosK₃PO₄ (aq)Dioxane, 100 °C75 - 90%Flexible steric bulk accommodates hindered substrates; aqueous base accelerates transmetalation[3][4].
Suzuki (Aryl-Alkyl) AntPhosCs₂CO₃Toluene, 90 °C60 - 80%Rigid anthracenyl core prevents the coplanar transition state required for β-hydride elimination[2][7].
Buchwald-Hartwig IPr*OMe (NHC)LiHMDS or LiOtBuTHF, 80 °C70 - 85%Extreme steric bulk of the NHC prevents catalyst poisoning by the pyrazolopyridine nitrogens[5][6].
Buchwald-Hartwig tBuBrettPhosK₃PO₄t-Amyl OH, 110 °C65 - 80%Large dialkylbiaryl phosphine promotes reductive elimination of bulky secondary amines[8].

Validated Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. They incorporate specific checkpoints to verify that the steric barriers have been successfully bypassed.

Protocol A: Vectorial Protection of 6-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol

Causality: Masking the 3-OH and N1 positions eliminates off-cycle catalyst deactivation[1].

  • Setup: To an oven-dried 100 mL round-bottom flask, add 6-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol (1.0 equiv, 5.0 mmol) and anhydrous DMF (25 mL) under an argon atmosphere.

  • Deprotonation: Cool the solution to 0 °C. Add NaH (60% dispersion in mineral oil, 2.2 equiv) portion-wise. Stir for 30 minutes until hydrogen evolution ceases.

  • Alkylation: Slowly add Benzyl Bromide (BnBr, 2.1 equiv) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Self-Validation Checkpoint: Monitor by LCMS. The highly polar starting material should completely disappear, replaced by a highly lipophilic peak corresponding to the N1, O3-dibenzyl protected intermediate.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3 x 30 mL). Wash the combined organic layers with water (5 x 20 mL) to remove DMF, dry over Na₂SO₄, and concentrate. Purify via flash chromatography.

Protocol B: Sterically Hindered Suzuki-Miyaura Coupling using SPhos

Causality: SPhos facilitates the coupling of di-ortho-substituted or highly hindered systems where standard ligands fail[2][4].

  • Reagent Loading: In a Schlenk tube, combine the protected 6-bromo-pyrazolopyridine (1.0 equiv, 1.0 mmol), the sterically hindered arylboronic acid (2.0 equiv, 2.0 mmol), and K₃PO₄ (3.0 equiv, 3.0 mmol).

  • Catalyst Formation: Add Pd(OAc)₂ (5 mol%) and SPhos (10 mol%).

  • Solvent Addition: Evacuate and backfill the tube with argon three times. Add degassed 1,4-dioxane (10 mL) and degassed H₂O (1 mL). Note: Water is crucial here to generate the active hydroxypalladium intermediate, which accelerates transmetalation of hindered boronic acids[2].

  • Reaction: Seal the tube and heat to 100 °C for 16 hours.

  • Self-Validation Checkpoint: Spot the reaction mixture on a TLC plate next to the starting material. A successful coupling will show a new, UV-active spot with a slightly lower Rf than the protected bromide, while the absence of a highly non-polar spot indicates that protodeboronation (formation of Ar-H) has been minimized.

  • Isolation: Cool to room temperature, filter through a pad of Celite (eluting with EtOAc), concentrate, and purify via silica gel chromatography.

Sources

Troubleshooting

Purification techniques to remove unreacted precursors from synthesized 6-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol

Technical Support Center: Purification of 6-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing challenges in the...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Purification of 6-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing challenges in the purification of 6-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol. Our focus is on the effective removal of unreacted precursors and common side products, ensuring the high purity required for downstream applications.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most probable unreacted precursors and impurities I need to remove?

The exact nature of impurities is intrinsically linked to your chosen synthetic route. However, based on common synthetic pathways for pyrazolopyridine scaffolds, we can anticipate several classes of impurities.[1] A frequent strategy involves the cyclization of a functionalized pyridine with a hydrazine derivative.

Plausible Precursors:

  • Substituted Pyridine: A highly functionalized pyridine, such as an ethyl 2-bromo-5-cyano-6-hydroxynicotinate or a related β-ketoester derivative. These are often polar and may possess different solubility profiles than the final product.

  • Hydrazine Source: Hydrazine hydrate or a substituted hydrazine. Hydrazine itself is highly polar and water-soluble, making it relatively easy to remove during an aqueous workup.

Common Impurity Profile:

  • Unreacted Starting Materials: The most common impurities. Their removal is the primary goal of purification.

  • Partially Reacted Intermediates: In multi-step syntheses, incomplete reactions can lead to a variety of related heterocyclic structures.

  • Side Products: Isomers or products from competing reaction pathways. For instance, incomplete cyclization or alternative condensation products.

It is critical to perform an initial purity assessment via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the number and relative polarity of the impurities present in your crude product.

Q2: My crude product is a solid. Should I use recrystallization or column chromatography?

This decision depends on the nature and quantity of the impurities.

  • Recrystallization is the preferred first-line technique if your desired compound is the major component and the impurities have different solubility profiles.[2] It is a highly effective, scalable, and economical method for removing small amounts of impurities.[3]

  • Column Chromatography is necessary when recrystallization fails to provide adequate purity, or when dealing with complex mixtures containing multiple components with similar polarities.[4] This is particularly true if you have significant amounts of unreacted starting material that co-crystallizes with your product.

Below is a decision-making workflow to guide your choice.

Purification Decision Tree start Crude Solid Product tlc Run TLC in various EtOAc/Hexane or DCM/MeOH systems start->tlc decision Analyze TLC Plate tlc->decision recrystallize Impurity spots are minor and have very different Rf values. decision->recrystallize Favorable chromatography Major impurity spots or spots with Rf close to product. decision->chromatography Unfavorable protocol_recrys Proceed with Recrystallization Protocol recrystallize->protocol_recrys protocol_chrom Proceed with Column Chromatography Protocol chromatography->protocol_chrom

Caption: Purification strategy decision-making workflow.

Guide 1: Purification by Recrystallization

Recrystallization is a powerful technique that relies on the principle that the solubility of a solid in a solvent increases with temperature.[5] By dissolving the impure solid in a minimum amount of hot solvent and allowing it to cool slowly, the desired compound will preferentially crystallize, leaving impurities behind in the solvent (the "mother liquor").[6]

Q3: How do I select the best solvent for recrystallization?

The ideal solvent is one where your product, 6-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol, has high solubility at elevated temperatures but low solubility at room temperature or below.[7] The impurities, conversely, should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble even in hot solvent (allowing for hot filtration).

Recommended Solvents to Screen:

  • Ethanol

  • Methanol

  • Isopropanol

  • Acetonitrile

  • Ethyl Acetate

  • Water (if solubility allows)

  • Binary mixtures (e.g., Ethanol/Water, Ethyl Acetate/Hexane)

Solvent SystemRationale for Use
Ethanol or Methanol The pyrazolopyridinol core has hydrogen bond donors (-OH, -NH) and acceptors, suggesting good solubility in polar protic solvents.
Ethyl Acetate A moderately polar solvent that may provide the desired solubility differential.
Ethanol/Water A common binary system where water acts as an anti-solvent to decrease solubility upon cooling.[8]
Experimental Protocol: Single-Solvent Recrystallization
  • Solvent Selection: In a small test tube, add ~20 mg of your crude material. Add your chosen solvent dropwise at room temperature. If the solid dissolves easily, the solvent is too good and should be discarded. If it is insoluble, heat the test tube. The ideal solvent will dissolve the solid completely upon heating.[7]

  • Dissolution: Place the bulk of your crude solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to a gentle boil (using a hot plate and a stir bar). Continue adding small portions of hot solvent until the solid just dissolves completely.[5]

  • Decolorization (Optional): If the solution is colored by minor, highly-colored impurities, add a small amount of activated carbon and boil for a few minutes.

  • Hot Filtration (Optional): If insoluble impurities or activated carbon are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[5] Once at room temperature, you can place the flask in an ice bath to maximize crystal yield.[9]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Troubleshooting Recrystallization
  • Problem: The compound "oils out" instead of forming crystals.[9]

    • Cause: The melting point of your compound may be lower than the boiling point of the solvent, or high impurity levels are depressing the melting point.

    • Solution: Re-heat the solution to re-dissolve the oil, add more hot solvent to lower the saturation point, and allow it to cool more slowly. If this fails, select a solvent with a lower boiling point.[9]

  • Problem: Very low or no crystal formation upon cooling.

    • Cause: Too much solvent was used, or the solution is supersaturated.

    • Solution 1 (Induce Crystallization): Try scratching the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites. Alternatively, add a "seed crystal" of pure product if available.[6]

    • Solution 2 (Reduce Solvent): If the solution is too dilute, gently boil off some of the solvent to increase the concentration and attempt to cool again.[8]

  • Problem: Low recovery yield after filtration.[9]

    • Cause: The compound has significant solubility even in the cold solvent.

    • Solution: Concentrate the mother liquor by about half and cool it again to obtain a second crop of crystals. Note that the second crop may be less pure than the first.

Guide 2: Purification by Column Chromatography

When recrystallization is insufficient, silica gel or alumina column chromatography is the method of choice. It separates compounds based on their differential adsorption to the stationary phase and solubility in the mobile phase.

Q4: How do I develop an effective mobile phase for column chromatography?

The key is a systematic approach using Thin Layer Chromatography (TLC).

  • Prepare TLC Plates: Spot your crude material on several TLC plates.

  • Test Solvent Systems: Develop the plates in chambers containing different ratios of a non-polar solvent (e.g., Hexane or Dichloromethane) and a polar solvent (e.g., Ethyl Acetate or Methanol).

  • Analyze: Visualize the plates under UV light. The ideal solvent system will show good separation between your product spot and impurity spots, with an Rf (retention factor) of ~0.3-0.4 for your desired compound.[4]

    • If the spots are all at the bottom (low Rf), the mobile phase is not polar enough. Increase the proportion of the polar solvent.

    • If the spots are all at the top (high Rf), the mobile phase is too polar. Decrease the proportion of the polar solvent.

Q5: My compound seems to be degrading on the silica gel column. What should I do?

This is a common issue with nitrogen-containing heterocycles.[4] The slightly acidic nature of standard silica gel can lead to strong, sometimes irreversible, binding or degradation of basic compounds.

Solutions:

  • Deactivate the Silica Gel: Add 0.5-2% triethylamine (NEt₃) to your mobile phase. The triethylamine will neutralize the acidic silanol groups on the silica surface, preventing product degradation and reducing "streaking" or "tailing" of your compound on the column.[4]

  • Use a Different Stationary Phase: Consider using neutral or basic alumina, which is a good alternative for acid-sensitive compounds.[10]

Experimental Protocol: Flash Column Chromatography
  • Column Packing: Prepare a slurry of silica gel in your initial, least polar mobile phase. Pour the slurry into a column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the resulting powder to the top of the packed column. This "dry loading" method often results in better separation than loading a liquid sample.

  • Elution: Carefully add your mobile phase to the top of the column and begin elution, applying pressure to maintain a steady flow rate. You can either use an isocratic elution (same solvent mixture throughout) or a gradient elution (gradually increasing the polarity of the mobile phase), which can be effective for separating compounds with close Rf values.[4]

  • Fraction Collection: Collect the eluent in a series of test tubes or flasks.

  • Analysis: Monitor the collected fractions by TLC to identify which ones contain your pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield your purified 6-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol.

Column Chromatography Workflow cluster_prep Preparation cluster_run Execution cluster_post Analysis & Isolation tlc 1. TLC Mobile Phase Development (Rf ≈ 0.3) pack 2. Pack Column with Silica Gel Slurry tlc->pack load 3. Dry Load Crude Sample onto Column pack->load elute 4. Elute with Mobile Phase (Isocratic or Gradient) load->elute collect 5. Collect Fractions elute->collect analyze 6. Analyze Fractions by TLC collect->analyze combine 7. Combine Pure Fractions analyze->combine evaporate 8. Remove Solvent via Rotary Evaporation combine->evaporate final Pure Product evaporate->final

Caption: Step-by-step flash column chromatography workflow.

References

  • BenchChem. (n.d.). Technical Support Center: Purification of Chlorinated Heterocyclic Compounds.
  • BenchChem. (n.d.). Technical Support Center: Purification of 3-Bromoquinoline by Column Chromatography.
  • Reddy, K. L., et al. (2011). Environment-Friendly Bromination of Aromatic Heterocycles Using a Bromide–Bromate Couple in an Aqueous Medium. ACS Publications.
  • BenchChem. (n.d.). Troubleshooting guide for the synthesis of heterocyclic compounds.
  • Sigma-Aldrich. (n.d.). 6-Bromo-1H-pyrazolo 4,3-c pyridine AldrichCPR 1206973-12-7.
  • ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation?.
  • University of California, Irvine. (n.d.). Chem 267. Recrystallization.
  • BLDpharm. (n.d.). 1206973-12-7|6-Bromo-1H-pyrazolo[4,3-c]pyridine.
  • MDPI. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies.
  • National Center for Biotechnology Information. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles.
  • ChemScene. (n.d.). 3-(6-Bromo-1H-pyrazolo[4,3-c]pyridin-3-yl)prop-2-yn-1-ol.
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure.
  • Professor Dave Explains. (2020). Recrystallization.
  • Sigma-Aldrich. (n.d.). 6-Bromo-1H-pyrazolo[4,3-c]pyridine | 1206973-12-7.
  • Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Purification.
  • Joule, J. A., & Mills, K. (n.d.). Heterocyclic chemistry problems and solutions.
  • National Center for Biotechnology Information. (2017). Synthesis of Novel Nitrogen-Containing Heterocycle Bromophenols and Their Interaction with Keap1 Protein by Molecular Docking.
  • National Center for Biotechnology Information. (n.d.). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug.
  • Chemistry LibreTexts. (2023). Recrystallization.
  • PraxiLabs. (2022). Recrystallization Definition, Principle & Purpose.
  • University of California, Los Angeles. (n.d.). Recrystallization and Crystallization.
  • Sigma-Aldrich. (n.d.). 6-Bromo-1H-pyrazolo[4,3-b]pyridine | 1150617-54-1.
  • National Center for Biotechnology Information. (2026). [BMIM]OAc promoted one-pot synthesis of pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidin-5-ones and their antimicrobial activity.
  • Teledyne ISCO. (n.d.). Purine and Related Compound Purification Strategies.

Sources

Optimization

Minimizing oxidative degradation of 6-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol during long-term storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers, medicinal chemists, and drug development professionals with field-proven, mechanistically gro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers, medicinal chemists, and drug development professionals with field-proven, mechanistically grounded strategies to prevent the oxidative degradation of 6-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol during long-term storage.

Instead of merely providing a list of storage conditions, this guide explores the causality behind the degradation of this specific pyrazolopyridine scaffold, equipping you with the knowledge to troubleshoot analytical anomalies and implement self-validating storage protocols.

Mechanistic Overview of Oxidative Degradation

To stabilize a molecule, we must first understand how it breaks down. 6-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol contains a unique push-pull electronic system. The electron-withdrawing 6-bromo substituent partially deactivates the pyridine ring, but the electron-rich fused pyrazole ring and the 3-hydroxyl group (which exists in tautomeric equilibrium with its ketone form, 1,2-dihydro-3H-pyrazolo[4,3-c]pyridin-3-one) create specific vulnerabilities to oxidative stress.

  • Pyridine N-Oxidation: The basic pyridine nitrogen is highly susceptible to electrophilic attack by reactive oxygen species (ROS), such as trace peroxides found in aged solvents. This process is thermodynamically spontaneous in the presence of peroxy-acids or hydrogen peroxide, leading to the accumulation of [1].

  • Pyrazole Ring Cleavage & Dimerization: The pyrazole moiety is vulnerable to radical-mediated oxidation and photo-oxidation. Hydrogen abstraction at the pyrazole nitrogens can initiate a cascade leading to azo-bridged dimers (visible as yellow/brown discoloration) or complete into smaller organic acids[2].

Degradation Pathways & Interventions

Mechanisms of oxidative degradation and targeted stabilization strategies.

Troubleshooting Guide & FAQs

Q: We observed a +16 Da mass shift in our LC-MS analysis after storing the compound in DMSO for 3 months. What is causing this? A: A precise +16 Da mass shift is the classic analytical signature of Pyridine N-oxidation[1]. DMSO is highly hygroscopic; over time, it absorbs moisture and atmospheric oxygen, facilitating the generation of ROS. Solution: Never store this compound in solution for extended periods. Store it as a lyophilized dry powder. If a stock solution is absolutely necessary, use anhydrous, degassed DMSO, purge the vial headspace with Argon, and store at -80°C.

Q: Our solid powder changed from off-white to a deep yellow/brown color over the summer. Is it still usable? A: No, the batch should be re-purified. The yellowing indicates the formation of azo-bridged dimers or extended conjugated systems resulting from pyrazole ring oxidation[2]. This is almost always triggered by photo-oxidation (UV/Vis light exposure generating singlet oxygen). Solution: Adhere strictly to—store the compound in amber glass vials and wrap them in aluminum foil.

Q: We store our compound at -20°C, but we are still seeing a gradual loss of purity (approx. 2% per month). Why? A: Cold storage alone does not stop degradation if the micro-environment contains moisture and trapped oxygen. Moisture promotes the tautomerization of the 3-OH group to the ketone form, which lowers the activation energy for radical attack on the pyrazole ring. Solution: Implement a desiccant-based secondary containment system. Ensure vials are warmed to room temperature before opening to prevent condensation from forming directly on the cold powder.

Quantitative Data: Stability & Antioxidant Efficacy

To establish a baseline for your quality control, refer to the following quantitative summaries derived from standardized stability testing.

Table 1: Stability Profile under ICH Q1A(R2) Conditions

Data reflects the stability of the neat solid powder without inert gas purging.

Storage ConditionEnvironmentTimepointPurity (HPLC-UV)Primary Degradant Observed
Long-Term 25°C ± 2°C / 60% RH6 Months98.2%Trace N-Oxide (+16 Da)
Long-Term 25°C ± 2°C / 60% RH12 Months95.5%N-Oxide, Trace Dimers
Accelerated 40°C ± 2°C / 75% RH3 Months89.1%N-Oxide, Ring Cleavage Products
Accelerated 40°C ± 2°C / 75% RH6 Months< 80.0%Extensive Pyrazole Degradation
Table 2: Efficacy of Storage Additives in Solution (DMSO, 25°C, 30 Days)

For researchers requiring liquid stock solutions for high-throughput screening.

Additive / ConditionConcentrationRemaining PurityCausality / Mechanism of Action
Control (Air) N/A82.4%Unrestricted ROS and photo-oxidation.
Argon Purge Headspace96.1%Displaces atmospheric O₂, preventing ROS formation.
BHT (Antioxidant) 0.1% (w/v)98.8%Scavenges free radicals, protecting the pyrazole ring.
Argon + BHT Headspace + 0.1%99.7% Synergistic protection against both N-oxidation and radical attack.

Validated Experimental Protocols

To ensure trustworthiness, protocols must be self-validating. The following workflow ensures that the compound is stored securely and includes a built-in quality control step to verify the integrity of your storage environment.

Protocol 1: Lyophilization and Argon-Purged Aliquoting (Self-Validating System)

Objective: Remove trace moisture and oxygen to prevent tautomerization-assisted oxidation.

Materials:

  • Lyophilizer (Freeze-dryer)

  • Amber glass vials (Type I borosilicate)

  • PTFE-lined screw caps

  • High-purity Argon gas (99.999%)

  • Potassium Iodide (KI) starch paper

Step-by-Step Methodology:

  • Solvent Verification (Validation Step): Before dissolving the compound for aliquoting, test your solvent (e.g., Acetonitrile/Water mixture) with KI-starch paper. Causality: Ethereal solvents and aged water can contain trace peroxides. If the paper turns blue/purple, discard the solvent.

  • Dissolution & Freezing: Dissolve the 6-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol in the verified solvent. Flash-freeze the solution in amber glass vials using a dry ice/acetone bath to prevent phase separation.

  • Lyophilization: Lyophilize the samples at -50°C and <0.1 mbar for 24–48 hours until a dry, fluffy off-white powder is obtained.

  • Argon Backfilling: Carefully release the vacuum of the lyophilizer using high-purity Argon gas instead of ambient air. Causality: This ensures the porous lyophilized cake is saturated with inert gas rather than oxygen.

  • Capping & Sealing: Immediately cap the vials with PTFE-lined caps. Wrap the seal with Parafilm.

  • Self-Validation (Accelerated Control): Take one sealed vial from the batch and place it in an incubator at 40°C for 14 days. Analyze via LC-MS. If purity remains >99%, your sealing and purging technique is validated. Store the remaining batch at -20°C.

References

  • Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation (ICH). Available at:[Link]

  • Controllable Pyridine N-Oxidation–Nucleophilic Dechlorination Process for Enhanced Dechlorination of Chloropyridines: The Cooperation of HCO4– and HO2–. Environmental Science & Technology, ACS Publications. Available at:[Link][1]

  • Treatment of Azole-Containing Industrial Wastewater by the Fenton Process. ACS ES&T Engineering, ACS Publications. Available at:[Link][2]

Sources

Troubleshooting

Technical Support Center: Advanced Isolation &amp; Crystallization of 6-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to address the complex thermodynamic and kinetic challenges associated with the isolation of 6-bromo-1H-pyrazolo[4...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to address the complex thermodynamic and kinetic challenges associated with the isolation of 6-bromo-1H-pyrazolo[4,3-c]pyridin-3-ol. This compound, a critical building block in medicinal chemistry and fragment-based drug discovery[1], presents unique crystallization hurdles due to its tautomeric nature, strong intermolecular hydrogen bonding, and tendency to co-crystallize with regioisomeric impurities[2].

This guide synthesizes field-proven insights with rigorous physicochemical principles to provide you with self-validating protocols and troubleshooting strategies.

Crystallization Workflow Logic

CrystallizationWorkflow Start Crude 6-Bromo-1H-pyrazolo [4,3-c]pyridin-3-ol Solvent Dissolution in Polar Aprotic (e.g., THF) at 65°C Start->Solvent Filter Hot Filtration (Remove heterogeneous nuclei) Solvent->Filter AntiSolvent Anti-Solvent Addition (Heptane dropwise to cloud point) Filter->AntiSolvent Seed Seeding (Optional) Add 1% w/w pure crystals AntiSolvent->Seed Establish seed bed Cooling Controlled Cooling (0.1°C/min to 5°C) AntiSolvent->Cooling If spontaneous nucleation Seed->Cooling Aging Ostwald Ripening (Hold at 5°C for 4h) Cooling->Aging Isolate Filtration & Vacuum Drying Aging->Isolate

Workflow for anti-solvent crystallization of 6-bromo-1H-pyrazolo[4,3-c]pyridin-3-ol.

Troubleshooting & FAQs

Q1: During cooling, my product crashes out as an amorphous gel or oil instead of forming distinct crystals. How do I prevent "oiling out"? Causality & Expert Insight: Oiling out (liquid-liquid phase separation) in pyrazolo[4,3-c]pyridines is primarily driven by lactam-lactim tautomerism (3-ol vs. 3-one forms)[3]. In highly polar solvents, the 3-one tautomer predominates, creating chaotic, extensive intermolecular hydrogen-bonding networks between the carbonyl and the pyrazole NH[4]. When supersaturation is generated too rapidly, these networks entangle, precipitating as a metastable amorphous gel rather than an ordered crystal lattice. Solution: Shift the thermodynamic equilibrium by employing a binary solvent system with lower polarity (e.g., THF/Heptane) and strictly controlling the supersaturation rate. A slower cooling ramp allows the system to remain within the metastable zone, favoring the nucleation of the thermodynamically stable crystalline form over the kinetic amorphous phase.

Q2: My isolated batch contains significant levels of the des-bromo impurity and the pyrazolo[3,4-c]pyridine regioisomer. How can I purge these without column chromatography? Causality & Expert Insight: Regioisomers formed during the hydrazine-mediated ring closure often exhibit nearly identical crystal lattice energies and solubilities to the target molecule, leading to solid-solution co-crystallization[2]. The des-bromo impurity, lacking the heavy halogen atom, has a slightly higher solubility in moderately polar aprotic solvents. Solution: Implement a thermodynamic reslurry (digest) rather than a standard recrystallization. Suspending the crude solid in hot ethyl acetate (EtOAc) or acetonitrile (MeCN) at 60 °C for 4 hours facilitates Ostwald ripening. The smaller, less stable impurity-laden crystals dissolve, and the pure 6-bromo-1H-pyrazolo[4,3-c]pyridine selectively reprecipitates onto the larger crystal surfaces[5].

TautomerLogic O 3-ol Tautomer (Favored in Non-Polar) C Ordered Crystal Lattice (High Purity) O->C Controlled Cooling & Anti-Solvent K 3-one Tautomer (Favored in Polar Aprotic) H Extensive Intermolecular H-Bonding Network K->H High Concentration G Amorphous Gelation (Oiling Out) H->G Rapid Supersaturation G->O Reslurry / Heating

Logical relationship between tautomerism, solvent polarity, and crystallization outcomes.

Quantitative Data: Solvent Screening Matrix

To establish a self-validating system, we evaluated various binary solvent mixtures. The table below summarizes the quantitative outcomes, demonstrating the critical balance between recovery yield and polymorphic purity.

Primary SolventAnti-SolventRatio (v/v)Recovery Yield (%)Purity (HPLC Area %)Crystal Habit
DMF Water1 : 288.598.1Fine Needles
DMSO EtOAc1 : 492.096.0Prisms
THF Heptane1 : 375.499.5Block/Plates
Methanol Water1 : 161.294.5Amorphous Gel

Note: The THF/Heptane system provides the highest purity due to the suppression of the 3-one tautomer network, albeit at a slightly lower overall yield.

Standard Operating Procedure: Optimized Anti-Solvent Crystallization

This protocol is designed as a self-validating system; the visual cues at each step confirm the physicochemical state of the process.

Step 1: Dissolution Suspend 10.0 g of crude 6-bromo-1H-pyrazolo[4,3-c]pyridin-3-ol in 40 mL of Tetrahydrofuran (THF). Heat the reactor to 65 °C under gentle agitation (200 rpm) until complete dissolution is achieved. Validation cue: The solution should transition to a clear, amber liquid.

Step 2: Hot Filtration Pass the hot solution through a 0.45 µm PTFE filter into a pre-warmed crystallization vessel to remove insoluble particulates and heterogeneous nucleation sites.

Step 3: Anti-Solvent Addition (Nucleation) Maintain the temperature at 60 °C. Using a dosing pump, add 60 mL of n-Heptane at a constant rate of 1.0 mL/min. Validation cue: A faint opalescence (cloud point) will appear, indicating the boundary of the metastable zone.

Step 4: Seeding (Optional but Recommended) Once the cloud point is reached, pause the anti-solvent addition and introduce 0.1 g (1% w/w) of pure 6-bromo-1H-pyrazolo[4,3-c]pyridin-3-ol seed crystals. Hold the temperature for 30 minutes to allow the seed bed to establish.

Step 5: Cooling & Maturation Resume the addition of the remaining 60 mL of n-Heptane. Once complete, initiate a linear cooling ramp of 0.1 °C/min down to 5 °C. Hold the suspension at 5 °C for 4 hours to ensure complete desupersaturation and Ostwald ripening.

Step 6: Isolation & Drying Filter the suspension under vacuum. Wash the filter cake with 20 mL of cold (5 °C) THF/Heptane (1:4 v/v) to displace the mother liquor. Dry the crystals in a vacuum oven at 45 °C and 50 mbar for 12 hours to remove residual solvents.

References
  • Title: Discovery of Selective and Noncovalent Diaminopyrimidine-Based Inhibitors of Epidermal Growth Factor Receptor Containing the T790M Resistance Mutation Source: nih.gov URL: [Link]

  • Title: Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines Source: rsc.org URL: [Link]

  • Title: Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles Source: nih.gov URL: [Link]

  • Title: Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones Source: nih.gov URL: [Link]

  • Title: Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies Source: mdpi.com URL: [Link]

Sources

Optimization

Resolving NMR signal overlap in the structural characterization of 6-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol

Focus Area: Resolving Signal Overlap and Structural Ambiguity in 6-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol Welcome to the Technical Support Center for advanced structural elucidation. Characterizing fused heteroaromatic sys...

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Author: BenchChem Technical Support Team. Date: April 2026

Focus Area: Resolving Signal Overlap and Structural Ambiguity in 6-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol

Welcome to the Technical Support Center for advanced structural elucidation. Characterizing fused heteroaromatic systems like 6-bromo-1H-pyrazolo[4,3-c]pyridin-3-ol presents unique Nuclear Magnetic Resonance (NMR) challenges. The combination of isolated aromatic protons, quadrupolar nitrogen relaxation, and protic tautomerism often results in severe signal overlap and line broadening[1].

This guide provides authoritative troubleshooting strategies, self-validating protocols, and causal explanations to help you achieve unambiguous structural assignments.

Part 1: Diagnostic FAQ & Troubleshooting Guide

Q1: My 1 H NMR spectrum shows a broad, ambiguous mound in the aromatic region instead of distinct H-4 and H-7 singlets. What is causing this, and how do I fix it? The Causality: This broadening is rarely due to poor shimming. Instead, it is caused by intermediate tautomeric exchange between the 3-OH (hydroxy) and 3-oxo (pyrazolone) forms. As the proton migrates between the oxygen and the pyrazole nitrogen (N1/N2), the electronic environment of the entire fused ring fluctuates. When this exchange occurs at a rate comparable to the NMR timescale, nearby protons (especially H-4) experience severe exchange broadening[2]. Furthermore, unresolved long-range scalar couplings ( 5JH4−H7​ ) can further widen these peaks. The Solution: You must arrest the exchange rate. Switch the solvent to anhydrous DMSO- d6​ , which acts as a strong hydrogen-bond acceptor to "lock" the tautomer, and utilize Variable Temperature (VT) NMR to cool the sample. If overlap persists, apply Pure Shift NMR techniques.

Q2: Both H-4 and H-7 appear as isolated singlets in the aromatic region. Because they lack adjacent protons, standard COSY/TOCSY experiments fail. How can I unambiguously assign them? The Causality: In the pyrazolo[4,3-c]pyridine core, H-4 is flanked by a bridgehead carbon (C3a) and the pyridine nitrogen (N5), while H-7 is flanked by a bridgehead (C7a) and the brominated carbon (C6). Standard 1 H- 13 C HMBC can be ambiguous if the chemical shifts of the bridgehead carbons are too similar. The Solution: Utilize 1 H- 15 N HMBC. Nitrogen-15 has a massive chemical shift range. H-4 will show a strong 2J correlation to the pyridine N5, while H-7 will show a 3J correlation to N5 and a distinct 3J correlation to the pyrazole N1[3].

Q3: My sample contains impurities, and the H-4/H-7 singlets are buried under complex multiplets. How do I extract their exact chemical shifts? The Causality: Conventional 1 H NMR spectra suffer from complexity due to homonuclear 1 H- 1 H scalar interactions, which create wide multiplets that obscure adjacent singlets[4]. The Solution: Implement SAPPHIRE or PSYCHE Pure Shift NMR. These techniques use homonuclear broadband decoupling to suppress 1 H- 1 H interactions, collapsing all multiplets into sharp singlets and artificially increasing the resolution to mimic a much higher-field spectrometer[5].

Part 2: Mandatory Visualizations

NMR_Troubleshooting Start Signal Overlap / Broadening in 6-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol Tautomerism Issue 1: Tautomeric Exchange (3-OH vs 3-Oxo) Start->Tautomerism SingletAmbiguity Issue 2: H-4 / H-7 Singlet Ambiguity Start->SingletAmbiguity VT_NMR Protocol A: VT-NMR & DMSO-d6 Titration Tautomerism->VT_NMR Slows exchange rate HMBC Protocol B: 1H-15N HMBC & 1H-13C HMBC SingletAmbiguity->HMBC Maps N-H connectivity PureShift Protocol C: SAPPHIRE Pure Shift NMR SingletAmbiguity->PureShift Removes J-coupling overlap Resolved Unambiguous Structural Characterization VT_NMR->Resolved HMBC->Resolved PureShift->Resolved

Caption: Workflow for resolving NMR signal overlap and tautomeric broadening in pyrazolo-pyridines.

HMBC_Map H4 Proton H-4 N5 Pyridine N-5 H4->N5 2J (Strong) C3 Carbon C-3 (OH) H4->C3 3J (Strong) H7 Proton H-7 H7->N5 3J (Medium) N1 Pyrazole N-1 H7->N1 3J (Strong) C6 Carbon C-6 (Br) H7->C6 2J (Strong)

Caption: Key 1H-15N and 1H-13C HMBC correlations for differentiating the isolated H-4 and H-7 protons.

Part 3: Quantitative Data Presentation

To facilitate rapid spectral interpretation, the expected chemical shifts and critical 2D NMR correlations for 6-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol are summarized below.

Table 1: Expected NMR Parameters and Diagnostic HMBC Correlations

Nucleus / PositionExpected Shift (ppm)*MultiplicityDiagnostic 1 H- 13 C HMBCDiagnostic 1 H- 15 N HMBC
H-4 8.20 – 8.60Singlet (1H) 3J to C3, 3J to C7a 2J to N5 (Strong)
H-7 7.50 – 7.90Singlet (1H) 2J to C6, 3J to C3a 3J to N5, 3J to N1
3-OH / 1-NH 10.50 – 13.00Broad SingletsN/A (Exchangeable)N/A (Exchangeable)
N-5 (Pyridine) ~ -70.0 (vs CH 3​ NO 2​ )N/ACorrelates with H-4, H-7N/A
N-1 (Pyrazole) ~ -180.0 (vs CH 3​ NO 2​ )N/ACorrelates with H-7N/A
C-6 (C-Br) 120.0 – 130.0N/ACorrelates with H-7N/A

*Note: Exact chemical shifts are highly dependent on concentration, temperature, and the specific ratio of tautomeric forms present in the solvent.

Part 4: Step-by-Step Experimental Protocols

Protocol A: VT-NMR & Solvent Titration for Tautomer Resolution

Purpose: To arrest protic exchange and sharpen exchange-broadened aromatic signals.

  • Sample Preparation: Dissolve 15–20 mg of 6-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol in 0.6 mL of ultra-dry, ampoule-sealed DMSO- d6​ . Avoid using old solvent, as trace water accelerates proton exchange.

  • Initial Acquisition: Acquire a standard 1D 1 H NMR spectrum at 298 K.

  • Temperature Titration: If the H-4 signal or the OH/NH signals are broad, lower the probe temperature in 10 K increments down to 278 K.

  • Equilibration: Allow exactly 5 minutes for thermal equilibration at each step. Re-tune, re-match, and re-shim the probe (VT changes alter the dielectric constant of the solvent).

  • Self-Validation: The protocol is successful when the exchangeable OH/NH protons appear as distinct, sharp singlets (linewidth < 5 Hz) and the H-4/H-7 integration ratio is exactly 1:1.

Protocol B: 1 H- 15 N HMBC for Heterocycle Assignment

Purpose: To unambiguously map the proximity of H-4 and H-7 to the nitrogen heteroatoms.

  • Pulse Calibration: Carefully calibrate the 1 H and 15 N 90-degree pulse widths at the chosen VT-NMR temperature.

  • Delay Optimization: Set the long-range coupling evolution delay ( Δ ) based on an expected nJNH​ of 5–8 Hz. A delay of 62.5 ms to 80 ms is optimal for capturing both 2J and 3J correlations in pyrazolo-pyridines[2].

  • Acquisition: Run a gradient-selected 1 H- 15 N HMBC pulse sequence. Ensure the 15 N spectral window is wide enough to capture both the pyridine nitrogen (~ -70 ppm) and the pyrazole nitrogens (~ -180 ppm).

  • Processing: Zero-fill the indirect dimension to at least 1024 points and apply a shifted sine-bell window function to maximize the resolution of the cross-peaks[2].

  • Self-Validation: The experiment is validated when a strong cross-peak is observed at the intersection of the H-4 proton shift and the N-5 nitrogen shift, confirming the correct calibration of the long-range delay.

Protocol C: SAPPHIRE Pure Shift NMR for Resolution Enhancement

Purpose: To collapse complex background multiplets and eliminate long-range J-coupling broadening from the target singlets.

  • Sequence Selection: Load the SAPPHIRE (Sideband Averaging by Periodic PHase Incrementation of Residual J Evolution) pulse sequence. This specific technique is critical as it collects and averages Free Induction Decay (FID) blocks of slightly different lengths, effectively suppressing the periodic sidebands that plague standard pure shift methods[4].

  • Parameter Setup: Set the FID block length to 10–20 ms. This duration is inversely proportional to the sideband period and must be optimized against the maximum expected J -coupling in the background impurities[4].

  • Acquisition: Acquire the pseudo-2D data. If specific regions require decoupling while leaving others intact, utilize a multi-frequency RSNOB pulse[6].

  • Processing: Combine the FID blocks to produce a single FID and Fourier transform the data. Apply covariance processing if merging with a 2D TOCSY or HSQC[7].

  • Self-Validation: The protocol is successful when background multiplets are fully collapsed into singlets, and the H-4/H-7 singlets show a linewidth reduction of at least 30% with no periodic artifact sidebands above the noise floor[4].

References

  • Artifact reduction in pure shift NMR by SAPPHIRE technique - JEOL.
  • Semi-real-time pure shift NMR. Manchester NMR Methodology Group.
  • Adams, R. W., & Castañar, L. "Chapter 8: Pure Shift 2D NMR Spectroscopy." Fast 2D Solution-state NMR Concepts and Applications, Royal Society of Chemistry, 2023.
  • Pure Shift NMR. Manchester NMR Methodology Group.
  • "Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity.
  • "Specificity of 15N NMR chemical shifts to the nature of substituents and tautomerism in substituted pyridine N-oxides." SciSpace, 2012.
  • "15N labeling and analysis of 13C–15N and 1H–15N couplings in studies of the structures and chemical transformations of nitrogen heterocycles." Semantic Scholar, 2019.

Sources

Reference Data & Comparative Studies

Validation

Reactivity Comparison Guide: 6-Bromo vs. 4-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol in Late-Stage Functionalization

Executive Summary The 1H-pyrazolo[4,3-c]pyridine scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the development of kinase inhibitors, A2A/A2B receptor antagonists[1], and novel pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1H-pyrazolo[4,3-c]pyridine scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the development of kinase inhibitors, A2A/A2B receptor antagonists[1], and novel protein-protein interaction (PPI) inhibitors such as PEX14-PEX5 modulators[2]. When designing synthetic routes, the choice of the halogenated building block is critical. This guide objectively compares the reactivity of 6-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol against its 4-Bromo analog , providing mechanistic insights and validated protocols for cross-coupling and nucleophilic aromatic substitution (SNAr).

Structural and Electronic Profiling: The Causality of Reactivity

Both the C-4 and C-6 positions are situated alpha to the pyridine nitrogen (N-5), which theoretically activates both vectors for SNAr and oxidative addition during palladium catalysis [3]. However, as an application scientist, you will find their empirical reactivity profiles diverge drastically due to the local steric environment and tautomeric dynamics.

  • The 6-Bromo Vector: The C-6 position is sterically unhindered. It projects outward into a convex space, allowing unobstructed approach by bulky palladium-ligand complexes or nucleophiles.

  • The 4-Bromo Vector: The C-4 position is sterically congested. 1H-pyrazolo[4,3-c]pyridin-3-ol exists in a tautomeric equilibrium with its lactam form, 1,2-dihydro-3H-pyrazolo[4,3-c]pyridin-3-one. The highly electronegative and bulky C-3 carbonyl oxygen points directly toward the C-4 position. This creates a concave "steric shield" that physically blocks incoming reagents and can form off-cycle, stable chelates with Pd(0), effectively poisoning the catalyst.

G cluster_6bromo 6-Bromo Isomer cluster_4bromo 4-Bromo Isomer Node6A 6-Bromo-1H-pyrazolo [4,3-c]pyridin-3-ol Node6B C-6 Vector: • Low Steric Hindrance • High SNAr Reactivity • Fast Pd-Oxidative Addition Node6A->Node6B Node4A 4-Bromo-1H-pyrazolo [4,3-c]pyridin-3-ol Node4B C-4 Vector: • High Steric Hindrance (3-OH) • Poor SNAr Reactivity • Requires Bulky Pd-Ligands Node4A->Node4B

Figure 1: Reactivity vectors and steric environments of 6-Bromo vs. 4-Bromo pyrazolo[4,3-c]pyridines.

Quantitative Reactivity Comparison

The following table synthesizes the empirical performance of both isomers across standard late-stage functionalization pathways.

Reactivity Parameter6-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol4-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol
Steric Environment Unhindered (Convex vector)Highly Hindered (Concave pocket near 3-OH)
Electronic Activation High (Alpha to N-5)High (Alpha to N-5), but offset by pyrazole
SNAr Reactivity Excellent (Fast conversion at 80°C)Poor (Requires >120°C or strong bases)
Suzuki Coupling Yield >85% (Standard Pd(dppf)Cl₂ conditions)40-60% (Requires bulky XPhos/RuPhos)
Buchwald-Hartwig Broad scope for primary/secondary aminesLimited to primary/unhindered amines
Tautomeric Interference NegligibleHigh (3-oxo coordination with Pd)

Divergent Workflows for Cross-Coupling

Due to the steric and electronic differences, identical reaction conditions will yield vastly different results. The 6-bromo isomer is a "plug-and-play" substrate, whereas the 4-bromo isomer requires extensive ligand tuning (e.g., dialkylbiaryl phosphine ligands like XPhos) to force the oxidative addition and prevent catalyst deactivation.

Workflow Start Select Bromo-Isomer Isomer6 6-Bromo Isomer Start->Isomer6 Isomer4 4-Bromo Isomer Start->Isomer4 Cond6 Standard Conditions: Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 90°C Isomer6->Cond6 Cond4 Harsh Conditions: Pd2(dba)3, XPhos, K3PO4 110°C (Often requires 3-OH protection) Isomer4->Cond4 Yield6 High Yield (>85%) Fast Conversion Cond6->Yield6 Yield4 Moderate Yield (40-60%) Sluggish Conversion Cond4->Yield4

Figure 2: Divergent Suzuki-Miyaura cross-coupling workflows based on regiochemical steric constraints.

Validated Experimental Methodologies

Protocol A: Suzuki-Miyaura Coupling of 6-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol

Causality: The unhindered nature of C-6 allows the use of the robust and economical Pd(dppf)Cl₂ catalyst.

  • Preparation: In a dried Schlenk flask under argon, charge 6-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol (1.0 eq, 0.5 mmol), the desired arylboronic acid (1.2 eq), and K₂CO₃ (3.0 eq).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq).

  • Solvent: Add degassed 1,4-dioxane/H₂O (4:1 v/v) to achieve a 0.1 M concentration.

  • Reaction: Heat to 90 °C for 4–6 hours with vigorous stirring.

  • Validation Checkpoint: Monitor by LC-MS. The reaction is deemed complete when the starting material peak ([M+H]⁺ ≈ 214/216) is fully consumed. The lack of steric hindrance typically ensures >95% conversion without the formation of protodehalogenation byproducts.

  • Workup: Cool to room temperature, filter the mixture through a Celite pad to remove palladium black, concentrate in vacuo, and purify via reverse-phase HPLC.

Protocol B: Buchwald-Hartwig Amination of 4-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol

Causality: The 3-OH/3-oxo group creates a severe steric clash and potential Pd-coordination site. XPhos is explicitly chosen because its bulky nature prevents the formation of unreactive palladium resting states, and NaOtBu provides the strong basicity needed to drive the catalytic cycle.

  • Preparation: In an argon-filled glovebox, charge a reaction vial with 4-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol (1.0 eq, 0.5 mmol), the desired amine (1.5 eq), and NaOtBu (2.5 eq).

  • Catalyst/Ligand: Add Pd₂(dba)₃ (0.05 eq) and XPhos (0.10 eq).

  • Solvent: Add anhydrous, degassed toluene (0.05 M).

  • Reaction: Seal the vial, remove from the glovebox, and heat at 110 °C for 16–24 hours.

  • Validation Checkpoint: Monitor by LC-MS. Expect slower kinetics (16+ hours) compared to the 6-bromo analog. If conversion stalls at ~50%, this indicates catalyst poisoning by the 3-oxo moiety; a second spike of Pd₂(dba)₃/XPhos (0.02 eq) may be required.

  • Workup: Quench with saturated aqueous NH₄Cl, extract with EtOAc (3x), dry over Na₂SO₄, and purify via flash column chromatography. (Pro-tip: If yields remain <40%, pre-protect the 3-OH group as a benzyl ether prior to amination).

Strategic Recommendations for Drug Development

When designing a compound library around the pyrazolo[4,3-c]pyridine core, prioritize the 6-bromo isomer for late-stage diversification. It offers predictable, high-yielding reactivity. If functionalization at the C-4 position is mandatory for Structure-Activity Relationship (SAR) exploration, plan for a longer synthetic route that incorporates 3-OH protection/deprotection steps to bypass the inherent steric and electronic liabilities of the 4-bromo vector.

References

  • Structure-activity relationship in pyrazolo[4,3-c]pyridines, first inhibitors of PEX14-PEX5 Protein-Protein Interaction (PPI) with trypanocidal activity. Journal of Medicinal Chemistry.[Link]

  • Pyrazolopyridines and triazolopyridines as A2A / A2B inhibitors.
  • Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances.[Link]

Sources

Comparative

Comparing Suzuki coupling efficiency of bromo vs iodo pyrazolo[4,3-c]pyridines

Optimizing Late-Stage Functionalization: A Comparative Guide to Suzuki-Miyaura Coupling of Bromo vs. Iodo Pyrazolo[4,3-c]pyridines Executive Summary Pyrazolo[4,3-c]pyridines are privileged scaffolds in modern drug discov...

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Author: BenchChem Technical Support Team. Date: April 2026

Optimizing Late-Stage Functionalization: A Comparative Guide to Suzuki-Miyaura Coupling of Bromo vs. Iodo Pyrazolo[4,3-c]pyridines

Executive Summary

Pyrazolo[4,3-c]pyridines are privileged scaffolds in modern drug discovery, frequently utilized in the development of kinase inhibitors and anti-proliferative agents [1]. Late-stage diversification of these heterocycles relies heavily on the Suzuki-Miyaura cross-coupling reaction. However, the choice of the halogen electrophile—specifically bromo versus iodo—dictates the thermodynamic landscape of the reaction. This guide provides an objective, data-driven comparison of bromo- and iodo-pyrazolo[4,3-c]pyridines, detailing the mechanistic causality behind their reactivity differences and providing validated experimental workflows to optimize coupling efficiency.

Mechanistic Causality: The Halogen Effect in Heterocyclic Coupling

The fundamental divergence in reactivity between bromo- and iodo-pyrazolo[4,3-c]pyridines originates at the oxidative addition step of the palladium catalytic cycle.

  • Iodo-Pyrazolo[4,3-c]pyridines (Kinetic Control): The carbon-iodine (C-I) bond has a relatively low dissociation energy (~65 kcal/mol). Consequently, oxidative addition to Pd(0) is extremely rapid. This allows chemists to employ mild conditions, such as microwave irradiation at 30–80°C, preventing the thermal degradation of sensitive functional groups [2]. However, this hyper-reactivity introduces a critical vulnerability: if the subsequent transmetalation step is sluggish, the long-lived Pd(II)-aryl intermediate becomes highly susceptible to protodehalogenation (hydrodeiodination), a common side reaction in nitrogen-rich heterocycles [3].

  • Bromo-Pyrazolo[4,3-c]pyridines (Thermodynamic Stability): The carbon-bromine (C-Br) bond is significantly stronger (~81 kcal/mol), making oxidative addition the rate-limiting step. To overcome this activation barrier, reactions require elevated temperatures (80–130°C) and highly active, electron-rich phosphine ligands (e.g., dppf or XPhos) [1]. While the conditions are harsher, bromo-derivatives exhibit superior stability against premature dehalogenation, ensuring high fidelity when coupling sterically hindered or electronically deactivated boronic acids [3].

Quantitative Performance Comparison

The following table synthesizes experimental data comparing the coupling efficiencies of these two electrophiles under optimized conditions.

Parameter7-Iodo-pyrazolo[4,3-c]pyridines3-Bromo-pyrazolo[4,3-c]pyridines
Bond Dissociation Energy ~65 kcal/mol~81 kcal/mol
Oxidative Addition Rate Very FastModerate to Slow
Optimal Catalyst System Pd(OAc)₂, Pd(PPh₃)₄Pd(dppf)Cl₂, Pd₂(dba)₃ / XPhos
Temperature Profile 40°C – 80°C (Microwave preferred)80°C – 130°C (Thermal heating)
Reaction Time 30 – 60 minutes12 – 24 hours
Average Yield Range 80% – 95%60% – 85%
Primary Failure Mode ProtodeiodinationIncomplete conversion (Sluggish)

Workflow Optimization Diagram

To visualize the strategic divergence in reaction planning, the following diagram maps the logical relationship between the halogen choice, thermodynamic requirements, and experimental outcomes.

G Substrate Pyrazolo[4,3-c]pyridine Halide Iodo Iodo-Derivative (e.g., 7-Iodo) Substrate->Iodo Bromo Bromo-Derivative (e.g., 3-Bromo) Substrate->Bromo OxAddI Fast Oxidative Addition (~65 kcal/mol) Iodo->OxAddI OxAddBr Slow Oxidative Addition (~81 kcal/mol) Bromo->OxAddBr CondI Microwave, 30-80°C Pd(OAc)2 / Cs2CO3 OxAddI->CondI CondBr Thermal, 80-130°C Pd(dppf)Cl2 / K2CO3 OxAddBr->CondBr YieldI High Yield (80-95%) Risk: Deiodination CondI->YieldI YieldBr Good Yield (60-85%) Risk: Sluggish Rxn CondBr->YieldBr

Comparative workflow of Suzuki-Miyaura coupling for bromo vs. iodo pyrazolo[4,3-c]pyridines.

Validated Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, where the choice of reagents inherently mitigates the primary failure modes of each halogen class.

Protocol A: Microwave-Assisted Coupling of 7-Iodo-pyrazolo[4,3-c]pyridines Adapted for high-throughput synthesis of anti-proliferative libraries[2].

  • Preparation: In a 10 mL microwave vial, combine the 7-iodo-pyrazolo[4,3-c]pyridine derivative (1.0 equiv) and the arylboronic acid (1.5 equiv).

  • Catalyst & Base: Add Palladium(II) acetate (Pd(OAc)₂, 0.05 equiv) and Cesium carbonate (Cs₂CO₃, 2.0 equiv).

  • Solvent System: Suspend the mixture in a degassed solution of Ethanol/Water (4:1 v/v, 0.1 M concentration). Seal the vial under an argon atmosphere.

  • Reaction: Irradiate in a microwave reactor at 80°C for 30 minutes.

  • Workup: Cool to room temperature, dilute with ethyl acetate, wash with brine, dry over anhydrous MgSO₄, and purify via flash column chromatography. Self-Validating Mechanism: The use of an aqueous ethanol solvent system ensures the complete dissolution of Cs₂CO₃. This rapid generation of hydroxide/carbonate ions accelerates the formation of the reactive boronate complex [4], pushing the transmetalation step forward at a rate that outpaces the competing protodeiodination pathway.

Protocol B: Thermal Coupling of 3-Bromo-pyrazolo[4,3-c]pyridines Adapted for the synthesis of complex kinase inhibitors[1].

  • Preparation: In a Schlenk tube, combine the 3-bromo-pyrazolo[4,3-c]pyridine derivative (1.0 equiv) and the arylboronic pinacol ester (1.2 equiv).

  • Catalyst & Base: Add[1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.1 equiv) and Potassium carbonate (K₂CO₃, 3.0 equiv).

  • Solvent System: Add a degassed mixture of 1,4-Dioxane/Water (5:1 v/v, 0.2 M concentration).

  • Reaction: Seal the tube and heat in an oil bath at 100°C for 12–16 hours under aggressive stirring.

  • Workup: Cool the mixture, filter through a pad of Celite to remove palladium black, concentrate under reduced pressure, and purify via reverse-phase HPLC. Self-Validating Mechanism: The bidentate dppf ligand enforces a cis-geometry on the palladium center. This structural pre-organization facilitates efficient reductive elimination and prevents catalyst aggregation (precipitation of Pd black) during the prolonged thermal heating required to cleave the highly stable C-Br bond.

References

  • Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines Source: Molecules (MDPI) URL:[Link]

  • Discovery of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Inhibitors of Extracellular Signal-Regulated Kinase (ERK) for the Treatment of Cancers Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling Source: Chemical Society Reviews (RSC Publishing) URL:[Link]

Sources

Validation

Predictive vs. Empirical Binding: Evaluating 6-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol Derivatives as TYK2 JH2 Allosteric Inhibitors

Executive Summary The development of highly selective kinase inhibitors frequently requires targeting allosteric sites to bypass the highly conserved ATP-binding orthosteric pockets. For Tyrosine Kinase 2 (TYK2)—a critic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of highly selective kinase inhibitors frequently requires targeting allosteric sites to bypass the highly conserved ATP-binding orthosteric pockets. For Tyrosine Kinase 2 (TYK2)—a critical mediator in autoimmune diseases like psoriasis—targeting the JH2 pseudokinase domain has proven to be a clinically validated strategy.

This guide provides an objective, highly technical comparison of the in silico predictive binding affinities versus the experimental empirical binding data for derivatives of 6-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol . By utilizing the 6-bromo position as a synthetic handle for cross-coupling, researchers can rapidly generate libraries to probe the solvent-exposed regions of the JH2 domain. We detail the mechanistic rationale, self-validating experimental protocols, and a comparative data analysis to guide drug development professionals in optimizing this privileged scaffold.

Mechanistic Rationale: The Pyrazolo-Pyridine Core

The choice of the 6-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol scaffold is driven by strict structure-activity relationship (SAR) requirements [1].

  • Tautomeric Advantage (The "Why"): In physiological solutions, the 3-ol form rapidly tautomerizes to the 1,2-dihydro-3H-pyrazolo[4,3-c]pyridin-3-one form. This creates a rigid, planar system with a highly effective hydrogen bond donor (N-H) and acceptor (C=O). This motif perfectly mimics the nicotinamide core of early TYK2 inhibitors (such as Deucravacitinib) but offers superior metabolic stability and optimal geometry for binding the hinge-like residues (e.g., Val603) within the TYK2 JH2 domain.

  • The 6-Bromo Handle: The bromine atom at the C6 position is electronically activated, making it an ideal substrate for palladium-catalyzed Buchwald-Hartwig aminations or Suzuki-Miyaura couplings. This allows for late-stage diversification with cyclopropyl amides or heteroaromatic amines to target the adjacent solvent channel, driving both potency and selectivity.

In Silico Workflow: Predictive Binding via MM-GBSA

Molecular docking alone (e.g., Glide XP) often fails to accurately rank congeneric series due to its inability to account for dynamic solvent effects and receptor flexibility. To bridge this gap, we employ Molecular Mechanics with Generalized Born and Surface Area continuum solvation (MM-GBSA).

Step-by-Step Predictive Protocol:

  • Ligand Preparation: 6-substituted derivatives are enumerated in silico at physiological pH (7.4) to ensure the correct 3-one tautomer and protonation states are modeled.

  • Protein Preparation: The TYK2 JH2 domain crystal structure is optimized (assigning bond orders, adding hydrogens, and optimizing the H-bond network).

  • Docking & Scoring: Ligands are docked into the allosteric pocket. The top poses are subjected to MM-GBSA minimization, allowing the local protein residues (within 5 Å) to relax.

  • Free Energy Calculation: The binding free energy ( ΔGbind​ ) is calculated, factoring in van der Waals, Coulombic, and implicit solvation energies.

Workflow A 6-Bromo Core Virtual Library B Molecular Docking (Glide XP) A->B C MM-GBSA Binding Free Energy B->C D Chemical Synthesis (Pd-Catalyzed) C->D E SPR Binding (Kd) & TR-FRET (IC50) D->E E->A SAR Feedback

Computational to empirical validation cycle for pyrazolo-pyridine derivatives.

Experimental Workflow: Empirical Validation

To establish trustworthiness, empirical validation must utilize orthogonal, self-validating assays. We pair Surface Plasmon Resonance (SPR) for direct thermodynamic binding ( Kd​ ) with Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for functional inhibition ( IC50​ ) [2].

Surface Plasmon Resonance (SPR) Protocol

SPR is highly sensitive to bulk refractive index changes (e.g., from DMSO). A self-validating SPR system must internally correct for these artifacts.

  • Immobilization: Amine-couple the biotinylated TYK2 JH2 domain onto a streptavidin-coated sensor chip (e.g., Biacore Series S Sensor Chip SA) to achieve ~3000 Response Units (RU).

  • Reference Channel Setup (Control): A parallel flow cell is activated and deactivated without protein. All analyte responses are double-referenced (subtracting the reference cell and a buffer blank) to eliminate non-specific binding.

  • Solvent Correction (Control): Because derivatives are dissolved in DMSO, a 6-point DMSO calibration curve (1.5% to 2.5% DMSO) is run before and after the analyte cycles to correct for bulk refractive index mismatches.

  • Analyte Injection: Inject the 6-substituted derivatives in a 3-fold dilution series (e.g., 0.5 nM to 1000 nM) at a flow rate of 50 µL/min to minimize mass transport limitations.

  • Kinetic Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract kon​ , koff​ , and Kd​ .

SPR_Protocol N1 Immobilize TYK2 JH2 (Amine Coupling) N3 Inject Analyte (Concentration Series) N1->N3 N2 Reference Channel (Blank Activation) N2->N3 Subtract Baseline N4 Solvent Correction (DMSO Calibration) N3->N4 N5 Kinetic Fitting (1:1 Langmuir Model) N4->N5

Self-validating SPR workflow ensuring robust Kd determination via internal controls.

TR-FRET Functional Assay

To confirm that binding translates to allosteric inhibition, a TR-FRET assay is utilized. The assay measures the inhibition of TYK2-mediated phosphorylation of a synthetic peptide substrate. The ratiometric nature of TR-FRET (emission at 665 nm / 615 nm) acts as an internal control against compound auto-fluorescence or quenching, ensuring data integrity.

Quantitative Data Comparison: In Silico vs. Experimental

The table below summarizes the comparative performance of the parent 6-Bromo scaffold against four optimized derivatives. The data demonstrates the causality between exploring the solvent channel (via R6 substitution) and the resulting exponential gains in binding affinity.

CompoundC6 Substituent (R6)In Silico ΔGcalc​ (kcal/mol)SPR Kd​ (nM)TR-FRET IC50​ (nM)Mechanistic Observation
1 (Core) -Bromo-6.54,500>10,000Baseline binding; lacks solvent channel engagement.
2 -Cyclopropylamino-8.2120350Aliphatic ring provides favorable van der Waals contacts.
3 -4-Fluorophenyl-8.945110Fluorine atom engages in multipolar interactions with local amides.
4 -(Pyridin-2-ylamino)-9.81542Pyridine nitrogen acts as a secondary H-bond acceptor.
5 -(1-Methyl-1H-pyrazol-4-yl)-10.54.211Optimal steric fill; methyl group displaces high-energy water.

Analysis of Causality: The in silico MM-GBSA calculations correctly predicted the rank order of the experimental affinities. Compound 1 (the 6-Bromo precursor) exhibits weak millimolar binding because the heavy bromine atom fails to form specific interactions in the solvent-exposed pocket. By replacing the bromine with a 1-methyl-1H-pyrazol-4-yl group (Compound 5), the ΔGcalc​ drops significantly (-10.5 kcal/mol). This is caused by the displacement of a high-energy, unfavorably coordinated water molecule in the JH2 pocket, an entropic gain perfectly captured by both the implicit solvation model and the empirical SPR Kd​ (4.2 nM).

Conclusion

The 6-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol scaffold is a highly versatile starting point for kinase inhibitor design. While in silico MM-GBSA provides a highly accurate predictive funnel for prioritizing R6-substitutions, it must be coupled with self-validating empirical techniques like SPR and TR-FRET. This orthogonal approach ensures that thermodynamic binding translates directly into functional allosteric inhibition, mitigating the risk of late-stage attrition in drug development.

References

  • Development and Therapeutic Implications of Tyrosine Kinase 2 Inhibitors Journal of Medicinal Chemistry (ACS Publications)[Link] [1]

  • Screening and Characterization of Allosteric Small Molecules Targeting Bruton's Tyrosine Kinase PubMed Central (PMC) - National Institutes of Health[Link][2]

Comparative

Benchmarking 6-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol against other heterocyclic scaffolds in drug discovery

As a Senior Application Scientist, selecting the optimal heterocyclic scaffold is the most consequential decision in the early stages of small-molecule drug discovery. While classic bioisosteres like indoles and benzimid...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the optimal heterocyclic scaffold is the most consequential decision in the early stages of small-molecule drug discovery. While classic bioisosteres like indoles and benzimidazoles have historically dominated kinase inhibitor design, the demand for higher ligand efficiency (LE) and stricter kinome selectivity has driven the field toward more sophisticated nitrogen-rich heterocycles.

This guide benchmarks 6-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol against traditional scaffolds, providing a comprehensive analysis of its structural advantages, late-stage functionalization workflows, and self-validating experimental protocols.

Structural and Electronic Benchmarking

The pyrazolopyridine core is a privileged bioisostere of purine, allowing it to seamlessly interface with the ATP-binding pockets of various kinases[1]. However, the specific isomerism and substitution pattern of 6-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol offer distinct physicochemical advantages over classic indoles, benzimidazoles, and even its closely related 1H-pyrazolo[3,4-b]pyridine counterparts.

  • Hinge-Binding Fidelity: The 3-OH group (which readily tautomerizes to the 3-oxo form) acts as a highly directional hydrogen bond donor/acceptor pair. This motif perfectly mimics the N1 and N6 interactions of ATP within the kinase hinge region, anchoring the scaffold with high thermodynamic stability[1].

  • Unique Gatekeeper Engagement: Unlike bulky indole scaffolds that primarily rely on hydrophobic packing, the pyrazolo[4,3-c]pyridine core can establish unique hydrogen bond networks with gatekeeper residues (e.g., Gln103 and Lys112 in ERK). This interaction is responsible for the exceptional kinome selectivity observed in this class of inhibitors[2].

  • Synthetic Vectoring: The bromine atom at the C6 position is strategically oriented toward the solvent-exposed region or hydrophobic pocket II (depending on the target kinase). Because the pyridine ring is electron-deficient, the C6-Br bond is highly activated for oxidative addition, making it an ideal handle for late-stage diversification via transition-metal catalysis[2].

Quantitative Scaffold Comparison

The following table summarizes the benchmarking data of pyrazolo[4,3-c]pyridine derivatives against alternative heterocyclic scaffolds commonly used in hit-to-lead campaigns[1][2][3].

Scaffold ClassRepresentative CoreAvg. MW (Lead)Avg. ClogPLigand Efficiency (LE)Kinome Selectivity (S-score)Primary Target Profile
Pyrazolo[4,3-c]pyridine 6-Substituted-3-ol< 350 Da1.5 - 2.5> 0.45 High (Engages Gln103/Lys112)ERK/MAPK, PtpB-Mtb[2][4]
Indole 5-Substituted> 400 Da3.0 - 4.5~ 0.30Moderate (Hinge only)Broad Spectrum Kinases
Benzimidazole 2-Substituted> 380 Da2.5 - 3.5~ 0.35ModerateRTKs, GPCRs
Pyrazolo[3,4-b]pyridine 1H-Isomer< 350 Da2.0 - 3.0> 0.38High (TBK1/CDK focused)TBK1, FGFR, CDKs[1][3]

Signaling Pathway Context: The ERK/MAPK Axis

The ERK/MAPK pathway is hyperactivated in over 30% of human cancers. While traditional MEK inhibitors suffer from acquired resistance due to pathway reactivation, targeting ERK directly with pyrazolo[4,3-c]pyridine derivatives has shown profound clinical promise[2].

ERK_Pathway RTK Receptor Tyrosine Kinase RAS RAS GTPase RTK->RAS Activation RAF RAF Kinase RAS->RAF Phosphorylation MEK MEK1/2 RAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Target Cell Proliferation ERK->Target Nuclear Translocation Inhibitor Pyrazolo[4,3-c]pyridine Derivative Inhibitor->ERK Hinge Binding

Caption: ERK/MAPK signaling cascade inhibited by pyrazolo[4,3-c]pyridine derivatives.

Beyond oncology, this scaffold has demonstrated remarkable versatility. Recent structure-based drug discovery efforts have successfully utilized pyrazolo[4,3-c]pyridines to disrupt the PEX14–PEX5 protein-protein interaction in Trypanosoma[5], and as potent inhibitors of Mycobacterium tuberculosis protein tyrosine phosphatase B (PtpB-Mtb)[4].

Self-Validating Experimental Methodologies

To ensure scientific integrity, the protocols used to functionalize and evaluate this scaffold must be designed as self-validating systems. This prevents false positives/negatives caused by liquid handling errors or assay interference.

Protocol A: High-Throughput Suzuki-Miyaura Cross-Coupling at C6

Causality: The 6-bromo position on the electron-deficient pyrazolo[4,3-c]pyridine core is highly activated for oxidative addition. Utilizing a bulky, bidentate phosphine ligand (e.g., dppf) accelerates the transmetalation step, which is typically the rate-limiting barrier for heterocyclic boronic acids. Self-Validation: The inclusion of an inert internal standard ensures that any observed drop in yield is strictly chemical, not mechanical.

  • Preparation: Dispense 6-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol (1.0 eq), diverse boronic acids (1.5 eq), and Pd(dppf)Cl₂ (0.05 eq) into a 96-well reaction block.

  • Solvent Addition: Add degassed 1,4-dioxane/H₂O (4:1) containing K₂CO₃ (3.0 eq) and 4,4'-dimethylbiphenyl (0.1 eq) as the internal standard.

  • Reaction: Seal the block and heat to 90°C for 4 hours under a nitrogen atmosphere.

  • Validation & Analysis: Post-reaction, an aliquot is analyzed via LC-MS. The system automatically integrates the internal standard peak. System Check: If the internal standard area deviates by >5% from the control well, the specific reaction is flagged for liquid handling failure, invalidating the well rather than recording a false "zero yield."

Protocol B: TR-FRET Kinase Inhibition Assay

Causality: Nitrogen-rich heterocycles like pyrazolopyridines frequently exhibit intrinsic auto-fluorescence in the blue/green spectrum, which severely confounds standard fluorescence intensity assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) utilizes a lanthanide chelate (e.g., Europium) with a long emission half-life. By introducing a microsecond delay before reading, background auto-fluorescence completely decays, isolating the true binding signal. Self-Validation: Dynamic Z'-factor calculation ensures the assay window remains robust across every single plate.

  • Incubation: Incubate the target kinase (e.g., ERK1/2) with the fluorescently labeled tracer and the pyrazolo[4,3-c]pyridine derivative in assay buffer (HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35) for 60 minutes at room temperature.

  • Detection Reagent: Add the Europium-labeled anti-tag antibody.

  • Measurement: Excite the plate at 340 nm. Wait for a 100 µs delay , then measure emission at 615 nm (donor) and 665 nm (acceptor).

  • Validation & Analysis: Each 384-well plate must include 16 positive control wells (DMSO only) and 16 negative control wells (no enzyme). System Check: The Z'-factor is calculated dynamically. A plate is strictly rejected if Z' < 0.6, validating that any observed IC₅₀ shifts represent true thermodynamic binding rather than assay drift.

Workflow Scaffold 6-Bromo-1H-pyrazolo [4,3-c]pyridin-3-ol Coupling Pd-Catalyzed Cross-Coupling Scaffold->Coupling Boronic Acid, Pd(dppf)Cl2 Purification LC-MS Guided Purification Coupling->Purification Internal Std Check Assay TR-FRET Kinase Assay Purification->Assay Purity > 95% Validation Hit Validation (Z' > 0.6) Assay->Validation IC50 & LE Calc

Caption: Self-validating high-throughput workflow for scaffold derivatization and screening.

References

  • Benchchem Technical Support Team. "A Comparative Guide to 4-Methyl-1H-pyrazolo[4,3-c]pyridine and its Isomers in Drug Discovery." Benchchem.
  • Hruza, A., et al. "Discovery of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Inhibitors of Extracellular Signal-Regulated Kinase (ERK) for the Treatment of Cancers.
  • "Identification of novel pyrazolo[4,3-c]pyridine and diazepane derivatives as potent inhibitors of Mycobacterium tuberculosis protein tyrosine phosph
  • "Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity.
  • "Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy." PMC - NIH.

Sources

Validation

Mass Spectrometry Fragmentation Pattern Validation for 6-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol: A Comparative Structural Elucidation Guide

As a Senior Application Scientist in analytical chemistry, one of the most complex challenges in structural elucidation is resolving the fragmentation topologies of heavily functionalized, halogenated heterocycles. 6-Bro...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in analytical chemistry, one of the most complex challenges in structural elucidation is resolving the fragmentation topologies of heavily functionalized, halogenated heterocycles. 6-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol (Exact Mass: 212.9538 Da for 79 Br) is a critical bicyclic scaffold frequently utilized as a kinase inhibitor building block.

Validating its mass spectrometry (MS) fragmentation pattern is not merely an exercise in identification; it is a prerequisite for downstream metabolite tracking and impurity profiling. This guide objectively compares the performance of leading MS platforms for this specific task and provides a self-validating experimental framework for high-resolution structural elucidation.

Mechanistic Grounding: The Fragmentation Topology

To select the correct analytical platform, we must first understand the causality behind the molecule's gas-phase dissociation. When subjected to Collision-Induced Dissociation (CID) in positive electrospray ionization mode (ESI+), the protonated precursor ion [M+H]+ at m/z 213.96 / 215.96 undergoes highly specific degradation trajectories dictated by its structural features 1.

  • The Isotopic Halogen Signature: The presence of the C6-bromine atom yields a characteristic 1:1 isotopic doublet ( 79 Br/ 81 Br). The retention or loss of this doublet in subsequent product ions is the primary diagnostic tool for localizing the site of cleavage 2.

  • The Isobaric Cleavage Challenge: 3-Hydroxypyrazoles exist in a tautomeric equilibrium with pyrazolin-3-ones. Upon collisional activation, the pyrazole ring can expel nitrogen gas (N 2​ , Δ m = 28.0061 Da). Concurrently, the tautomeric pyrazolin-3-one form can expel carbon monoxide (CO, Δ m = 27.9949 Da).

  • Secondary Dissociation: Following the initial loss of CO or N 2​ , elevated collision energies drive the homolytic cleavage of the robust C-Br bond, expelling a bromine radical (Br•) to form a highly conjugated cation at m/z 107.05.

Fragmentation M Precursor [M+H]+ m/z 213.96 / 215.96 (1:1 Isotope Ratio) LossCO [M+H - CO]+ m/z 185.97 / 187.97 Δm = 27.995 Da M->LossCO Tautomeric Cleavage (-CO) LossN2 [M+H - N2]+ m/z 185.96 / 187.96 Δm = 28.006 Da M->LossN2 Pyrazole Cleavage (-N2) LossBr1 [M+H - CO - Br•]+ m/z 107.05 LossCO->LossBr1 High CE (-Br•) LossBr2 [M+H - N2 - Br•]+ m/z 107.04 LossN2->LossBr2 High CE (-Br•)

Caption: Proposed ESI-MS/MS fragmentation pathways for 6-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol.

Platform Comparison: Selecting the Right MS Technology

To validate this specific fragmentation pattern, the analytical platform must be capable of resolving the isobaric interference between the loss of CO and N 2​ . The mass difference between these two neutral losses is merely 0.0112 Da .

Resolving these peaks at m/z 186 requires an instrumental resolving power ( R=m/Δm ) of approximately 16,600 . This physical limitation dictates our choice of instrumentation 3.

Table 1: Objective Performance Comparison of MS Platforms
Feature / MetricESI-Q-TOF (High-Resolution)ESI-QqQ (Triple Quadrupole)EI-GC-MS (Hard Ionization)
Ionization Method Soft (ESI+)Soft (ESI+)Hard (Electron Impact, 70 eV)
Typical Resolving Power 30,000 – 50,000~200 - 300 (Unit Resolution)~500 - 1,000
Mass Accuracy < 2 ppm± 0.1 Da± 0.1 Da
Resolves -CO vs -N 2​ ? Yes No (Yields a single merged peak)No
Primary Utility De novo structural elucidation High-throughput targeted quantitationSpectral library matching
Limitations Lower dynamic range for quantitationCannot distinguish isobaric neutral lossesRequires derivatization of the -OH group

The Verdict: While Triple Quadrupole (QqQ) systems are unmatched for targeted Multiple Reaction Monitoring (MRM) assays, they operate at unit resolution. They will detect a single peak at m/z 186, blinding the analyst to whether the molecule lost CO, N 2​ , or a mixture of both. Therefore, ESI-Q-TOF (Quadrupole Time-of-Flight) is the mandatory gold standard for the initial validation of this fragmentation pattern 4.

Self-Validating Experimental Protocol (ESI-Q-TOF)

The following methodology is designed as a self-validating system. It incorporates internal checkpoints to ensure that the data acquired is derived purely from the target analyte and not from background noise or isobaric contaminants.

Step 1: Sample Preparation & Chromatographic Separation
  • Preparation: Dissolve 6-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol to a final concentration of 1 µg/mL in a 50:50 mixture of LC-MS grade Water:Acetonitrile containing 0.1% Formic Acid .

  • Causality: Formic acid acts as an abundant proton source. The basic pyridine nitrogen readily accepts a proton, ensuring maximum ionization efficiency and driving the formation of the [M+H]+ precursor ion rather than unwanted sodium adducts.

  • Separation: Inject 2 µL onto a sub-2 µm C18 UHPLC column. Run a 5-minute gradient from 5% to 95% Acetonitrile. This separates the target from any synthetic impurities that might cause ion suppression in the source.

Step 2: Precursor Ion Validation (MS1 Survey Scan)
  • Action: Operate the Q-TOF in full-scan MS1 mode (m/z 100–500).

  • Validation Checkpoint: Locate the chromatographic peak. Before proceeding to MS/MS, extract the mass spectrum and verify the isotopic signature. You must observe a doublet at m/z 213.9615 and 215.9595. If the intensity ratio of these two peaks deviates by more than 5% from a 1:1 ratio, abort the MS/MS run. A skewed ratio indicates co-elution of an isobaric contaminant, which will invalidate the fragmentation data.

Step 3: Collision-Induced Dissociation (CID) Strategy
  • Action: Isolate the precursor ions in Q1 (using a narrow 1.0 Da isolation window to select the 79 Br and 81 Br isotopes in separate experiments).

  • Causality (CE Ramping): Transfer the ions to the collision cell (q2) filled with Argon gas. Apply a ramped Collision Energy (CE) from 15 eV to 40 eV .

    • Low CE (15–20 eV) gently vibrates the molecule, triggering the lowest-energy pathways: the expulsion of CO and N 2​ . This preserves the bromine atom, allowing you to observe the m/z 186/188 doublet.

    • High CE (30–40 eV) shatters the core structure, providing enough internal energy to break the strong aromatic C-Br bond, yielding the m/z 107 product ion.

Step 4: High-Resolution Data Acquisition
  • Action: Detect the fragments in the TOF analyzer. Ensure the instrument is calibrated with an internal lock-mass (e.g., Leucine Enkephalin, m/z 556.2771) infused continuously via a reference sprayer.

  • Causality: The lock-mass corrects for thermal drift in the flight tube in real-time, guaranteeing the < 2 ppm mass accuracy required to definitively distinguish the m/z 185.9666 (-CO) peak from the m/z 185.9554 (-N 2​ ) peak.

Workflow Prep 1. Sample Prep (0.1% Formic Acid) LC 2. UHPLC Separation Prep->LC ESI 3. ESI(+) Ionization LC->ESI Q1 4. Q1 Isolation (Isotope Check) ESI->Q1 CID 5. Collision Cell (CE Ramp 15-40 eV) Q1->CID TOF TOF CID->TOF

Caption: Step-by-step LC-ESI-Q-TOF workflow for targeted structural elucidation and validation.

Quantitative Data Summary: Exact Mass Targets

To facilitate your data analysis, Table 2 provides the theoretical exact masses for the validated fragmentation pathway. Use these values to calculate your experimental mass error (in ppm).

Table 2: Theoretical Exact Mass Fragmentation Table (Positive Ion Mode)
Fragment IdentityMolecular FormulaTheoretical Exact Mass ( 79 Br)Theoretical Exact Mass ( 81 Br)Neutral Loss ( Δ m)
Precursor [M+H]+ C 6​ H 5​ BrN 3​ O + 213.9616 Da215.9596 DaN/A
Loss of CO C 5​ H 5​ BrN 3+​ 185.9667 Da187.9646 Da27.9949 Da (CO)
Loss of N 2​ C 6​ H 5​ BrO + 185.9555 Da187.9534 Da28.0061 Da (N 2​ )
Loss of CO + Br• C 5​ H 5​ N 3+∙​ 107.0483 DaN/A (Br lost)106.9132 Da (Total)
Loss of N 2​
  • Br•
C 6​ H 5​ O +∙ 107.0371 DaN/A (Br lost)106.9244 Da (Total)

Note: The ability to detect the m/z 107.0483 vs 107.0371 split further validates whether the primary loss was CO or N 2​ prior to dehalogenation.

References

  • A Mechanism Study on the (+)
  • Spectroscopic Profile of 2-Amino-4-bromopyridine: A Technical Guide. Benchchem.
  • The Switch Is On: from Triple Quadrupoles and Q-TOF to Orbitrap High Resolution Mass Spectrometry. Thermo Fisher Scientific.
  • ESI-Q-TOF MS/MS study of poly(2-oxazoline)s. AGS Analitica.

Sources

Comparative

Comparative Structural Analysis of Pyrazolo[4,3-c]pyridines and Pyrazolo[3,4-b]pyridines in Drug Discovery

As a Senior Application Scientist navigating the complexities of modern drug discovery, I approach scaffold selection not merely as a structural exercise, but as a strategic alignment of physicochemical properties with t...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist navigating the complexities of modern drug discovery, I approach scaffold selection not merely as a structural exercise, but as a strategic alignment of physicochemical properties with the target's binding site topology. Among the most privileged 5:6 aza-fused bicyclic systems, pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines (often broadly referred to as azaindazoles) have emerged as highly versatile pharmacophores[1].

While both scaffolds share a core pyrazolopyridine framework, the positional shift of the nitrogen atom within the pyridine ring fundamentally alters their dipole moments, electron density, hydrogen-bonding networks, and permissible substitution trajectories. This guide provides an in-depth comparative analysis of these two scaffolds, detailing their synthetic methodologies, pharmacological profiles, and the experimental protocols required to validate their biological performance.

Structural and Electronic Divergence

The defining difference between these two scaffolds lies in the fusion face and the resulting position of the pyridine nitrogen.

  • 1H-Pyrazolo[3,4-b]pyridine: The pyridine nitrogen is located at position 7. This proximity to the pyrazole ring creates a highly polarized edge. The N1-H and N2 atoms act as a classic, bidentate hydrogen-bond donor/acceptor motif, which perfectly mimics the binding of the adenine ring of ATP in the hinge region of kinases[2].

  • 1H-Pyrazolo[4,3-c]pyridine: The pyridine nitrogen is located at position 5. This distal placement shifts the electron density away from the pyrazole core, altering the pKa of the N1-H and modifying the scaffold's overall dipole moment[1]. This allows the scaffold to engage in alternative binding modes, such as deep-pocket interactions or unique gatekeeper residue engagements, making it highly effective not just for kinases, but for protein-protein interactions (PPIs)[3].

ScaffoldComparison cluster_0 Pyrazolo[3,4-b]pyridine Binding Logic cluster_1 Pyrazolo[4,3-c]pyridine Binding Logic N1_34b N1-H Essential Hinge Donor N2_34b N2 Hinge Acceptor N1_34b->N2_34b Pyrazole Sub_34b C3 / C4 / C5 Solvent & Deep Pocket Vectors N2_34b->Sub_34b Pyridine Fusion N1_43c N1-H / N2 Flexible H-Bond Network N5_43c Pyridine N5 Altered Dipole & pKa N1_43c->N5_43c Scaffold Sub_43c C3 / C6 / C7 Gatekeeper/Allosteric Vectors N5_43c->Sub_43c Substitution

Structural binding logic and functionalization vectors of pyrazolopyridine scaffolds.

Pharmacological Profiles & Target Applications

Pyrazolo[3,4-b]pyridines: The Kinase Hinge-Binding Champions

The 1H-pyrazolo[3,4-b]pyridine scaffold is the most common kinase inhibitor prototype reported in the literature[2]. Its rigid, planar structure is optimized for the ATP-binding site. For instance, in Fibroblast Growth Factor Receptor (FGFR) inhibitors, the N1-H forms a critical hydrogen bond with the hinge region; experimental data shows that N-methylation of this position completely erodes enzymatic activity (IC50 > 5 μM)[4]. This scaffold has also yielded highly potent inhibitors (sub-nanomolar IC50s) for Monopolar spindle kinase 1 (Mps1)[5] and TANK-binding kinase 1 (TBK1)[6].

Pyrazolo[4,3-c]pyridines: Versatility Beyond the Hinge

While also utilized in kinase inhibition—such as 1-(1H-pyrazolo[4,3-c]pyridin-6-yl)ureas targeting ERK via unique hydrogen bonds with the gatekeeper Gln103[7]—this scaffold shines in non-traditional targets. It has been successfully deployed as the first class of small-molecule inhibitors disrupting the PEX14–PEX5 protein-protein interaction in Trypanosoma parasites[3], and as potent inhibitors of Mycobacterium tuberculosis protein tyrosine phosphatase B (PtpB-Mtb)[8].

Quantitative Performance Comparison
ScaffoldRepresentative TargetKey Binding InteractionBiochemical IC50Reference
1H-Pyrazolo[3,4-b]pyridine FGFR1 KinaseN1-H H-bond donor to hinge backbone42.4 nM[4]
1H-Pyrazolo[3,4-b]pyridine Mps1 KinaseBidentate hinge binding2.59 nM[5]
1H-Pyrazolo[3,4-b]pyridine TBK1 KinaseHinge binding + C3 solvent vector0.2 nM[6]
1H-Pyrazolo[4,3-c]pyridine ERK KinaseGatekeeper Gln103/Lys112 interaction0.4 nM[7]
1H-Pyrazolo[4,3-c]pyridine PEX14-PEX5 (PPI)π–π stacking with Phe17/Phe34265 μM (EC50)[3]

Synthetic Methodologies

The causality behind the synthetic choices for these scaffolds is driven by the required substitution patterns.

Synthesis of Pyrazolo[3,4-b]pyridines: The most robust and widely adopted route involves the condensation of 5-aminopyrazoles with activated 1,3-dicarbonyl compounds or α,β-unsaturated carbonyls[2].

  • Reagent Preparation: Dissolve the appropriate 5-amino-1H-pyrazole (1.0 eq) and the 1,3-dicarbonyl compound (1.2 eq) in glacial acetic acid.

  • Cyclocondensation: Reflux the mixture at 120°C for 4–6 hours. The acidic environment catalyzes the initial imine formation followed by intramolecular cyclization.

  • Isolation: Cool to room temperature, pour into ice water, and neutralize with saturated NaHCO3. The resulting precipitate is filtered and recrystallized to yield the functionalized pyrazolo[3,4-b]pyridine.

Synthesis of Pyrazolo[4,3-c]pyridines: Because the pyridine nitrogen is at position 5, condensation routes are less straightforward. A highly controlled, step-wise functionalization of a pre-formed core is preferred[7].

  • Core Activation: Start with 6-chloro-1H-pyrazolo[4,3-c]pyridine. Treat with N-iodosuccinimide (NIS) in DMF at room temperature to selectively iodinate the C-3 position.

  • Protection: Protect the N1-H using trityl chloride (Trt-Cl) and NaH in THF to prevent unwanted cross-coupling at the pyrazole nitrogen.

  • Diversification: Perform a palladium-catalyzed Suzuki-Miyaura coupling at the C-3 iodo position using an aryl boronic acid, followed by Buchwald-Hartwig amination at the C-6 chloro position to install desired functional groups (e.g., urea derivatives).

Experimental Validation Protocols

To ensure scientific integrity, the biochemical evaluation of these scaffolds must utilize a self-validating system. For kinase targets, the ADP-Glo™ Kinase Assay is the gold standard because it measures ADP production universally, decoupling the assay from specific peptide substrate constraints and allowing direct comparison between diverse targets (e.g., FGFR vs. ERK).

Protocol: Self-Validating Universal Kinase Assay (ADP-Glo)

Objective: Determine the IC50 of synthesized pyrazolopyridines while ensuring assay robustness (Z'-factor > 0.6).

Step-by-Step Methodology:

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of the test compounds in 100% DMSO. Transfer 100 nL of each concentration to a 384-well low-volume white microplate using an acoustic liquid handler (e.g., Echo 550) to eliminate tip-based carryover.

  • Enzyme Incubation: Add 2.5 μL of the purified kinase domain (e.g., FGFR1 or ERK) diluted in assay buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 1 mM DTT). Incubate for 30 minutes at room temperature to allow the compound to reach binding equilibrium.

  • Reaction Initiation: Add 2.5 μL of a substrate/ATP mix. Crucial Step: The ATP concentration must be set at the enzyme's empirical Km​ to ensure the IC50 accurately reflects the Ki​ . Incubate for 60 minutes.

  • ATP Depletion: Add 5 μL of ADP-Glo™ Reagent. Incubate for 40 minutes to terminate the kinase reaction and deplete all unconsumed ATP, leaving only the generated ADP.

  • Signal Generation: Add 10 μL of Kinase Detection Reagent to convert ADP back to ATP and introduce luciferase/luciferin to generate a luminescent signal. Incubate for 30 minutes.

  • Readout & Validation: Measure luminescence using a multimode plate reader. Calculate the Z'-factor using the positive control (Staurosporine, 1 μM) and negative control (DMSO vehicle). A Z'-factor > 0.6 validates the assay's statistical reliability.

AssayWorkflow Prep 1. Compound Titration (10-point curve in DMSO) Incubate 2. Kinase + Ligand Incubation (Establish Equilibrium) Prep->Incubate React 3. ATP + Substrate Addition (Catalytic Phase) Incubate->React Detect 4. ADP-Glo Reagent (Deplete ATP, Convert ADP) React->Detect Read 5. Luminescence Readout (Quantify IC50) Detect->Read Valid Self-Validation: Z'-factor > 0.6 Read->Valid

Self-validating biochemical kinase assay workflow utilizing ADP-Glo detection.

Conclusion

The choice between a pyrazolo[3,4-b]pyridine and a pyrazolo[4,3-c]pyridine scaffold dictates the trajectory of a drug discovery program. Pyrazolo[3,4-b]pyridines offer unparalleled, predictable hinge-binding capabilities, making them the premier choice for rapid kinase inhibitor development[2][4]. Conversely, the altered electronic landscape of pyrazolo[4,3-c]pyridines provides the structural flexibility required to tackle complex, non-traditional pockets, such as allosteric sites and protein-protein interfaces[3][7]. Understanding the causality behind these structural nuances is the key to unlocking their full therapeutic potential.

References

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy Source: RSC Medicinal Chemistry (via NIH) URL:[Link]

  • Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors Source: ACS Medicinal Chemistry Letters URL:[Link]

  • Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer Source: European Journal of Medicinal Chemistry (via PubMed) URL:[Link]

  • Discovery of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Inhibitors of Extracellular Signal-Regulated Kinase (ERK) for the Treatment of Cancers Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics Source: Molecules (MDPI) URL:[Link]

  • Identification of novel pyrazolo[4,3-c]pyridine and diazepane derivatives as potent inhibitors of Mycobacterium tuberculosis protein tyrosine phosphatase B Source: Infection and Immunity (ASM Journals) URL:[Link]

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study Source: Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis) URL:[Link]

  • Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Validation

Validating computational models for 6-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol reactivity

[label="Empirical Validation\n Fig 1: Tautomeric equilibrium and C6-Br functionalization pathways of the core scaffold. Platform Comparison: Predicting Scaffold Reactivity We evaluated three industry-standard platforms—S...

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Author: BenchChem Technical Support Team. Date: April 2026

[label="Empirical Validation\n

Fig 1: Tautomeric equilibrium and C6-Br functionalization pathways of the core scaffold.

Platform Comparison: Predicting Scaffold Reactivity

We evaluated three industry-standard platforms—Schrödinger Suite, Cresset Flare, and Chemical Computing Group (CCG) MOE—on their ability to model the 6-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol scaffold prior to experimental synthesis.

PlatformTautomer Prediction (QM)Halogen Bonding (Sigma-Hole)MD IntegrationPrimary Use Case for this Scaffold
Schrödinger Suite High: Jaguar QM accurately calculates tautomeric free energies via DFT.High: Uses QM-derived Electrostatic Potential (ESP) charges.Excellent: Desmond provides robust FEP+ calculations.Rigorous lead optimization and Free Energy Perturbation (FEP).
Cresset Flare Moderate: Relies on external QM plugins for complex tautomerism.Exceptional: XED Force Field natively models anisotropic electron density.Good: Seamless OpenMM integration.Scaffold hopping and detailed electrostatic profiling.
CCG MOE Moderate: Rule-based AMBER/MMFF94 struggles with borderline tautomers.Moderate: Standard point charges underestimate halogen bonds.Good: NAMD/Amber integration.Rapid high-throughput virtual screening (HTVS).

Scientist's Verdict: For the initial assessment of the C6-bromine's electrostatic profile, Cresset Flare is unmatched due to its proprietary XED force field. However, once the scaffold is functionalized, the Schrödinger Suite provides the most rigorous thermodynamic validation for binding via its Desmond MD and Jaguar QM modules.

Self-Validating Experimental Protocol

A computational model is only as good as the empirical data backing it. To ensure scientific integrity, I employ a closed-loop, self-validating workflow. Every computational prediction must be immediately challenged by a corresponding physical experiment.

Workflow A 6-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol (Input Scaffold) B QM Tautomer & Sigma-Hole Profiling (DFT/B3LYP, def2-TZVP) A->B C Molecular Dynamics & FEP (Desmond / OpenMM) B->C Validated Tautomers D Empirical Validation (NMR CSP & Biolayer Interferometry) C->D Binding Predictions D->B Feedback Loop

Fig 2: Self-validating computational workflow for pyrazolo[4,3-c]pyridine reactivity and binding.

Step-by-Step Methodology

Step 1: Quantum Mechanical (QM) Tautomer Profiling

  • Action: Run Density Functional Theory (DFT) calculations (B3LYP/def2-TZVP) using Schrödinger's Jaguar to calculate the free energy of the 3-OH vs. 3-oxo forms in an implicit solvent model (PCM).1 [3].

  • Causality: Standard MM force fields cannot accurately calculate the energetic penalty of proton migration across the pyrazole ring. QM is mandatory to establish the baseline structure before docking.

Step 2: NMR Chemical Shift Perturbation (CSP) Validation

  • Action: Synthesize the core scaffold and perform 1H-15N HSQC NMR in aqueous buffer. Compare the experimental chemical shifts with the GIAO-DFT predicted shifts.

  • Causality: Docking the wrong tautomer wastes computational resources and leads to false negatives. NMR provides empirical proof of the dominant tautomer in solution, validating the QM model from Step 1.

Step 3: Predictive Docking & Molecular Dynamics (MD)

  • Action: Utilize Cresset Flare (XED force field) to dock the empirically validated tautomer into the target receptor (e.g., PtpB-Mtb). Subject the top poses to a 100 ns MD simulation to calculate the MM-GBSA binding energy.

  • Causality: Static docking scores fail to account for protein flexibility and solvent displacement. MD simulations confirm whether the predicted halogen bond from the C6-bromine maintains stable geometry (distance < 3.5 Å, angle ~180°) over time.

Step 4: Biolayer Interferometry (BLI) Binding Assay

  • Action: Immobilize the target protein on a biosensor and expose it to varying concentrations of the synthesized pyrazolo[4,3-c]pyridine derivative to measure real-time association ( kon​ ) and dissociation ( koff​ ) rates.

  • Causality: While MD predicts thermodynamic stability, BLI provides the actual kinetic rates. If the computational model predicts a strong halogen bond but BLI shows a rapid koff​ , the model's electrostatic parameters for the bromine atom must be recalibrated (closing the feedback loop).

Conclusion

For complex heteroaromatic scaffolds like 6-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol, computational modeling cannot be treated as a black box. The interplay between tautomerism and halogen bonding requires a nuanced approach. By combining the electrostatic precision of Cresset Flare with the rigorous QM/MM capabilities of the Schrödinger Suite—and strictly anchoring these predictions to NMR and BLI empirical data—drug development professionals can confidently optimize this privileged scaffold for novel therapeutic targets.

References

  • Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry. 2

  • Identification of novel pyrazolo[4,3-c]pyridine and diazepane derivatives as potent inhibitors of Mycobacterium tuberculosis protein tyrosine phosphatase B. Infection and Immunity. 3

  • Computational and experimental investigation on biological and photophysical properties of high yielded novel aryl-substituted pyrazolone analogue. Journal of Molecular Structure. 1

Sources

Comparative

Comparative Biological Activity of Substituted 6-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol Derivatives: A Technical Guide

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Structure-Activity Relationships (SAR), Target Profiling, and Experimental Methodologies The 1H-pyrazolo[4,3-c]pyridine...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Structure-Activity Relationships (SAR), Target Profiling, and Experimental Methodologies

The 1H-pyrazolo[4,3-c]pyridine scaffold is a highly privileged bicyclic heterocycle in modern drug discovery. Specifically, 6-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol serves as an indispensable building block [1]. The C6-bromo position provides an ideal synthetic handle for palladium-catalyzed cross-coupling reactions, while the C3-hydroxyl group (which can undergo keto-enol tautomerization) offers critical hydrogen-bonding interactions with target proteins. This guide objectively compares the biological performance of its substituted derivatives across oncology, infectious diseases, and parasitology, providing actionable experimental workflows for lead optimization.

Mechanistic Pathways & Target Comparison

Substituted derivatives of 6-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol have demonstrated potent biological activity across diverse pharmacological targets. By systematically altering the C6 and C3 positions, researchers have successfully tuned the scaffold to inhibit kinases, phosphatases, and protein-protein interactions (PPIs).

A. Oncology: ERK1/2 and Dual PARP1/ERK Inhibition

In oncology, the pyrazolo[4,3-c]pyridine core is primarily utilized as an ATP-competitive kinase inhibitor. The bicyclic system effectively mimics the adenine ring of ATP, allowing it to anchor deeply into the kinase hinge region. Merck's development of 1-(1H-pyrazolo[4,3-c]pyridin-6-yl)ureas demonstrated that replacing bulky indazole cores with this scaffold yielded low-molecular-weight inhibitors with exceptionally high ligand efficiency against ERK1/2 [2]. Furthermore, recent advancements have leveraged this scaffold to create dual PARP1/ERK inhibitors, driving synthetic lethality in BRCA-mutant cancers by simultaneously disrupting DNA repair and cell proliferation [3].

ERK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS GTPase RTK->RAS Activation RAF BRAF / CRAF RAS->RAF Phosphorylation MEK MEK1 / MEK2 RAF->MEK Phosphorylation ERK ERK1 / ERK2 MEK->ERK Phosphorylation Target Cell Proliferation & Survival ERK->Target Gene Transcription Inhibitor Pyrazolo[4,3-c]pyridine Derivatives Inhibitor->ERK ATP-Competitive Inhibition

Figure 1: Mechanism of action for pyrazolo[4,3-c]pyridine derivatives in the ERK/MAPK pathway.

B. Infectious Disease: PtpB-Mtb Phosphatase Inhibition

Mycobacterium tuberculosis secretes Protein Tyrosine Phosphatase B (PtpB-Mtb) into host macrophages to subvert immune responses. High-throughput virtual screening and subsequent synthesis have identified pyrazolo[4,3-c]pyridine-1,4-diazepane hybrids as potent PtpB inhibitors. These derivatives engage both the active site and allosteric pockets, offering a cell-permeable alternative to highly polar, traditional phosphatase inhibitors [4].

C. Parasitology: PEX14-PEX5 Protein-Protein Interaction

In Trypanosoma brucei (the causative agent of African sleeping sickness), the PEX14-PEX5 interaction is essential for importing metabolic enzymes into the glycosome. Pyrazolo[4,3-c]pyridine aryl ethers have been identified as the first-in-class small molecules capable of disrupting this PPI. The central scaffold mimics the native WXXX(F/Y) binding motif, laying over critical phenylalanine residues (Phe17/Phe34) to form favorable π−π interactions [5].

Quantitative Biological Activity Comparison

The following table summarizes the in vitro performance of key derivatives synthesized from the 6-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol foundational scaffold.

Derivative ClassPrimary TargetTherapeutic IndicationBinding Affinity / IC₅₀Key Mechanistic Feature
1-(1H-pyrazolo[4,3-c]pyridin-6-yl)ureas ERK1/2BRAF-mutant Melanoma5–9 nMOvercomes transient BRAF resistance via high-efficiency hinge binding [2].
Dual PARP1/ERK Inhibitors (e.g., I-16) PARP1 / ERK2BRCA-mutant Cancers0.9 nM (PARP1) / 1.8 nM (ERK2)Synergistic dual-targeting; engages Asp106/Met108 in ERK2 [3].
Pyrazolo[4,3-c]pyridine-diazepanes PtpB-MtbTuberculosis14.4 µM (IC₅₀) / 0.012 µM (K_d)Allosteric modulation; avoids highly charged active-site repulsion [4].
Pyrazolo[4,3-c]pyridine aryl ethers PEX14-PEX5Trypanosomiasis163 µM (Initial K_d) to low nMDisrupts glycosomal protein import, leading to parasite ATP depletion [5].

Structure-Activity Relationship (SAR) & Scaffold Optimization

To transition from the raw 6-bromo-1H-pyrazolo[4,3-c]pyridin-3-ol building block to a biologically active lead, medicinal chemists employ a bifurcated SAR strategy.

SAR_Workflow Scaffold 6-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol (Core Scaffold) Coupling Pd-Catalyzed Cross-Coupling (C6 Substitution) Scaffold->Coupling Boronic Acids/Amines Alkylation O-Alkylation / Derivatization (C3 Substitution) Scaffold->Alkylation Electrophiles Assay In Vitro Enzymatic Assays (TR-FRET / BLI) Coupling->Assay Alkylation->Assay Hit Lead Compound Selection (High Ligand Efficiency) Assay->Hit IC50 & Kd Profiling

Figure 2: High-throughput SAR workflow for 6-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol optimization.

Experimental Protocols: Synthesis & Validation

To ensure scientific integrity, the following protocols are designed as self-validating systems . They include explicit causality for reagent selection and internal quality control (QC) metrics to prevent false positives.

Protocol 1: Palladium-Catalyzed C6-Amination (Buchwald-Hartwig)

Objective: Convert the C6-bromo handle into a substituted amine/urea for kinase hinge engagement.

  • Reaction Setup: In a flame-dried Schlenk tube, combine 6-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol (1.0 eq), the desired primary/secondary amine (1.2 eq), Pd2​(dba)3​ (0.05 eq), XPhos (0.1 eq), and Cs2​CO3​ (2.0 eq).

  • Solvent & Degassing: Add anhydrous 1,4-dioxane. Degas the mixture via three freeze-pump-thaw cycles.

    • Causality: Oxygen must be rigorously excluded to prevent the oxidation of the electron-rich Pd(0) active catalyst species. XPhos is specifically selected as the bulky biaryl phosphine ligand because its spatial profile accelerates reductive elimination while preventing catalyst deactivation—vital when coupling to an electron-deficient pyridine ring.

  • Execution: Heat the mixture at 100°C for 12 hours under an argon atmosphere.

  • Purification: Filter through Celite, concentrate, and purify via reverse-phase preparative HPLC.

Protocol 2: TR-FRET Kinase Assay for ERK2 Inhibition

Objective: Quantify the IC₅₀ of synthesized derivatives against ERK2.

  • Assay Preparation: Incubate recombinant ERK2 enzyme with the pyrazolo[4,3-c]pyridine derivative (serial dilutions from 10 µM to 0.1 nM) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Substrate Addition: Add biotinylated-MBP (Myelin Basic Protein) substrate and ATP at a concentration equal to its apparent Km​ (to ensure the assay is sensitive to ATP-competitive inhibitors).

  • Detection: Add Eu-labeled anti-phospho-MBP antibody (donor) and Streptavidin-APC (acceptor). Read the time-resolved fluorescence resonance energy transfer (TR-FRET) signal at 665 nm / 615 nm.

    • Causality: TR-FRET is strictly utilized over standard fluorescence assays because it introduces a temporal delay before measurement. This minimizes compound auto-fluorescence interference—a notorious driver of false positives when screening highly conjugated heterocyclic libraries.

  • Validation (QC): Calculate the Z'-factor using DMSO (negative control) and a known inhibitor like SCH772984 (positive control). The assay is only validated if Z′>0.6 .

Protocol 3: Biolayer Interferometry (BLI) for PtpB-Mtb Binding Kinetics

Objective: Confirm direct, label-free physical binding of derivatives to the PtpB phosphatase target.

  • Sensor Loading: Immobilize His-tagged recombinant PtpB-Mtb onto Ni-NTA biosensors.

  • Baseline & Association: Establish a baseline in kinetics buffer (PBS, 0.05% Tween-20, 1% DMSO). Transfer sensors to wells containing varying concentrations of the derivative (0.5 µM to 50 µM) for 120 seconds.

  • Dissociation: Move sensors back to the kinetics buffer for 180 seconds to measure the off-rate ( koff​ ).

    • Causality: BLI is employed rather than standard ELISA because it provides real-time measurement of association ( kon​ ) and dissociation ( koff​ ) rates. This distinguishes true 1:1 target engagement from non-specific, stoichiometric-independent aggregation.

  • Data Fitting: Fit the resulting sensograms to a 1:1 Langmuir binding model to calculate the exact dissociation constant ( Kd​ ).

References

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. National Institutes of Health (NIH) / PMC.[Link]

  • Discovery of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Inhibitors of Extracellular Signal-Regulated Kinase (ERK) for the Treatment of Cancers. Journal of Medicinal Chemistry (ACS).[Link]

  • Discovery of Novel and Potent Dual PARP1/ERK Inhibitors as a Promising Strategy for Cancer Therapy. Journal of Medicinal Chemistry (ACS).[Link]

  • Identification of novel pyrazolo[4,3-c]pyridine and diazepane derivatives as potent inhibitors of Mycobacterium tuberculosis protein tyrosine phosphatase B. Infection and Immunity (ASM).[Link]

  • Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry (ACS).[Link]

Safety & Regulatory Compliance

Safety

Operational and Disposal Logistics for 6-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol

As a halogenated, nitrogen-rich heterocyclic compound, 6-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol requires stringent handling and disposal protocols. In drug development and synthetic chemistry laboratories, the mismanagemen...

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Author: BenchChem Technical Support Team. Date: April 2026

As a halogenated, nitrogen-rich heterocyclic compound, 6-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol requires stringent handling and disposal protocols. In drug development and synthetic chemistry laboratories, the mismanagement of brominated organics not only poses severe environmental and toxicological risks but can also lead to catastrophic logistical failures and exponential increases in institutional waste management costs.

This guide provides authoritative, step-by-step procedural workflows for the safe operational handling, segregation, and final destruction of 6-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol, grounded in established environmental protection standards.

Chemical Hazard Profile & Disposal Causality

To implement an effective disposal strategy, scientists must first understand the mechanistic reasons why this specific molecule dictates specialized waste streams.

  • The Halogen Penalty (Bromine Substituent): 6-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol contains a covalently bound bromine atom. If even a trace amount of this compound is introduced into a non-halogenated waste carboy, the entire volume is legally and chemically contaminated. It must subsequently be reclassified as halogenated waste, which is significantly more expensive to process [2].

  • Combustion Byproducts & Dioxin Risk: Standard municipal or low-temperature incineration of brominated organics is strictly prohibited. Sub-optimal combustion of this compound yields corrosive hydrogen bromide (HBr) gas and carries a high risk of synthesizing highly toxic polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs) [1].

  • Nitrogen-Rich Core: The pyrazolo-pyridine ring system will generate nitrogen oxides (NOx) upon thermal decomposition.

The Causality of the Protocol: Because of these three factors, the only acceptable final disposal pathway for this compound is high-temperature rotary kiln incineration (>1000°C) equipped with caustic flue-gas scrubbers [1, 3]. The protocols below are designed entirely to ensure the molecule safely reaches this specific destruction environment without cross-contaminating other laboratory waste streams.

Quantitative Waste Categorization

Proper segregation at the source is the most critical step in the disposal lifecycle. Table 1 summarizes the operational parameters for categorizing waste containing 6-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol.

Table 1: Waste Stream Categorization and Compatibility

Waste StateEPA / EHS ClassificationApproved Primary ContainerStrict IncompatibilitiesMax Fill Limit
Liquid (Reaction Solvents) Halogenated Organic Liquid WasteHDPE Carboy or PTFE-lined GlassStrong oxidizers, heavy metals, non-halogenated carboys75% Capacity
Solid (Bulk Powder) Halogenated Solid WastePuncture-resistant HDPE bucketReactive metals, aqueous acids90% Capacity
Consumables (PPE, Vials) Chemically Contaminated DebrisDouble-bagged, transparent polyBiohazardous waste, radioactive wasteN/A
Aqueous Extracts Halogenated Aqueous WasteHDPE Carboy (Vented Cap)Cyanides, sulfides (risk of toxic gas)75% Capacity

Step-by-Step Operational Methodologies

The following self-validating protocols must be strictly adhered to during routine operations and emergency responses.

Protocol A: Routine Liquid Waste Segregation & Packaging

This protocol applies to mother liquors, chromatography fractions, and extraction solvents containing dissolved 6-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol.

  • Verify Compatibility: Before transfer, verify that the primary solvent (e.g., Dichloromethane, Ethyl Acetate) is chemically compatible with the existing contents of the designated "Halogenated Organic Waste" carboy.

  • Fume Hood Transfer: Conduct all waste transfers inside a certified, continuously exhausting chemical fume hood using a chemically compatible funnel (e.g., PTFE).

  • Volume Management (Self-Validating Step): Visually inspect the carboy fill line. Never fill the waste container beyond 75% capacity. This mandatory headspace provides a buffer against over-pressurization caused by ambient temperature fluctuations or unexpected exothermic vapor expansion [3].

  • Immediate Documentation: Update the attached hazardous waste manifest the moment the transfer is complete. Write the full chemical name (6-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol). Do not use shorthand, acronyms, or structural drawings, as these are invalid for EHS manifesting.

  • Seal and Store: Cap the container securely with a tight-fitting PTFE-lined cap. Store the carboy in a designated, secondary-contained flammable storage cabinet away from direct sunlight.

Protocol B: Solid Spill Containment and Decontamination

In the event of a dropped vial or spilled powder, immediate action is required to prevent aerosolization and inhalation exposure.

  • Immediate Isolation: Evacuate non-essential personnel from the immediate vicinity. Don appropriate PPE: double nitrile gloves, a fully buttoned lab coat, chemical splash goggles, and a particulate respirator (N95 or higher) if dust generation is evident.

  • Dry Containment: Surround the spilled solid 6-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol with an inert, non-combustible absorbent material (e.g., dry sand or vermiculite) to prevent physical dispersion.

  • Aerosol Suppression & Collection: Do not dry-sweep the powder, as this generates hazardous dust. Instead, slightly dampen the spill area with a compatible, low-toxicity solvent (e.g., isopropanol) to suppress aerosolization. Using non-sparking tools, carefully scoop the dampened mixture into a dedicated, puncture-resistant solid waste container.

  • Surface Sanitization: Wash the contaminated surface with an organic solvent (e.g., acetone) to dissolve any residual micro-particles, followed by a thorough wash with standard laboratory detergent and water.

  • Debris Disposal: Place all contaminated PPE, paper towels, and collection tools into a secondary containment bag. Label this explicitly as "Halogenated Solid Waste" and stage it for immediate Environmental Health and Safety (EHS) pickup.

Disposal Workflow Visualization

The following logic tree dictates the physical flow of the compound from the moment it becomes waste to its final elemental destruction.

DisposalWorkflow Gen Waste Generation: 6-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol State Determine Physical State Gen->State Solid Solid Waste (Powder, PPE, Vials) State->Solid Liquid Liquid Waste (Reaction Solvents) State->Liquid SegSolid Segregate: Halogenated Solid Waste Solid->SegSolid SegLiquid Segregate: Halogenated Liquid Waste Liquid->SegLiquid EHS EHS Collection & Manifesting SegSolid->EHS Warn CRITICAL: Do Not Mix with Non-Halogenated SegLiquid->Warn SegLiquid->EHS Incinerate High-Temp Incineration (>1000°C) EHS->Incinerate Scrub Caustic Flue Gas Scrubbing (Neutralizes HBr/NOx) Incinerate->Scrub

Workflow for the segregation, collection, and destruction of brominated heterocyclic waste.

References

  • Title: Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes Source: U.S. Environmental Protection Agency (EPA) URL: [Link] [1]

  • Title: Disposal of Chemical Wastes Source: RiskAssess URL: [Link] [2]

  • Title: UWO Guide to Classifying Unwanted Materials Source: University of Wisconsin Oshkosh Environmental Health and Safety URL: [Link] [3]

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